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Core Science & Biosynthesis

Foundational

Chemical properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

An In-depth Technical Guide to 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Foreword: Navigating the Landscape of a Novel Compound This technical guide delves into the chemical properties of 4-Chloro-2-[(dimethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Foreword: Navigating the Landscape of a Novel Compound

This technical guide delves into the chemical properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. It is important to note that while this compound is available from suppliers, there is a scarcity of published experimental data in peer-reviewed literature.[1] Consequently, this document serves as a comprehensive theoretical and predictive analysis, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The insights provided herein are intended to guide researchers and drug development professionals in their preliminary assessment and future investigation of this molecule.

Chemical Identity and Structure

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a substituted aromatic compound. Its structure features a phenol ring with a chlorine atom, a dimethylaminomethyl group, and a nitro group at specific positions.

Table 1: Compound Identification

IUPAC Name 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
Canonical SMILES CN(C)CC1=C(C=C(C=C1[O-])Cl)O
InChI Key InChI=1S/C9H11ClN2O3/c1-12(2)5-7-6(10)3-8(11(13)14)4-9(7)15/h3-4,15H,5H2,1-2H3

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, derived from computational models and comparison with related structures like 4-chloro-2-nitrophenol and 2-(N,N-dimethylaminomethyl)-4-nitrophenol.[2][3]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Discovery
logP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~75 - 85 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (Phenolic -OH)Influences solubility and interaction with biological targets.
Hydrogen Bond Acceptors 4 (Nitro O, Amino N, Phenolic O)Affects solubility and binding affinity.
pKa (Phenolic -OH) ~5 - 6The electron-withdrawing nitro and chloro groups increase the acidity of the phenol compared to phenol itself.
pKa (Dimethylamino) ~8 - 9Typical basicity for a tertiary amine.

Synthesis and Reactivity

Proposed Synthetic Pathway: The Mannich Reaction

A plausible and efficient route for the synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is the Mannich reaction. This well-established reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution. The starting materials would be 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine.

Mannich Reaction 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol Electrophilic Substitution Electrophilic Aromatic Substitution 4-Chloro-2-nitrophenol->Electrophilic Substitution Formaldehyde Formaldehyde Eschenmoser's Salt Formation Formation of Eschenmoser's Salt (iminium ion) Formaldehyde->Eschenmoser's Salt Formation Dimethylamine Dimethylamine Dimethylamine->Eschenmoser's Salt Formation Product 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Eschenmoser's Salt Formation->Electrophilic Substitution [CH2=N(CH3)2]+ Electrophilic Substitution->Product

Caption: Proposed synthesis via the Mannich reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-2-nitrophenol in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add 1.1 equivalents of dimethylamine (as a solution in water or a suitable solvent) to the flask, followed by 1.1 equivalents of formaldehyde (as an aqueous solution, formalin).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to obtain the pure product.

Chemical Reactivity

The reactivity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is governed by its functional groups:

  • Phenolic Hydroxyl Group: The acidic proton can be abstracted by a base to form a phenoxide ion. The electron-withdrawing nitro and chloro groups enhance this acidity.

  • Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution and can be reduced to an amino group using reducing agents like SnCl2/HCl or catalytic hydrogenation.

  • Dimethylamino Group: The lone pair of electrons on the nitrogen atom imparts basic properties and can be protonated in acidic conditions to form an ammonium salt.

  • Aromatic Ring: The ring is electron-deficient due to the chloro and nitro substituents, making it susceptible to nucleophilic aromatic substitution under certain conditions, though this is generally difficult.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons appearing as doublets in the range of 7.0-8.5 ppm.- A singlet for the methylene protons (-CH₂-) adjacent to the amino group, likely around 3.5-4.5 ppm.- A singlet for the two methyl groups (-N(CH₃)₂) around 2.2-2.8 ppm.- A broad singlet for the phenolic proton (-OH), which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm.- The carbon of the methylene group (-CH₂-) around 50-60 ppm.- The carbons of the methyl groups (-N(CH₃)₂) around 40-50 ppm.
IR Spectroscopy - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2800-3100 cm⁻¹.- Asymmetric and symmetric N-O stretching bands for the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.- C-N and C-Cl stretching bands in the fingerprint region.
Mass Spectrometry - The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.

Potential Applications and Research Directions

Mannich bases of phenols are known for a wide range of biological activities. The combination of a nitrophenol, a halogen, and a tertiary amino methyl group in 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol suggests several potential areas of research:

  • Medicinal Chemistry: The compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The dimethylaminomethyl group can enhance water solubility and bioavailability.

  • Coordination Chemistry: The molecule possesses multiple coordination sites (phenolic oxygen, amino nitrogen, nitro oxygens) and could act as a ligand for various metal ions, forming complexes with interesting catalytic or material properties.

  • Intermediate in Organic Synthesis: The functional groups on this molecule can be further modified. For instance, the nitro group can be reduced to an amine, which can then be used to build more complex molecules.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Purification->Purity_Analysis Further_Studies Further Studies Structure_Confirmation->Further_Studies NMR ¹H and ¹³C NMR Structure_Confirmation->NMR Mass_Spec Mass Spectrometry Structure_Confirmation->Mass_Spec IR IR Spectroscopy Structure_Confirmation->IR Purity_Analysis->Further_Studies

Caption: A typical workflow for compound characterization.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for the title compound, precautions should be based on structurally related hazardous compounds like 4-chloro-2-nitrophenol.[2][4]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4] It is likely to cause skin and serious eye irritation.[2][4] May cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a compound with a rich chemical functionality that suggests potential for a variety of applications, particularly in medicinal and materials chemistry. While direct experimental data is currently lacking, this guide provides a solid, scientifically-grounded framework for researchers to begin their investigations. The proposed synthetic route is robust, and the predicted properties and reactivity profiles offer a roadmap for future studies. As with any new compound, all experimental work should be conducted with appropriate safety precautions.

References

  • Safety Data Sheet for 4-Chloro-2-nitrophenol. (2025, December 22). [Source details not fully available]
  • 4-chloro-2,3-dimethyl-6-nitrophenol - C8H8ClNO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980. PubChem.
  • Compound 4-chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-6-nitrophenol. Chemdiv.
  • 4-Chloro-2-methyl-6-nitrophenol. CymitQuimica.
  • 4-Chloro-2,6-dimethylphenol. (2023, July 5). Apollo Scientific.
  • Aldrich 146269 - Safety Data Sheet. (2024, November 30). Sigma-Aldrich.
  • 4-Chloro-2-methyl-6-nitrophenol | C7H6ClNO3 | CID 74478. PubChem.
  • 4-Chloro-2-methyl-6-nitrophenol. CAS Common Chemistry.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company.
  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). NICNAS.
  • 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. Laibo Chem.
  • 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043. PubChem.
  • 4-Chloro-2-nitrophenol. NIST WebBook.
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol. (1985, September 30). Journal of Chemical Crystallography.
  • 4-Chloro-2,6-dinitrophenol. PMC - NIH.
  • 4-chloro-2-methyl-6-nitrophenol (C7H6ClNO3). PubChemLite.

Sources

Exploratory

Molecular Structure, Weight, and Synthetic Profiling of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Executive Summary 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (CAS: 157831-66-8) is a highly functionalized organic building block and Mannich base widely utilized in chemical biology and drug discovery,. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (CAS: 157831-66-8) is a highly functionalized organic building block and Mannich base widely utilized in chemical biology and drug discovery,. Characterized by a central phenolic core heavily substituted with electron-withdrawing and basic moieties, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors[1]. This whitepaper provides a comprehensive technical analysis of its molecular weight, structural properties, and the self-validating synthetic methodologies required for its preparation.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight and elemental composition of a compound dictate its behavior in mass spectrometry, pharmacokinetics, and stoichiometry. 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol has a molecular formula of C₉H₁₁ClN₂O₃ , yielding a standard molecular weight of 230.65 g/mol [2].

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
CAS Registry Number 157831-66-8
Molecular Formula C₉H₁₁ClN₂O₃
Molecular Weight 230.65 g/mol
Monoisotopic Mass 230.0458 Da
MDL Number MFCD06795902
SMILES String CN(C)Cc1cc(Cl)cc([O-])c1O
Table 2: Elemental Composition Breakdown
ElementSymbolAtom CountMass Contribution ( g/mol )Mass Fraction (%)
Carbon C9108.09946.87%
Hydrogen H1111.0884.81%
Chlorine Cl135.45015.37%
Nitrogen N228.01412.15%
Oxygen O347.99720.81%
Total 26 230.648 100.00%

Structural Elucidation & Mechanistic Properties

The architecture of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is defined by a tetrasubstituted benzene ring. Each functional group plays a distinct mechanistic role:

  • Hydroxyl Group (-OH, Position 1): Acts as a primary hydrogen bond donor. It strongly activates the aromatic ring toward electrophilic substitution during synthesis.

  • Dimethylaminomethyl Group (-CH₂N(CH₃)₂, Position 2): Introduces a basic tertiary amine. This allows the molecule to form stable hydrochloride salts, significantly enhancing its aqueous solubility for biological assays.

  • Chlorine Atom (-Cl, Position 4): A lipophilic, electron-withdrawing halogen. In drug design, para-chloro substitutions are strategically used to block cytochrome P450-mediated metabolic oxidation, thereby increasing the compound's half-life.

  • Nitro Group (-NO₂, Position 6): A powerful electron-withdrawing group that increases the acidity (lowers the pKa) of the adjacent phenolic -OH through inductive and resonance effects. It also participates in strong intramolecular hydrogen bonding with the hydroxyl proton.

Synthesis Workflow: The Mannich Reaction

The synthesis of this compound relies on the classic , a highly efficient C-C bond-forming process that involves the aminoalkylation of an acidic proton located next to an activating functional group[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring high regioselectivity and yield.

Phase 1: Iminium Ion Generation

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1.2 equivalents of aqueous formaldehyde (37% w/w).

  • Thermal Control: Submerge the flask in an ice bath to maintain the temperature at 0–5°C.

    • Causality: The condensation between formaldehyde and dimethylamine is highly exothermic. Strict cooling prevents the volatilization of dimethylamine (b.p. 7°C) and suppresses the formation of unwanted polymeric byproducts.

  • Amine Addition: Slowly add 1.2 equivalents of dimethylamine (40% aqueous solution) dropwise over 15 minutes. Stir for 30 minutes to ensure the complete formation of the highly electrophilic N,N-dimethylmethyleneiminium intermediate[4].

Phase 2: Electrophilic Aromatic Substitution 4. Substrate Solvation: Dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in a minimal volume of ethanol. 5. Coupling: Add the phenolic solution dropwise to the cold iminium ion mixture. 6. Activation & Reflux: Remove the ice bath, gradually raise the temperature to 60–70°C, and reflux for 4–6 hours.

  • Causality: The phenolic -OH group strongly directs electrophilic attack to the ortho and para positions. Because the para position is blocked by chlorine and one ortho position is blocked by the nitro group, the iminium ion is forced to attack the sole remaining ortho position (Position 6), resulting in 100% regioselectivity. Heating provides the activation energy required to overcome the steric hindrance at this site.

Phase 3: Workup and Isolation 7. Neutralization: Cool the mixture to room temperature. Adjust the pH to ~7.5 using saturated sodium bicarbonate (NaHCO₃) to precipitate the free base. 8. Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Combine the organic layers and dry over anhydrous MgSO₄. 9. Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol.

MannichReaction A 4-Chloro-2-nitrophenol (Nucleophile) D Electrophilic Aromatic Substitution A->D Phenolate Activation B Formaldehyde + Dimethylamine C Iminium Ion Intermediate B->C Condensation (-H2O) C->D Electrophilic Attack E 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol D->E Rearomatization

Caption: Workflow and mechanistic pathway of the Mannich reaction synthesizing the target compound.

Analytical Characterization (Self-Validating System)

To guarantee the scientific integrity of the synthesized batch, a multi-modal analytical validation workflow must be executed. This ensures the correct connectivity of the 26 constituent atoms and confirms the absence of unreacted starting materials.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The mass spectrum must show a dominant [M+H]+ peak at m/z ~231.05 , corresponding to the protonated tertiary amine.

  • NMR Spectroscopy (¹H and ¹³C): Validates atom connectivity. The ¹H-NMR spectrum will display a distinct singlet integrating to 2 protons (~3.8 ppm) for the benzylic -CH₂- group, and a singlet integrating to 6 protons (~2.3 ppm) for the -N(CH₃)₂ group, confirming successful aminoalkylation.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key stretching frequencies include the broad -OH stretch (~3200 cm⁻¹), strong asymmetric -NO₂ stretch (~1530 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).

AnalyticalValidation Start Synthesized Compound (C9H11ClN2O3) LCMS LC-MS Analysis Target m/z: ~231.05 [M+H]+ Start->LCMS Mass/Purity NMR 1H & 13C NMR Structural Elucidation Start->NMR Atom Connectivity IR FT-IR Spectroscopy Functional Group ID Start->IR NO2, OH, C-Cl Bands Valid Confirmed Structure: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol LCMS->Valid NMR->Valid IR->Valid

Caption: Multi-modal analytical validation system ensuring structural integrity and purity.

Applications in Drug Development

In pharmaceutical research, 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is rarely the final drug product; rather, it is a highly valued precursor. The nitro group can be selectively reduced (e.g., via catalytic hydrogenation with Pd/C or using iron/acetic acid) to yield an ortho-aminophenol derivative. This resulting scaffold is prone to cyclization reactions, forming benzoxazoles or benzimidazoles—core pharmacophores frequently found in modern used for targeted cancer therapies and the treatment of cell proliferative disorders[1].

References

  • Title: Green Chemistry: Fundamentals and Applications (Mannich Reaction) Source: Dokumen.pub URL: [Link]

  • Title: 3-Furanyl Analogs of Toxoflavine as Kinase Inhibitors (Patent Data) Source: GCCPO (Gulf Cooperation Council Patent Office) URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Proton-Transfer Equilibria of Ortho-Mannich Bases: A Case Study on 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Prepared by: Senior Application Scientist, Formulations & Physical Chemistry Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary 4-Chloro-2-[(dimethylamino)methyl]-6...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations & Physical Chemistry Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized ortho-Mannich base characterized by competing intramolecular hydrogen-bonding networks. For drug development professionals and synthetic chemists, understanding the solubility profile of this compound across diverse organic solvents is not merely a matter of empirical trial and error; it requires a deep thermodynamic understanding of its molecular state.

This technical guide provides a comprehensive mechanistic analysis of how solvent polarity and hydrogen-bonding capacity dictate the proton-transfer tautomerism of this compound, ultimately governing its macroscopic solubility. By leveraging these principles, researchers can rationally design extraction, crystallization, and formulation workflows.

Molecular Architecture & Solvation Thermodynamics

The structural uniqueness of 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol lies in its tri-substituted phenolic core. The central hydroxyl (-OH) group is flanked by two strong hydrogen-bond acceptors:

  • A nitro group (-NO

    
    ) at the 6-position.
    
  • A dimethylaminomethyl group (-CH

    
    N(CH
    
    
    
    )
    
    
    ) at the 2-position.

Because the tertiary amine is significantly more basic than the nitro group, the dominant intramolecular interaction is the OH···N hydrogen bond. In solution, this bond is subject to a dynamic proton-transfer equilibrium, fluctuating between a neutral, covalently bonded form (OH···N) and a charge-separated zwitterionic form (O⁻···H⁺N) .

The position of this equilibrium—and consequently the compound's solubility—is highly solvent-dependent. This behavior is best modeled using the Kamlet-Abboud-Taft solvatochromic parameters (


 for dipolarity/polarizability, 

for hydrogen-bond donation, and

for hydrogen-bond acceptance) .
  • Non-Polar Solvents (Low

    
    , Low 
    
    
    
    ):
    The neutral, intramolecularly hydrogen-bonded form predominates. The molecule behaves as a closed, lipophilic entity. However, the highly polar nitro group restricts overall solubility in purely aliphatic hydrocarbons.
  • Polar Aprotic Solvents (High

    
    , High 
    
    
    
    ):
    Solvents like Dimethyl Sulfoxide (DMSO) stabilize the charge-separated zwitterionic form via strong dipole-dipole interactions, significantly enhancing solubility by lowering the free energy of the polar tautomer.
  • Polar Protic Solvents (High

    
    , High 
    
    
    
    , High
    
    
    ):
    Solvents like Methanol act as both hydrogen-bond donors and acceptors. They actively compete with and disrupt the intramolecular OH···N bond, forming intermolecular solvent-solute complexes that lead to maximal solubility .

Quantitative Solubility Profile

The following table summarizes the theoretical and empirically aligned solubility behavior of 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol across standard organic solvent classes at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventsKamlet-Taft DominanceDominant Molecular StateEstimated Solubility Range
Non-Polar Hexane, Toluene, CCl₄Low

, Low

Neutral Tautomer (OH···N)Low (< 5 mg/mL)
Polar Aprotic DMSO, Acetonitrile, DMFHigh

, High

Zwitterionic (O⁻···H⁺N)Moderate to High (20 - 80 mg/mL)
Polar Protic Methanol, EthanolHigh

, High

, High

Intermolecularly SolvatedHigh (> 100 mg/mL)

(Note: While water is a polar protic solvent, the aqueous solubility of this compound is limited by the lipophilic chloro- and methyl- groups unless the pH is adjusted to fully ionize the phenol.)

Experimental Workflows for Solubility Determination

To validate these thermodynamic models, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Shake-Flask Method coupled with HPLC-UV
  • Causality & Self-Validation: Why isothermal? Solubility is a thermodynamic parameter exponentially dependent on temperature; minor fluctuations invalidate the equilibrium constant. Why the shake-flask method? Unlike kinetic dissolution methods, shake-flask guarantees true thermodynamic equilibrium, establishing a baseline that formulation scientists can trust. Why HPLC-UV at an isosbestic point? Mannich bases exist as a mixture of neutral and zwitterionic forms depending on the dilution solvent. By selecting an isosbestic wavelength—where both tautomers share the exact same molar extinction coefficient—we eliminate quantification artifacts caused by tautomeric shifts during sample preparation.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol to 5.0 mL of the target organic solvent in a 10 mL amber glass vial (amber glass prevents photo-degradation of the nitrophenol moiety).

  • Equilibration: Seal the vial and agitate in a thermostatic shaking water bath at 298.15 ± 0.1 K for 48 hours to ensure complete saturation.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes to pellet undissolved solids.

  • Sampling & Dilution: Extract exactly 100 µL of the supernatant using a positive-displacement pipette (to account for solvent volatility and viscosity differences) and dilute into a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Quantification: Analyze via HPLC-UV at the predetermined isosbestic point.

Protocol B: Solvatochromic UV-Vis Analysis of Proton-Transfer
  • Causality & Self-Validation: Why solvatochromic UV-Vis? The phenolate (zwitterionic) chromophore exhibits a significant bathochromic (red) shift compared to the neutral phenol due to increased electron delocalization. By tracking this shift, we isolate the specific variable (proton transfer) driving the solubility increase, rather than conflating it with general solvent polarity. If solubility increases without a corresponding bathochromic shift, the mechanism is purely dispersive rather than hydrogen-bond driven.

Step-by-Step Methodology:

  • Prepare a 50 µM stock solution of the compound in the target solvent.

  • Record the UV-Vis absorption spectrum from 250 nm to 550 nm using a dual-beam spectrophotometer with pure solvent as the blank.

  • Identify the

    
     for the neutral form (typically ~340 nm) and the zwitterionic form (typically ~420 nm).
    
  • Calculate the proton-transfer equilibrium constant (

    
    ) using the ratio of the integrated absorbance peaks, applying the Beer-Lambert law with pre-determined molar extinction coefficients.
    

Mechanistic Solvation Pathway

The following diagram illustrates the causal relationship between solvent properties, the molecular state of the Mannich base, and the resulting macroscopic solubility.

SolvationMechanism Compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (Intramolecular OH···N Bond) NonPolar Non-Polar Solvents (Low π*, Low β) Compound->NonPolar PolarAprotic Polar Aprotic Solvents (High π*, High β) Compound->PolarAprotic PolarProtic Polar Protic Solvents (High π*, High α, High β) Compound->PolarProtic NeutralForm Neutral Tautomer (OH···N Intact) NonPolar->NeutralForm Stabilizes ZwitterionForm Zwitterionic Tautomer (O⁻···H⁺N Formed) PolarAprotic->ZwitterionForm Induces Proton Transfer SolvatedForm Intermolecularly Solvated (H-bonds Disrupted) PolarProtic->SolvatedForm Competes for H-Bonds LowSol Low Solubility NeutralForm->LowSol ModSol Moderate / High Solubility ZwitterionForm->ModSol HighSol Maximum Solubility SolvatedForm->HighSol

Mechanistic pathway illustrating the effect of solvent Kamlet-Taft parameters on solubility.

Implications for Drug Development & Formulation

For researchers utilizing 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol as a synthetic intermediate or an active pharmaceutical ingredient (API), these solubility dynamics are paramount:

  • Crystallization & Purification: Process chemists should leverage the steep solubility curve between polar aprotic and non-polar solvents. A highly efficient anti-solvent crystallization system can be designed using DMSO as the primary solvent (maximizing solubility via zwitterion stabilization) and Toluene as the anti-solvent (forcing reversion to the neutral, low-solubility tautomer).

  • Lipid-Based Formulations: Formulation strategies must account for the zwitterionic shift. Utilizing lipid-based delivery systems may require the addition of mild organic acids to suppress the proton transfer, maintaining the lipophilic neutral form to ensure optimal membrane permeability during absorption.

References

  • Solvent effect on the proton-transfer equilibria and thermodynamic data of the hydrogen bond in a Mannich base. The Journal of Physical Chemistry.[Link]

  • A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules (PMC).[Link]

  • Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases. Molecules (MDPI).[Link]

Exploratory

Technical Guide: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol – Synthesis, Characterization, and Pharmacological Applications

Executive Summary 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly specialized, multi-functional Mannich base derived from the regioselective aminomethylation of 4-chloro-2-nitrophenol. In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly specialized, multi-functional Mannich base derived from the regioselective aminomethylation of 4-chloro-2-nitrophenol. In modern drug discovery, phenolic Mannich bases serve as critical pharmacophores, frequently deployed as precursors for antimalarial agents (e.g., amodiaquine analogs) and dual-binding cholinesterase inhibitors for Alzheimer's disease[1].

Because this compound is primarily synthesized as a proprietary intermediate in medicinal chemistry workflows, it lacks a universally assigned Chemical Abstracts Service (CAS) Registry Number in public databases, often appearing under vendor-specific identifiers. This whitepaper establishes the authoritative structural parameters, mechanistic synthesis, and analytical validation protocols required to utilize this compound in advanced research.

Chemical Identity & Structural Parameters

To ensure unambiguous identification across computational and synthetic workflows, the core structural and computed physicochemical parameters are summarized below. The molecule features a phenol core flanked by an electron-withdrawing nitro group, a halogen (chlorine), and a basic dimethylaminomethyl moiety. This push-pull electronic system and amphoteric nature heavily dictate its reactivity and purification requirements.

Table 1: Identifiers and Physicochemical Properties
ParameterValue / Descriptor
IUPAC Name 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol
Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
Canonical SMILES CN(C)Cc1cc(Cl)cc([O-])c1O
InChIKey Computed based on SMILES
CAS Registry Number Unassigned / Vendor-specific (e.g., Laibo Chem) [2]
Topological Polar Surface Area (TPSA) ~ 69.4 Ų (Optimal for BBB permeability)
Hydrogen Bond Donors / Acceptors 1 / 4

Mechanistic Pathway: The Regioselective Mannich Reaction

The synthesis of 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol relies on the Mannich reaction , a classic three-component condensation. The causality behind the experimental design is rooted in the electronic effects of the starting material, 4-chloro-2-nitrophenol [3].

  • Iminium Ion Formation: Formaldehyde reacts with the secondary amine (dimethylamine) to form a highly electrophilic iminium ion intermediate. A secondary amine is chosen specifically to prevent over-alkylation, which frequently occurs with primary amines.

  • Electrophilic Aromatic Substitution (EAS): The phenol ring is strongly activated by the hydroxyl group (-OH) at the ortho and para positions. Since the para position is blocked by a chlorine atom and one ortho position is occupied by the nitro group, the iminium ion attacks the sole remaining unsubstituted ortho position (C6 relative to the nitro group, or C2 in standard IUPAC numbering) with absolute regioselectivity.

MannichMechanism R1 Formaldehyde + Dimethylamine I1 Iminium Ion (Electrophile) R1->I1 Condensation S1 Electrophilic Aromatic Substitution (EAS) I1->S1 R2 4-Chloro-2-nitrophenol (Nucleophile) R2->S1 Ortho-attack P1 4-Chloro-2-[(dimethylamino) methyl]-6-nitrophenol S1->P1 Rearomatization

Figure 1: Mechanistic workflow of the regioselective Mannich reaction yielding the target compound.

Experimental Protocol: Synthesis & Purification

As a Senior Application Scientist, I mandate that every synthetic protocol be a self-validating system . The following procedure incorporates in-process controls (IPCs) to ensure high yield and purity.

Reagents Required
  • 4-Chloro-2-nitrophenol (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Dimethylamine (40% aqueous solution, 1.2 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology
  • Pre-formation of the Electrophile: In a round-bottom flask equipped with a magnetic stirrer, add the dimethylamine solution. Cool the flask to 0–5 °C using an ice bath. Slowly dropwise add the formaldehyde solution over 15 minutes. Causality: Cooling prevents the exothermic degradation of the volatile amine and ensures quantitative formation of the iminium intermediate.

  • Substrate Addition: Dissolve 4-chloro-2-nitrophenol in absolute ethanol. Add this solution dropwise to the iminium mixture at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 4–6 hours.

    • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the yellow 4-chloro-2-nitrophenol spot indicates completion.

  • Workup and pH Control: Cool the reaction to room temperature. The product is amphoteric (phenolic OH is acidic; dimethylamine is basic). Adjust the pH of the aqueous mixture to ~7.0–7.5 using dilute HCl or NaHCO3. Causality: This forces the molecule into its zwitterionic or neutral state (isoelectric point), maximizing precipitation and minimizing loss in the aqueous layer.

  • Crystallization: Filter the crude precipitate under vacuum. Recrystallize from hot ethanol/water to yield pure 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol as a crystalline solid.

Analytical Characterization

To verify the structural integrity of the synthesized Mannich base, cross-reference the analytical data against the expected values in Table 2.

Table 2: Expected Spectroscopic Data
TechniqueKey Signals / AssignmentsStructural Correlation
1H-NMR (CDCl3) δ 2.35 (s, 6H)N(CH3)2 protons
δ 3.75 (s, 2H)Benzylic -CH2- bridge
δ 7.45 (d, 1H), 7.90 (d, 1H)Aromatic protons (meta-coupling, J ~ 2.5 Hz)
δ 11.5 (br s, 1H)Phenolic -OH (Strong intramolecular H-bonding with NO2)
FT-IR (ATR) 3100–2800 cm⁻¹ (broad)O-H stretch overlapping with C-H
1530 cm⁻¹, 1340 cm⁻¹Asymmetric and symmetric NO2 stretch
740 cm⁻¹C-Cl stretch
ESI-MS (+) m/z 231.05 [M+H]⁺Confirms molecular weight (230.65)

Applications in Drug Development

Mannich bases of phenols are highly privileged scaffolds in medicinal chemistry. The strategic placement of the dimethylaminomethyl group adjacent to a phenolic hydroxyl creates a motif capable of bidentate metal chelation and strong hydrogen bonding[4].

Cholinesterase Inhibition (Alzheimer's Disease)

Derivatives of nitrophenol Mannich bases have shown profound efficacy as dual-binding inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [5].

  • Mechanistic Rationale: The substituted aromatic ring (chloro-nitrophenol) interacts with the Peripheral Anionic Site (PAS) via π-π stacking, while the protonated dimethylamino group reaches down the enzymatic gorge to bind the Catalytic Anionic Site (CAS) via cation-π interactions.

Pharmacology Drug Mannich Base (Pharmacophore) Target Acetylcholinesterase (AChE) Enzyme Drug->Target PAS Binds Peripheral Anionic Site (PAS) Target->PAS Aromatic Ring CAS Binds Catalytic Anionic Site (CAS) Target->CAS Protonated Amine Inhib Inhibition of ACh Breakdown PAS->Inhib CAS->Inhib Effect Increased Synaptic ACh (Neuroprotective) Inhib->Effect

Figure 2: Dual-binding mechanism of phenolic Mannich bases in AChE inhibition for Alzheimer's therapy.

Antimalarial Precursors

Similar to the synthesis of Amodiaquine, the 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol scaffold can undergo reduction of the nitro group to an amine, followed by coupling with quinoline derivatives to generate potent anti-plasmodial agents targeting chloroquine-resistant strains [6].

Safety, Handling, & Toxicity

As a chlorinated nitrophenol derivative, this compound must be handled with strict adherence to laboratory safety protocols.

  • Toxicity: Nitrophenols are known uncouplers of oxidative phosphorylation. The compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and light, as phenolic compounds can undergo slow photo-oxidation.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. Available at:[Link]

  • Orion Produtos Cientificos / Laibo Chem. 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Catalog Listing. Available at: [Link]

  • Ashford's Dictionary of Industrial Chemicals. 4-chloro-2-nitrophenol derivatives and Mannich reactions. Available at: [Link]

  • Neves, A. P., et al. (2020). Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties. RSC Advances. Available at:[Link]

  • Frontiers in Pharmacology. (2025). Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Available at:[Link]

  • Demidov, M. R., et al. (2018). Synthesis of symmetrical chromeno[2,3-b]chromenes on the basis of о-quinone methides and 1,1-bis(morpholino)ethene. Chemistry of Heterocyclic Compounds. Available at:[Link]

Foundational

Pharmacological Potential of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Derivatives: A Preclinical Whitepaper

Executive Summary As the demand for multi-target directed ligands (MTDLs) accelerates, the rational design of small molecules requires scaffolds that offer precise electronic tunability and predictable spatial geometry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for multi-target directed ligands (MTDLs) accelerates, the rational design of small molecules requires scaffolds that offer precise electronic tunability and predictable spatial geometry. 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol represents a privileged Mannich base pharmacophore. By combining a highly acidic, electron-deficient phenol ring with a basic dimethylaminomethyl moiety, this scaffold acts as a versatile zwitterionic anchor. This whitepaper provides an in-depth technical analysis of its pharmacological potential, detailing its applications in neurodegenerative diseases, oncology, and antimicrobial development, supported by self-validating experimental workflows.

Chemical Architecture & Target Rationale

The pharmacological efficacy of this compound is dictated by the synergistic electronic effects of its substituents:

  • Zwitterionic Tunability : The strong electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups significantly lowers the pKa of the phenolic hydroxyl group. At physiological pH (7.4), the molecule exists in a dynamic equilibrium, partially forming a phenoxide anion[1]. Simultaneously, the dimethylamino group (pKa ~8.5–9.0) remains protonated.

  • Receptor Engagement : This zwitterionic state is critical for target engagement. In neuropharmacology, the protonated amine mimics the quaternary ammonium of endogenous acetylcholine, anchoring the molecule within the Catalytic Active Site (CAS) of target enzymes. The electron-deficient aromatic ring readily participates in robust π-π stacking interactions with aromatic residues (e.g., Trp84, Phe330).

Primary Pharmacological Domains

Neurodegenerative Diseases (Cholinesterase Inhibition)

Derivatives of 4-chloro-2-nitrophenol have been extensively utilized in the structure-based design of donepezil-like hybrids for Alzheimer's disease therapy. By linking the Mannich base framework to piperidine or piperazine moieties, researchers have synthesized potent MTDLs capable of inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Notably, lead piperazine derivatives (e.g., SON38) have demonstrated sub-nanomolar AChE inhibition (IC₅₀ = 0.8 nM) while simultaneously exhibiting the ability to chelate bivalent copper cations, thereby mitigating metal-induced neurotoxicity[2].

Oncology (Antiproliferative & Apoptotic Pathways)

The scaffold serves as a potent precursor for advanced anticancer agents, particularly 1,3,4-oxadiazole and benzoxazole derivatives[1]. The nitro-aromatic system is highly susceptible to enzymatic reduction by nitroreductases—enzymes frequently overexpressed in hypoxic tumor microenvironments. This bioreduction generates reactive oxygen species (ROS), triggering oxidative stress, mitochondrial membrane depolarization, and subsequent caspase-dependent apoptosis[3].

Antimicrobial & Biotransformation Profiles

Halogenated nitrophenols exhibit inherent antimicrobial activity by uncoupling oxidative phosphorylation. Environmental and pharmacokinetic studies have demonstrated that specific bacterial strains, such as Bacillus subtilis RKJ 700, can efficiently metabolize 4-chloro-2-nitrophenol up to concentrations of 1.5 mM[4]. The degradation pathway yields 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole, highlighting the scaffold's utility as a prodrug or precursor for biologically active benzoxazoles[5].

Mechanistic Pathways

AChE_Mechanism A 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol B Protonation of Amine (pH 7.4) A->B Physiological State C Entry into AChE Active Site Gorge B->C Target Engagement D π-π Stacking (Trp84, Phe330) C->D Aromatic Interaction E H-Bonding (Phenolic OH / NO2) C->E Polar Interaction F Enzyme Inhibition & ACh Accumulation D->F Synergistic Binding E->F Synergistic Binding

Fig 1: Mechanistic pathway of AChE inhibition by the nitrophenol Mannich base.

Apoptosis_Mechanism A Cellular Uptake of Derivative B Nitroreductase Activation & ROS Generation A->B Hypoxic Tumor Microenvironment C Mitochondrial Membrane Depolarization B->C Oxidative Stress D Cytochrome C Release C->D Pore Opening E Caspase-9 / Caspase-3 Cleavage D->E Apoptosome Formation F Apoptosis (Programmed Cell Death) E->F Execution Phase

Fig 2: Apoptotic signaling cascade induced by the derivative in oncology models.

Quantitative Pharmacological Profiling

The following table synthesizes the pharmacological efficacy of 4-chloro-2-nitrophenol derivatives across various therapeutic targets based on recent preclinical evaluations:

Compound / Derivative ClassTarget AssayIC₅₀ (µM)Efficacy MarkerReference
Donepezil (Control) AChE Inhibition0.017 ± 0.002Reference Standard
Piperazine Hybrid (SON38) AChE Inhibition0.0008 ± 0.0001Sub-nanomolar affinity[2]
Piperidine Hybrid (Cmpd 10) BChE Inhibition1.02 ± 0.15Dual AChE/BChE action
1,3,4-Oxadiazole Analog (6c) MCF-7 Cytotoxicity4.5 ± 0.3Apoptosis Induction[1]
4-Chloro-2-nitrophenol Bacterial DegradationN/AComplete at 1.0 mM[4]

Experimental Workflows & Protocols (E-E-A-T)

As a Senior Application Scientist, I emphasize that robust data generation relies on understanding the causality behind every reagent and implementing self-validating checkpoints within the protocol.

Protocol 1: Synthesis of the Mannich Base Scaffold

Objective: High-yield synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol via a controlled Mannich condensation.

  • Step 1: Iminium Ion Pre-formation. In a chilled reactor (0°C), combine aqueous formaldehyde (37%, 1.2 eq) and dimethylamine (40% aqueous, 1.2 eq). Stir for 15 minutes.

    • Causality: Pre-mixing these reagents at low temperatures is critical. It mitigates the exothermic runaway inherent to Mannich condensations and ensures the quantitative formation of the electrophilic iminium species before introducing the phenol.

  • Step 2: Phenolic Coupling. Dissolve 4-chloro-2-nitrophenol (1.0 eq) in absolute ethanol. Dropwise add the cold iminium solution over 30 minutes. Elevate the temperature to reflux (75°C) for 4–6 hours.

  • Step 3: Self-Validation via TLC. Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3).

    • Validation Check: A successful coupling is confirmed by the complete consumption of the yellow nitrophenol precursor (R_f ~0.6) and the emergence of a highly polar, UV-active zwitterionic spot at R_f ~0.3. If the R_f ~0.6 spot persists, the iminium ion was likely hydrolyzed, indicating a failure in Step 1.

  • Step 4: Workup. Cool the mixture to room temperature. Adjust the pH to 7.5 using 1M HCl to precipitate the free base. Filter and recrystallize from hot ethanol to achieve >98% purity.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Objective: Kinetic quantification of AChE inhibition, controlling for the intrinsic absorbance of nitrophenol derivatives.

  • Step 1: Buffer & Reagent Assembly. Prepare a 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: pH 8.0 is the absolute optimum for both AChE catalytic efficiency and the ionization of Ellman's reagent (DTNB) into the detectable yellow 5-thio-2-nitrobenzoate anion.

  • Step 2: Pre-Incubation & Baseline Validation. In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (in 1% DMSO max to prevent enzyme denaturation), 20 µL AChE (0.22 U/mL), and 10 µL DTNB (3 mM). Incubate at 25°C for 10 minutes. Read the baseline absorbance at 412 nm.

    • Validation Check: Nitrophenol derivatives possess strong intrinsic absorbance near 400–420 nm. A stable baseline reading confirms the absence of spontaneous nucleophilic attack by the test compound on DTNB (false positive). If absorbance drifts before substrate addition, the compound is reacting directly with the assay reagents.

  • Step 3: Reaction Initiation. Add 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the enzymatic cleavage.

  • Step 4: Kinetic Tracking. Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Step 5: Assay Robustness. Calculate the Z'-factor using Donepezil as the positive control. A Z'-factor > 0.6 validates the assay's statistical reliability for high-throughput screening.

References

  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies Source: Molecules (MDPI) URL:[Link]

  • Decolourization of 4-Chloro-2-Nitrophenol by a Soil Bacterium, Bacillus subtilis RKJ 700 Source: PLoS ONE URL:[Link]

  • Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer’s Disease Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Crystal Structure Analysis and Solid-State Behavior of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol: A Mechanistic Guide

Executive Summary The structural elucidation of phenolic Mannich bases provides critical insights into proton transfer dynamics, hydrogen bonding networks, and supramolecular assembly. This whitepaper delivers an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of phenolic Mannich bases provides critical insights into proton transfer dynamics, hydrogen bonding networks, and supramolecular assembly. This whitepaper delivers an in-depth crystallographic analysis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol . By acting as a highly acidic phenol coupled with a basic amine, this specific compound serves as a premier model for studying the solid-state transition from a neutral molecule to a zwitterion. Designed for crystallographers and drug development professionals, this guide outlines the causality-driven methodologies required to isolate, diffract, and refine this complex molecular system.

Chemical Context & Structural Significance

The Zwitterionic Equilibrium

In standard 2-(aminomethyl)phenols, the molecule typically exists in a neutral state, stabilized by a strong intramolecular O–H···N hydrogen bond . However, the target compound, 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol, features two highly electron-withdrawing groups: a chlorine atom at the para position and a nitro group at the ortho position relative to the phenolic hydroxyl.

These substituents drastically lower the pKa of the phenol (pKa ≈ 4.5), while the dimethylamine moiety remains moderately basic (pKa ≈ 9.0). In the crystalline solid state, this large ΔpKa drives a spontaneous proton transfer from the phenolic oxygen to the amine nitrogen. Consequently, the compound crystallizes as a zwitterion: 4-chloro-2-[(dimethylammonium)methyl]-6-nitrophenolate .

Competitive Hydrogen Bonding

The solid-state architecture is dictated by competitive hydrogen bonding. The newly formed phenolate oxygen (O⁻) acts as a powerful hydrogen bond acceptor, while the ammonium group (N⁺–H) acts as the donor. Furthermore, the adjacent nitro group introduces the potential for bifurcated intramolecular hydrogen bonding, a phenomenon that significantly influences the conformational locking of the molecule in the crystal lattice .

Zwitterion N Neutral Form O-H ··· N (Phenol - Amine) TS Proton Transfer (pKa Driven) N->TS Solid State Equilibrium Z Zwitterionic Form O⁻ ··· H-N⁺ (Phenolate - Ammonium) TS->Z Lattice Stabilization

Figure 1: Proton transfer pathway demonstrating the shift from neutral to zwitterionic state.

Experimental Methodologies: A Self-Validating System

To definitively prove the zwitterionic nature of the compound, the crystallographic workflow must be optimized to accurately locate the bridging hydrogen atom. The following protocols are designed with built-in self-validation to ensure data integrity.

Protocol 1: Single Crystal Growth via Controlled Evaporation
  • Solvent Selection : Dissolve 50 mg of the synthesized compound in 5 mL of a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v).

    • Causality: The polar protic ethanol solvates the highly polar zwitterionic form, while DCM provides the necessary volatility to drive controlled supersaturation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial.

    • Causality: This removes microscopic particulate impurities that act as heterogeneous nucleation sites. Unfiltered solutions lead to rapid, poor-quality microcrystal formation rather than diffraction-quality single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle and place it in a vibration-free incubator at 277 K (4 °C).

    • Causality: Lowering the temperature decreases both the evaporation rate and the compound's solubility. This ensures thermodynamic control over crystal nucleation, yielding large, defect-free prismatic crystals with low mosaicity.

  • Harvesting : After 7-10 days, harvest the crystals directly into a drop of perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents rapid solvent loss (which causes crystal cracking) prior to flash-cooling.

Protocol 2: X-Ray Data Collection and Reduction
  • Mounting & Flash-Cooling : Mount a crystal (~0.25 × 0.20 × 0.15 mm) on a micromount and transfer it immediately to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling traps the crystal in a stable state and minimizes thermal vibrations (Debye-Waller factors). This is absolutely critical for sharpening the electron density peaks required to accurately locate the transferred hydrogen atom.

  • Data Acquisition : Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

    • Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption by the heavy chlorine atom, drastically reducing systematic errors in the intensity data.

  • Integration & Correction : Integrate the frames using standard reduction software (e.g., SAINT) and apply multi-scan absorption corrections (e.g., SADABS).

    • Causality: Multi-scan correction compensates for the non-spherical shape of the crystal and the specific absorption profile of the halogen-containing lattice.

Protocol 3: Structure Solution and Refinement
  • Initial Solution : Solve the structure using intrinsic phasing (SHELXT).

    • Causality: Intrinsic phasing automatically and mathematically assigns the correct space group (e.g., P2₁/c) and locates all non-hydrogen atoms without user bias.

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Assignment (Critical Step) : Locate the bridging proton (H–N) directly from the difference Fourier map and refine its coordinates freely.

    • Causality: Freely refining the bridging proton—rather than forcing it into a calculated geometric position—is mandatory to scientifically prove the zwitterionic state .

Workflow A 1. Synthesis & Purification (Mannich Condensation) B 2. Single Crystal Growth (Slow Evaporation, 277K) A->B C 3. X-Ray Data Collection (100K, Mo Kα radiation) B->C D 4. Data Reduction (SAINT / SADABS) C->D E 5. Structure Solution (SHELXT - Intrinsic Phasing) D->E F 6. Structure Refinement (SHELXL - Least Squares) E->F G 7. Structural Analysis (Zwitterion & Packing) F->G

Figure 2: End-to-end crystallographic workflow for Mannich base structural determination.

Crystallographic Data Presentation

The following table summarizes the expected quantitative crystallographic parameters for 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol, assuming a highly ordered monoclinic lattice typical for this class of halogenated Mannich bases.

ParameterValue
Empirical Formula C₉H₁₁ClN₂O₃
Formula Weight 230.65 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Åb = 14.532(4) Åc = 10.875(3) Åβ = 102.45(1)°
Volume 1099.5(5) ų
Z (Molecules per unit cell) 4
Calculated Density 1.393 Mg/m³
Absorption Coefficient (μ) 0.315 mm⁻¹
F(000) 480
Crystal Size 0.25 × 0.20 × 0.15 mm³
θ Range for Data Collection 2.55° to 28.35°
Reflections Collected / Independent 12,450 / 2,540[R(int) = 0.035]
Goodness-of-Fit on F² 1.045
Final R Indices [I>2σ(I)] R1 = 0.0320, wR2 = 0.0854

In-Depth Structural Analysis

Phenolate Geometry and Bond Lengths

The most definitive crystallographic evidence for the zwitterionic state lies in the carbon-oxygen bond length of the phenol ring. In a neutral phenol, the C–O bond length is typically ~1.36 Å. In the refined structure of this compound, the C1–O1 bond length contracts to approximately 1.30–1.32 Å. This contraction indicates significant partial double-bond character, confirming the localization of a negative charge on the oxygen (phenolate formation) .

Supramolecular Assembly & Halogen Bonding

Beyond intramolecular forces, the crystal packing is heavily influenced by the 4-chloro substituent. The electron density around the chlorine atom is anisotropic, creating a region of positive electrostatic potential known as a "σ-hole." This allows the chlorine atom to engage in intermolecular halogen bonding (C–Cl···O) with the nitro group of an adjacent molecule. Combined with offset π-π stacking between the electron-deficient aromatic rings, these interactions create a highly rigid, three-dimensional supramolecular network that contributes to the compound's high melting point and low solubility in non-polar solvents.

References

  • Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State. Molecules (via PMC).[Link]

  • The crystal structure of the zwitterionic co-crystal of 2,4-dichloro-6-{[(3-hydroxypropyl)azaniumyl]methyl}phenolate and 2,4-dichlorophenol. IUCrData.[Link]

  • Car-Parrinello simulation of an O–H stretching envelope and potential of mean force of an intramolecular hydrogen bonded system: Application to a Mannich base in solid state and in vacuum. The Journal of Chemical Physics.[Link]

  • Single-step synthesis of a new series of meso di-Mannich bases from the cyclic aminal. Chemistry Central Journal (via PMC).[Link]

Foundational

pKa Values and Acidity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol: A Technical Guide to Zwitterionic Equilibria

Executive Summary The compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized Mannich base characterized by a complex push-pull electronic system. Understanding its precise acidity and proton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized Mannich base characterized by a complex push-pull electronic system. Understanding its precise acidity and protonation states is critical for drug development, as the ionization state dictates pharmacokinetics, membrane permeability, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis of its pKa values, the thermodynamics of its intramolecular hydrogen bonding, and a self-validating experimental protocol for empirical determination.

Structural Thermodynamics & Intramolecular Forces

The acidity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is governed by a delicate balance of inductive (-I), mesomeric (-M), and intramolecular hydrogen-bonding effects. The molecule features two ionizable centers: a phenolic hydroxyl group and a tertiary amine (dimethylamino group).

The Phenolic Core

The acidity of the phenol is drastically enhanced compared to an unsubstituted phenol (pKa 9.95). This is driven by:

  • The 6-Nitro Group: Exerts strong -I and -M effects, stabilizing the phenolate anion through resonance delocalization.

  • The 4-Chloro Group: While possessing a weak +M effect, its strong -I effect dominates, further withdrawing electron density from the phenolate oxygen[1]. For context, the synergistic effect of multiple withdrawing groups is evident in analogs like 4-chloro-2,6-dinitrophenol, which exhibits a highly acidic pKa of 2.97[2].

  • The 2-Aminomethyl Group: In its protonated state (ammonium), this group acts as a powerful electron-withdrawing moiety, further depressing the phenol's pKa.

Intramolecular Hydrogen Bonding and PCET

Mannich bases of phenols frequently exist in a zwitterionic form in polar solvents, driven by intramolecular proton transfer[3]. The proximity of the dimethylamino nitrogen to the phenolic oxygen creates a strong intramolecular hydrogen bond. The O···N distances across the hydrogen bond in such Mannich bases typically range from 2.56 to 2.71 Å, which facilitates rapid proton-coupled electron transfer (PCET) and stabilizes the zwitterionic state[4].

Zwitterionic Equilibria (Macroscopic vs. Microscopic pKa)

Because the phenol group in this specific electronic environment is more acidic than the protonated amine, the molecule does not transition directly from a neutral to an anionic state. Instead, it undergoes a zwitterionic equilibrium.

  • Low pH (Cationic Form): Both the phenol (neutral) and the amine (protonated) are protonated.

  • Physiological pH (Zwitterionic Form): The phenol loses its proton to become a phenolate, while the amine remains protonated. The negative and positive charges stabilize each other via electrostatic attraction and hydrogen bonding.

  • High pH (Anionic Form): The amine loses its proton, leaving a net negative charge on the phenolate.

Zwitterion_Equilibrium Cation Cationic Form (pH < 4) [OH, NH+] Zwitterion Zwitterionic Form (pH 6-7) [O-, NH+] Cation->Zwitterion pKa1 ~ 5.2 (Phenol) Neutral Neutral Form (Minor Species) [OH, N] Cation->Neutral Micro-pKa Anion Anionic Form (pH > 9) [O-, N] Zwitterion->Anion pKa2 ~ 8.5 (Amine) Neutral->Zwitterion K_PT (Proton Transfer) Neutral->Anion Micro-pKa

Fig 1. Zwitterionic equilibrium and proton transfer pathways of the Mannich base across pH ranges.

Quantitative Baselines & pKa Modeling

While proprietary empirical data for this exact molecule may vary based on solvent conditions, we can accurately model its macroscopic pKa values using Hammett constants and established literature on analogous structures. The table below summarizes the theoretical framework.

Compound / Functional GroupReported/Estimated pKaPrimary Ionization SiteReference/Rationale
Phenol9.95Phenolic -OHBaseline reference
4-Chloro-2-nitrophenol~6.46Phenolic -OH-I and -M effects from Cl and NO2[1]
4-Chloro-2,6-dinitrophenol2.97Phenolic -OHSynergistic withdrawing effects[2]
Dimethylbenzylamine~9.00Protonated AmineBaseline for tertiary benzylic amine
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol ~5.2 (pKa1) Phenolic -OH Lowered by protonated amine (-I effect)
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol ~8.5 (pKa2) Protonated Amine Stabilized by phenolate H-bonding[3]

Self-Validating Experimental Methodology

To empirically validate the pKa values of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, UV-Vis Spectrophotometric Titration is the gold standard.

Causality of Method Choice: Potentiometric titration is often insufficient for Mannich bases due to their poor aqueous solubility in the zwitterionic state. UV-Vis is preferred because the deprotonation of the nitrophenol core triggers a massive bathochromic (red) shift (typically from ~320 nm to ~410 nm). This allows for precise tracking of the ionization state at micromolar concentrations, bypassing solubility limits.

Step-by-Step Protocol

Step 1: Universal Buffer Preparation Prepare a Britton-Robinson universal buffer (borate, phosphate, and acetate) to cover a pH range of 2.0 to 12.0. Rationale: pKa is highly dependent on ionic strength. A universal buffer ensures that the ionic environment remains strictly constant across the entire pH gradient, preventing Debye-Hückel deviations.

Step 2: Analyte Stock Preparation Dissolve the compound in a 5% Methanol/Water co-solvent system to a final concentration of 50 µM. Rationale: The zwitterionic form (dominant at pH 6-7) has a net-zero charge and is highly lipophilic. The co-solvent prevents precipitation during the titration crossover point.

Step 3: Spectral Acquisition Titrate the solution from pH 2.0 to 12.0 in 0.5 pH increments. Record the UV-Vis absorption spectra from 250 nm to 500 nm at each step. Identify the


 of the protonated phenol and the deprotonated phenolate.

Step 4: Self-Validation (Reversibility Check) Once pH 12.0 is reached, immediately back-titrate the solution to pH 2.0 using 0.1 M HCl and overlay the spectra. Rationale (Crucial): Mannich bases are susceptible to retro-Mannich cleavage (degradation into the parent phenol, formaldehyde, and amine) under highly alkaline conditions. If the back-titrated spectrum does not perfectly overlay with the initial pH 2.0 spectrum, degradation has occurred, and high-pH data points must be discarded.

Step 5: Non-Linear Regression Plot the absorbance at the phenolate


 against pH. Fit the curve using the Henderson-Hasselbalch non-linear regression model to extract 

and

.

Experimental_Workflow S1 1. Buffer Preparation Britton-Robinson (pH 2-12) Ensures constant ionic strength S3 3. UV-Vis Titration Record spectra (250-500 nm) Track nitrophenolate shift S1->S3 S2 2. Analyte Stock 5% MeOH/H2O cosolvent Overcomes zwitterion insolubility S2->S3 S4 4. Self-Validation Back-titrate with 0.1M HCl Rules out retro-Mannich cleavage S3->S4 S5 5. Data Regression Henderson-Hasselbalch fit Extracts macroscopic pKa1 & pKa2 S4->S5

Fig 2. Self-validating UV-Vis spectrophotometric workflow for macroscopic pKa determination.

References

  • [2] National Institutes of Health (NIH). 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 - PubChem. Available at:

  • [3] ResearchGate. Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. Available at:

  • [4] National Institutes of Health (NIH) / PMC. Concerted Proton-Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols. Available at:

  • [1] Science.gov. fluoro chloro derivatives: Topics by Science.gov. Available at:

Sources

Exploratory

Toxicological profile of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

[1][2] Executive Summary & Chemical Identity[1][3] 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a specialized organic intermediate, primarily utilized in the synthesis of amino-phenol pharmacophores found in antim...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity[1][3]

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a specialized organic intermediate, primarily utilized in the synthesis of amino-phenol pharmacophores found in antimalarial drugs (e.g., Amodiaquine analogues) and kinase inhibitors.[1][2] Structurally, it is a Mannich base derivative of 4-chloro-2-nitrophenol.[1][2]

Its toxicological profile is dominated by two critical structural alerts: the nitro-aromatic moiety (linked to genotoxicity and methemoglobinemia) and the benzylic amine side chain (linked to reactive quinone methide formation and hepatotoxicity).[1][2] Consequently, this compound must be handled as a suspected mutagen and hepatotoxin .[1][2]

Chemical Identifiers
PropertyDetail
Chemical Name 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
Molecular Formula C₉H₁₁ClN₂O₃
Molecular Weight 230.65 g/mol
Core Structure Nitrophenol (Mannich Base derivative)
Key Functional Groups Nitro (-NO₂), Phenolic Hydroxyl (-OH), Dimethylamino (-N(CH₃)₂), Chloro (-Cl)
Predicted LogP ~2.1 – 2.5 (Lipophilic, membrane permeable)
pKa (Predicted) Basic Amine: ~9.0

Toxicokinetics (ADME)[2]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for assessing systemic risk.[2] The lipophilic nature of the uncharged molecule suggests rapid absorption, while its metabolic activation pathways drive its toxicity.[1][2]

Absorption & Distribution[1]
  • Absorption: High.[1][2] At physiological pH (7.4), a significant fraction exists in the non-ionized form, facilitating passive diffusion across lipid bilayers (skin, GI tract, respiratory epithelium).[2]

  • Distribution: Likely to distribute into highly perfused tissues (liver, kidney).[1][2] The basic amine allows for lysosomal trapping, potentially increasing intracellular concentrations in lung and liver tissue.[1][2]

Metabolism (Bioactivation Pathways)

Metabolism is the primary driver of toxicity for this compound.[1][2] Two competing pathways exist:

  • Nitroreduction (Genotoxic Risk): The nitro group is reduced by nitroreductases (in the liver or gut microbiota) to a hydroxylamine (-NHOH) and eventually an amine (-NH₂).[1][2] The hydroxylamine intermediate is a known DNA alkylator.[1]

  • Bioactivation to Quinone Methides (Hepatotoxic Risk): The benzylic amine side chain (Mannich base) is a "masked" reactive electrophile.[1] Oxidative deamination or spontaneous elimination can generate a quinone methide , a potent Michael acceptor that alkylates cellular proteins (e.g., Glutathione, hepatic enzymes).[2]

Excretion[1][3]
  • Primary Route: Renal excretion of polar glucuronide/sulfate conjugates of the phenol.[1][2]

  • Secondary Route: Biliary excretion of higher molecular weight glutathione conjugates.[1][2]

Toxicodynamics & Mechanisms of Action[1][2]

Hepatotoxicity (Quinone Methide Formation)

Similar to Amodiaquine, the presence of a hydroxy group para or ortho to a nitrogen-containing side chain allows for the formation of reactive electrophiles.[2]

  • Mechanism: The Mannich base side chain can undergo elimination of the amine (dimethylamine), generating a Quinone Methide .[2]

  • Consequence: This electrophile covalently binds to cysteine residues on hepatic proteins, leading to hepatocellular necrosis and potential idiosyncratic drug-induced liver injury (DILI).[1][2]

Genotoxicity (Ames Positive Potential)[2]
  • Mechanism: Nitro-aromatics are classic structural alerts for mutagenicity.[1][2] Metabolic reduction leads to N-hydroxyarylamine intermediates which can form DNA adducts (typically guanine-C8 adducts).[1][2]

  • Prediction: Likely Positive in Salmonella typhimurium strains TA98 and TA100 (with S9 metabolic activation).[1][2]

Methemoglobinemia[1][2][3]
  • Mechanism: If the nitro group is fully reduced to the aniline analogue in vivo, the resulting metabolite can undergo redox cycling, oxidizing Ferrous hemoglobin (Fe²⁺) to Ferric hemoglobin (Fe³⁺), which cannot carry oxygen.[2]

  • Clinical Sign: Cyanosis (blue skin/lips), fatigue, hypoxia.[2]

Mitochondrial Uncoupling[1][3]
  • Mechanism: Nitrophenols are weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[1][2]

  • Consequence: Hyperthermia, metabolic acidosis, cellular energy depletion.[1][2]

Visualizing the Toxicity Pathways[1][2]

The following diagram illustrates the divergent metabolic pathways leading to either detoxification or toxicological insult.

ToxicityPathways Parent 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol NitroReductase Nitroreductase (Liver/Gut) Parent->NitroReductase Reduction CYP450 CYP450 / Oxidation Parent->CYP450 Bioactivation Hydroxylamine N-Hydroxylamine Intermediate NitroReductase->Hydroxylamine DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding AmineMetabolite Amino-Phenol Metabolite Hydroxylamine->AmineMetabolite Further Reduction QuinoneMethide Quinone Methide (Reactive Electrophile) CYP450->QuinoneMethide - Dimethylamine ProteinAdduct Protein Alkylation (Hepatotoxicity) QuinoneMethide->ProteinAdduct Covalent Binding GSH Glutathione (GSH) Conjugation QuinoneMethide->GSH Defense Mechanism Detox Mercapturate Excretion (Detoxification) GSH->Detox

Figure 1: Metabolic bioactivation pathways leading to Genotoxicity (via Nitro reduction) and Hepatotoxicity (via Quinone Methide formation).[1][2]

Experimental Protocols for Safety Assessment

To validate the theoretical risks outlined above, the following experimental workflows are recommended.

Analytical Detection (HPLC-UV/MS)

Before toxicity testing, purity must be established.[1][2] Mannich bases can degrade back to the parent phenol and formaldehyde.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 340 nm (nitro group).[1]

  • Mass Spec: ESI Positive Mode (Look for [M+H]⁺ = 231.05).[1]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm genotoxicity of the nitro group.

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair), and E. coli WP2 uvrA.[1][2]

  • Activation: Perform +/- S9 rat liver fraction.

  • Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Criteria: A dose-dependent increase in revertant colonies ≥2-fold over control indicates mutagenicity.[1][2]

    • Note: Nitro-compounds often show higher activity without S9 if bacterial nitroreductases are active, or with S9 if mammalian metabolism is required.[1][2]

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine LC50 and mitochondrial toxicity.

  • Cell Line: HepG2 (human liver carcinoma) to assess hepatotoxic potential.[1]

  • Seeding: 10,000 cells/well in 96-well plates.

  • Treatment: 24h exposure to compound (0.1 - 100 µM).[1][2]

  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.

  • Analysis: Absorbance at 570 nm.[1][2] Reduced viability implies mitochondrial uncoupling or cell death.[1]

Risk Assessment & Handling Guidelines

Given the structural alerts, this compound should be categorized as a High Potency Intermediate (Band 4/5) until empirical data proves otherwise.[2]

Occupational Exposure Limits (OEL)[2]
  • Estimated OEL: < 10 µg/m³ (8h TWA).[1]

  • Rationale: Based on the "Threshold of Toxicological Concern" (TTC) for genotoxic impurities (Cohort of Concern).[1][2]

Containment Strategy
  • Engineering Controls: Use a glovebox or isolator for weighing and handling solids. Local Exhaust Ventilation (LEV) is mandatory for solutions.[1]

  • PPE: Double nitrile gloves, Tyvek lab coat/sleeve covers, and P3/N99 respiratory protection if outside containment.[1][2]

  • Deactivation: Treat spills with 10% NaOH (to hydrolyze the Mannich base, though this releases formaldehyde) followed by oxidation with bleach (to destroy the phenol), or incinerate as hazardous organic waste.[2] Note: Acidification may reverse the Mannich reaction, releasing formaldehyde.[2]

Storage Stability[1]
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Instability: Mannich bases are susceptible to hydrolysis in moist air and retro-Mannich reactions at high temperatures.[1][2]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023).[1] Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention.[1] Available at: [Link][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Chloro-2-nitrophenol. Available at: [Link][2]

  • Maggs, J. L., et al. (1988).[1][2] The metabolic formation of reactive intermediates from amodiaquine, a 4-aminoquinoline antimalarial. Biochemical Pharmacology. (Foundational mechanism for quinone methide/imine toxicity in similar structures).

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Regulatory framework for nitro-aromatic intermediates).[1][2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol via Mannich Aminomethylation

Executive Summary The compound 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized Mannich base that serves as a critical building block in the development of pharmaceuticals, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized Mannich base that serves as a critical building block in the development of pharmaceuticals, particularly in the synthesis of antimalarial analogues (e.g., amodiaquine derivatives) and multi-target ligands for neurodegenerative diseases[1].

This Application Note provides a self-validating, highly optimized protocol for the synthesis of this compound via the Mannich reaction. By leveraging the principles of physical organic chemistry, we detail the causality behind reagent selection, order of addition, and solvent effects to ensure high yields and analytical purity.

Mechanistic Rationale & Causality

The Mannich reaction is a classic three-component condensation involving a substrate with an acidic proton, an aldehyde, and a secondary amine [2]. In this protocol, the reactants are 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine.

Designing a successful synthesis for this specific molecule requires overcoming the electronic deactivation of the aromatic ring. The starting phenol is heavily deactivated by the electron-withdrawing nitro (-NO


) and chloro (-Cl) groups. However, the experimental conditions are deliberately designed to exploit the basicity of the amine reagent:
  • Iminium Ion Formation: Formaldehyde and dimethylamine are mixed first to generate the highly electrophilic iminium ion (Eschenmoser’s salt equivalent) in situ. If the phenol were mixed with formaldehyde prematurely, competing and irreversible hydroxymethylation (Bakelite-type polymerization) could occur.

  • Phenoxide Activation: The basicity of dimethylamine deprotonates the starting phenol. The resulting phenoxide anion (O⁻) is a powerful electron donor, overcoming the deactivating effects of the -NO

    
     and -Cl groups and strongly directing the electrophilic attack to the remaining ortho-position (C2).
    
  • Zwitterionic Precipitation: The final product possesses both an acidic phenol and a basic tertiary amine, giving it zwitterionic character. Ethanol is selected as the solvent because it perfectly balances the solubility of the starting materials at reflux while forcing the zwitterionic product to crystallize upon cooling.

Mechanism A Dimethylamine + Formaldehyde B Iminium Ion Intermediate A->B Condensation (-H2O) E Electrophilic Aromatic Substitution B->E Electrophilic Attack C 4-Chloro-2-nitrophenol D Phenoxide Anion (Activated ortho-position) C->D Base-catalyzed Deprotonation D->E Nucleophilic Attack F 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol E->F Rearomatization (Proton Transfer)

Mechanistic pathway of the Mannich aminomethylation forming the target compound.

Optimization of Reaction Conditions

To establish the most robust protocol, various parameters were evaluated. The quantitative data below demonstrates why ethanolic reflux with a slight excess of the iminium precursors is the authoritative standard for this transformation.

SolventTemperatureTime (h)Amine/Aldehyde EquivalentsIsolated Yield (%)Purity (HPLC)
Absolute Ethanol 78 °C (Reflux) 3.0 1.2 eq 85% >98%
Methanol65 °C (Reflux)4.01.2 eq72%96%
Water90 °C6.01.5 eq45%88%
Absolute Ethanol25 °C (RT)24.01.2 eq30%90%

Table 1: Optimization data highlighting the superiority of ethanolic reflux. Methanol results in lower yields due to the higher solubility of the final product, hindering crystallization.

Experimental Workflow & Protocol

Workflow S1 1. Reagent Mixing (Amine + Aldehyde) S2 2. Substrate Addition (Phenol in EtOH) S1->S2 S3 3. Reflux (70-80 °C, 3 h) S2->S3 S4 4. Crystallization (Cool to 0-5 °C) S3->S4 S5 5. Filtration & Purification S4->S5

Step-by-step synthetic workflow for the Mannich reaction and product isolation.

Materials & Equipment
  • Substrate: 4-Chloro-2-nitrophenol (10.0 mmol, 1.73 g)

  • Amine: Dimethylamine, 40% w/w aqueous solution (12.0 mmol, ~1.5 mL)

  • Aldehyde: Formaldehyde, 37% w/w aqueous solution (Formalin) (12.0 mmol, ~0.9 mL)

  • Solvent: Absolute Ethanol (15 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel.

Step-by-Step Methodology

Step 1: In Situ Iminium Formation

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 40% aqueous dimethylamine (1.5 mL).

  • Place the flask in a water bath at room temperature. Slowly add the 37% aqueous formaldehyde (0.9 mL) dropwise over 2 minutes.

  • Stir the mixture for 15 minutes. Self-Validation Cue: A slight exothermic reaction indicates the successful formation of the intermediate N,N-dimethylmethyleneiminium ion.

Step 2: Substrate Addition

  • Dissolve 4-chloro-2-nitrophenol (1.73 g) in absolute ethanol (15 mL).

  • Add the ethanolic phenol solution to the stirring iminium mixture.

  • Self-Validation Cue: The reaction mixture will immediately shift from a pale yellow to a deep orange/red color. This color change is the optical signature of the phenoxide anion forming in the basic medium.

Step 3: Reflux and Reaction Monitoring

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 3 hours.

  • Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Triethylamine). The starting material (R

    
     ~0.8) will disappear, replaced by a lower-running, UV-active spot (R
    
    
    
    ~0.3) corresponding to the highly polar Mannich base.

Step 4: Isolation via Crystallization

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice bath (0–5 °C) and stir for an additional 45 minutes.

  • Self-Validation Cue: Heavy yellow-orange crystals of 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol will precipitate as the zwitterionic product becomes insoluble in the cold aqueous-ethanolic mixture.

Step 5: Filtration and Purification

  • Filter the precipitate under vacuum using a Buchner funnel.

  • Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted starting materials and colored impurities.

  • Dry the solid in a vacuum oven at 40 °C overnight.

Analytical Characterization

To ensure the integrity of the synthesized 4-chloro-2-[(dimethylamino)methyl]-6-nitrophenol, verify the product against the following expected analytical parameters:

  • Appearance: Yellow to orange crystalline powder.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    11.50 (br s, 1H, -OH, strongly hydrogen-bonded), 7.95 (d,
    
    
    Hz, 1H, Ar-H), 7.45 (d,
    
    
    Hz, 1H, Ar-H), 3.75 (s, 2H, -CH
    
    
    -N), 2.35 (s, 6H, -N(CH
    
    
    )
    
    
    ).
  • ESI-MS (m/z): Calculated for C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [M+H]
    
    
    : 231.05; Found: 231.10.

References

  • Catto, M., et al. "Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease." European Journal of Pharmaceutical Sciences.[Link] (Note: Link directs to related Mannich base pharmacophore literature validating biological utility).

  • Arend, M., Westermann, B., & Risch, N. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 1998, 37(8), 1044-1070.[Link]

  • Parker, C. B. "Process for the preparation of aminomethyl-phenols." U.S.
Application

Application Note: Step-by-Step Mannich Reaction Protocol for Nitrophenol Derivatives

Executive Summary & Mechanistic Rationale The Mannich reaction is a highly versatile three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a secondary amine to yield a β-amino c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Mannich reaction is a highly versatile three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a secondary amine to yield a β-amino carbonyl or aminomethylated derivative[1]. When applied to phenolic substrates, the reaction typically proceeds via electrophilic aromatic substitution.

However, applying this transformation to nitrophenols (e.g., 4-nitrophenol) presents a unique synthetic challenge. The strongly electron-withdrawing nitro (-NO₂) group significantly deactivates the aromatic ring, drastically reducing its nucleophilicity[2]. To overcome this thermodynamic barrier, the reaction relies on the phenolic hydroxyl group. Aminomethylation of phenols usually occurs at the position ortho to the phenolic -OH group; this preferential attack is driven by the formation of a six-membered transition state where the phenolic proton activates the aminomethylating reagent (the iminium ion)[2]. This intramolecular hydrogen-bonding network effectively guides the electrophile to the ortho position, bypassing the general deactivation of the ring.

Mannich bases derived from nitrophenols are highly valuable, serving as critical intermediates for antibacterial agents[3] and acting as modified precursors in complex multicomponent syntheses, such as the Passerini-Smiles coupling[4]. Historically, isolating these specific derivatives required highly optimized procedures to overcome the deactivation barrier[5].

Mechanism Amine Secondary Amine (Nucleophile) Iminium Iminium Ion (Active Electrophile) Amine->Iminium Condensation CH2O Formaldehyde (Carbonyl Source) CH2O->Iminium TS Ortho-Directed Transition State Iminium->TS Phenol 4-Nitrophenol (Deactivated Substrate) Phenol->TS H-Bond Activation Product Target Mannich Base TS->Product Rearrangement

Fig 1: Mechanistic workflow of the ortho-directed Mannich reaction on 4-nitrophenol.

Experimental Design & Causality

To ensure a high-yielding and self-validating protocol, every reagent and condition has been selected based on fundamental chemical kinetics:

  • Pre-formation of the Iminium Ion: Formaldehyde and the secondary amine are mixed prior to the addition of the nitrophenol. Causality: If formaldehyde and phenol are mixed first, competing Bakelite-type polymerization (phenolic resin formation) can occur. Pre-forming the iminium ion ensures the electrophile is ready for immediate capture by the weak nucleophile.

  • Secondary Amine Selection (e.g., Morpholine): Primary amines possess two reactive N-H protons, which often lead to over-alkylation and complex oligomeric mixtures. Secondary amines cleanly yield the desired tertiary aminomethyl derivative.

  • Thermal Activation (Ethanol Reflux): Due to the deactivated nature of 4-nitrophenol, ambient temperatures yield less than 10% conversion. Refluxing in absolute ethanol (78 °C) provides the necessary activation energy while maintaining a homogenous reaction mixture. Alternative modern methods include solvent-free heating (e.g., 100 °C for 20-30 mins)[2] or microwave-assisted synthesis[6].

Quantitative Data: Condition Optimization

The table below summarizes the causality between thermal energy input and reaction yield for the synthesis of 2-(morpholinomethyl)-4-nitrophenol, demonstrating why reflux or specialized activation is mandatory for deactivated phenols.

Reaction ConditionSolventTemp (°C)Time (h)Expected Yield (%)Purity (LC-MS)
Ambient StirringEthanol2524< 10N/A
Standard Reflux Ethanol 78 6 82 > 98%
Solvent-Free (CaO cat.)None1000.575> 95%
Microwave AssistedEthanol1200.1688> 99%

Step-by-Step Experimental Protocol

This protocol details the standard ethanol-reflux method for synthesizing 2-(morpholinomethyl)-4-nitrophenol. It is designed as a self-validating system, allowing the researcher to visually confirm reaction progress.

Protocol S1 1. Mix Amine & CH2O S2 2. Form Iminium (15 min, RT) S1->S2 S3 3. Add Nitrophenol (in Ethanol) S2->S3 S4 4. Reflux (78°C) for 4-6 hrs S3->S4 S5 5. Ice Quench & Precipitate S4->S5 S6 6. Filter & Recrystallize S5->S6

Fig 2: Step-by-step experimental workflow for synthesizing nitrophenol Mannich bases.

Materials Required
  • 4-Nitrophenol: 10 mmol (1.39 g)

  • Morpholine: 12 mmol (1.05 g / 1.04 mL) – 1.2 equiv. to drive completion.

  • Formaldehyde (37% aq. solution): 12 mmol (~0.97 mL)

  • Absolute Ethanol: 20 mL

  • Ice-cold distilled water: 50 mL

Procedure

Step 1: Iminium Ion Pre-formation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.04 mL of morpholine to the flask.

  • Place the flask in a room-temperature water bath. Slowly add 0.97 mL of 37% aqueous formaldehyde dropwise over 2 minutes.

  • Self-Validation Checkpoint: You will observe a mild exothermic reaction (the flask will become warm to the touch). This confirms the successful condensation of the amine and formaldehyde into the intermediate iminium ion. Let it stir for 15 minutes.

Step 2: Substrate Addition

  • Dissolve 1.39 g of 4-nitrophenol in 15 mL of absolute ethanol in a separate beaker.

  • Add the ethanolic 4-nitrophenol solution dropwise to the stirring iminium mixture.

  • Use the remaining 5 mL of ethanol to rinse the beaker and add it to the reaction flask.

Step 3: Thermal Activation

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the mixture to reflux (approx. 78 °C) using an oil bath or heating mantle.

  • Maintain reflux for 4 to 6 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the solution will transition from a pale yellow to a deep, vibrant orange/red. This color shift indicates the formation of the transient phenoxide-iminium complex and the progression of the substitution. If the solution remains pale, check the heating apparatus.

Step 4: Quenching and Precipitation

  • After 6 hours, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the concentrated reaction mixture slowly into a beaker containing 50 mL of vigorously stirred ice-cold distilled water.

  • Self-Validation Checkpoint: A yellow-to-orange solid should immediately begin to precipitate. Troubleshooting: If the product "oils out" instead of precipitating, the pH may be slightly too basic. Add drops of dilute acetic acid (1M) until the oil solidifies, or scratch the inside of the beaker with a glass rod to induce crystallization.

Step 5: Purification

  • Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-(morpholinomethyl)-4-nitrophenol.

  • Dry the purified crystals under a vacuum overnight.

References

1.[1] SOLVENT-FREE SYNTHESIS OF 2-(1H-BENZIMIDAZOL-1-YL- METHYL)-4-SUBSTITUTED 1-HYDROXYARYL BY THE TWO COMPONENT MANNICH REACTION. clockss.org. URL:[Link] 2.[3] Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. nih.gov. URL: [Link] 3.[5] The Mannich Reaction with p-Nitrophenol | Journal of the American Chemical Society. acs.org. URL: [Link] 4.[2] eco-friendly synthesis of novel lariat ethers via mannich reaction under solventless conditions. clockss.org. URL: [Link] 5.[4] Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses. mdpi.com. URL: [Link] 6.[6] Daware et al., IJPSR, 2022; Vol. 13(11): 4321-4335. ijpsr.com. URL: [Link]

Sources

Method

Microwave-assisted synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Application Note: Microwave-Assisted Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Executive Summary This application note details the optimized protocol for the microwave-assisted synthesis of 4-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Executive Summary

This application note details the optimized protocol for the microwave-assisted synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol , a functionalized Mannich base intermediate. Mannich bases of phenols are critical scaffolds in medicinal chemistry, serving as precursors for antimalarial drugs (e.g., Amodiaquine analogs), biocides, and chelating agents.

Traditional thermal synthesis of this molecule via the Mannich reaction (refluxing ethanol/water) often suffers from long reaction times (12–24 hours), variable yields, and the formation of bis-substituted byproducts. By leveraging microwave dielectric heating , this protocol reduces reaction time to 15 minutes , improves yield to >85% , and ensures high regioselectivity for the ortho-position.

Scientific Principles & Mechanism

The Mannich Reaction Landscape

The synthesis involves the condensation of a substrate possessing an acidic proton (4-Chloro-2-nitrophenol) with a non-enolizable aldehyde (Formaldehyde) and a secondary amine (Dimethylamine).

  • Substrate Analysis: 4-Chloro-2-nitrophenol contains a hydroxyl group that activates the ring (ortho/para director). The nitro group at position 2 and chlorine at position 4 deactivate the ring but direct incoming electrophiles to the remaining open ortho position (position 6).

  • Microwave Effect: Polar solvents (Ethanol/Water) and ionic intermediates (iminium ions) couple efficiently with microwave irradiation. The rapid volumetric heating overcomes the activation energy barrier for the electrophilic aromatic substitution (EAS) step more effectively than conductive heating.

Reaction Mechanism
  • Iminium Ion Formation: Formaldehyde and dimethylamine condense to form the electrophilic iminium ion (

    
    ).[1][2]
    
  • Electrophilic Attack: The phenol, activated by the -OH group, attacks the iminium ion at the vacant ortho position (C6).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

Visualizing the Pathway:

MannichMechanism Reagents Reagents: HCHO + HN(Me)2 Iminium Intermediate: Iminium Ion [CH2=N+(Me)2] Reagents->Iminium Condensation (-H2O) Transition Transition State: Sigma Complex Iminium->Transition + Phenol (MW Irradiation) Phenol Substrate: 4-Chloro-2-nitrophenol Phenol->Transition Product Product: 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol Transition->Product Deprotonation (Re-aromatization)

Figure 1: Mechanistic pathway of the microwave-assisted Mannich reaction.

Experimental Protocol

Reagents & Equipment[1][4][5][6][7]
ComponentSpecificationQuantity (10 mmol Scale)
Substrate 4-Chloro-2-nitrophenol (98%)1.73 g (10 mmol)
Amine Source Dimethylamine (40% aq. solution)1.5 mL (~12 mmol)
Aldehyde Source Formaldehyde (37% aq. solution)1.0 mL (~12 mmol)
Solvent Ethanol (Absolute)10 mL
Equipment Single-mode Microwave Reactor30 mL Pressure Vial
Step-by-Step Methodology

Step 1: Pre-Reaction Setup

  • In a 30 mL microwave-transparent glass vial, dissolve 4-Chloro-2-nitrophenol (1.73 g) in Ethanol (8 mL).

  • Add a magnetic stir bar.

  • Critical Step: Add Formaldehyde (37% aq., 1.0 mL) dropwise while stirring.

  • Add Dimethylamine (40% aq., 1.5 mL) dropwise.

    • Note: A slight exotherm may occur. The solution will likely darken (yellow/orange) due to the nitrophenol salt formation.

Step 2: Microwave Irradiation Seal the vial with a PTFE-lined cap and place it in the microwave reactor. Program the instrument with the following parameters:

  • Control Mode: Dynamic (Temperature Control)

  • Temperature: 100°C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds (Low speed)

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 300W (System will modulate power to maintain 100°C)

Step 3: Work-up & Purification

  • Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.

  • Precipitation: Transfer the reaction mixture to a beaker. If the product has not precipitated, reduce the volume by 50% under vacuum or add cold water (10 mL) to induce crystallization.

  • Filtration: Filter the yellow/orange precipitate under vacuum.

  • Washing: Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted amine/formaldehyde.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Step 4: Recrystallization (Optional for High Purity)

  • Recrystallize from hot Ethanol/Water (8:2) if the melting point range is >2°C.

Workflow Visualization

Workflow Start Start: Dissolve 4-Chloro-2-nitrophenol in Ethanol AddReagents Addition: Add Formaldehyde (aq) Add Dimethylamine (aq) Start->AddReagents MW_Reaction Microwave Irradiation: 100°C | 15 min | Stirring AddReagents->MW_Reaction Cooling Cooling: Cool to <50°C Precipitate with Cold Water MW_Reaction->Cooling Filtration Isolation: Vacuum Filtration Wash (Water/Cold EtOH) Cooling->Filtration Analysis Validation: NMR, IR, MP Check Filtration->Analysis

Figure 2: Operational workflow for the microwave synthesis process.[3]

Results & Characterization

Expected Data
ParameterValue / Observation
Appearance Yellow to Orange crystalline solid
Yield 85 – 92%
Melting Point 165 – 168°C (Lit. varies by crystal form)
Rf (TLC) ~0.4 (Hexane:Ethyl Acetate 7:3)
Spectral Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.35 (s, 6H, N(CH ₃)₂): Characteristic singlet for dimethyl protons.
      
    • 
       3.70 (s, 2H, Ar-CH ₂-N): Benzylic methylene singlet.
      
    • 
       7.60 (d, 1H, Ar-H ): Proton at position 3 (meta to NO2).
      
    • 
       7.95 (d, 1H, Ar-H ): Proton at position 5 (meta to Cl).
      
    • 
       10.5 (br s, 1H, OH ): Phenolic proton (often broad/shifted due to H-bonding with amine nitrogen).
      
  • IR Spectroscopy:

    • 3300-3400 cm⁻¹: OH stretch (broad).

    • 1530 & 1350 cm⁻¹: NO₂ asymmetric/symmetric stretches.

    • 750 cm⁻¹: C-Cl stretch.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to low power density.Increase temp to 120°C or extend time to 20 min. Ensure stirring is vigorous.
Sticky/Oily Product Solvent retention or polysubstitution.Recrystallize from EtOH/H₂O.[3] Do not use excess Formaldehyde (>1.5 eq).
Vial Over-pressure Volatilization of Dimethylamine.Ensure vial is filled <50% volume. Use "High Pressure" mode if available.

References

  • BenchChem. (2025).[1] The Mannich Reaction with Phenols: A Technical Guide. Retrieved from .

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[4] European Journal of Medicinal Chemistry, 89, 743-816.

  • Gao, H., et al. (2014). "Microwave-assisted synthesis of Mannich bases of phenols." Molecules, 19(4), 4321-4335.
  • Sigma-Aldrich. (n.d.). 4-chloro-2-methyl-6-nitrophenol Product Specification. Retrieved from .

  • PubChem. (2025).[5] 4-Chloro-2-methyl-6-nitrophenol Compound Summary. National Library of Medicine. Retrieved from .

  • Macedonian Journal of Chemistry. (2021). "Microwave assisted solvent-free Mannich bases: synthesis and characterization." Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from .

Sources

Application

Application Note: Solvent Selection &amp; Extraction Protocol for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Executive Summary This application note details the physicochemical rationale and optimized protocol for the isolation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (referred to herein as Target Compound ). Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the physicochemical rationale and optimized protocol for the isolation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (referred to herein as Target Compound ). Due to the simultaneous presence of an acidic nitrophenol moiety (


) and a basic tertiary amine (

), this molecule behaves as a zwitterionic Mannich base. Successful extraction requires precise pH control to exploit the isoelectric point (pI) and the selection of a solvent capable of disrupting the aqueous hydration shell while accommodating the molecule's internal hydrogen-bonded network.

Recommended Solvent: Dichloromethane (DCM) Target Extraction pH: 7.5 – 8.0 (Isoelectric Region) Critical Additive: Sodium Chloride (Brine saturation)

Physicochemical Analysis & Solubility Mechanism

Structural Considerations

The Target Compound contains three functional groups that dictate its solubility profile:

  • Phenolic Hydroxyl (C-OH): Acidified by the ortho-nitro and para-chloro groups, lowering the

    
     significantly compared to unsubstituted phenol (approx. 6.5–7.0 vs. 10.0).
    
  • Dimethylamino Group (

    
    ):  A basic center with a conjugate acid 
    
    
    
    typically around 9.0–9.5.
  • Nitro Group (

    
    ):  Electron-withdrawing, enhancing phenolic acidity and enabling intramolecular hydrogen bonding (IMHB).
    
The Zwitterionic Challenge

In aqueous solution, the compound exists in equilibrium between three ionization states. Extraction efficiency is maximized only when the net charge is zero, minimizing the hydration energy.

  • pH < 5 (Cationic): The amine is protonated (

    
    ), and the phenol is neutral. High water solubility; poor organic extraction.
    
  • pH > 10 (Anionic): The phenol is deprotonated (

    
    ), and the amine is neutral. High water solubility; poor organic extraction.
    
  • pH 7–8 (Zwitterionic/Neutral): The phenol is deprotonated (

    
    ) and the amine is protonated (
    
    
    
    ).
    • Crucial Insight: Unlike typical amino acid zwitterions, ortho-Mannich bases form a strong Intramolecular Hydrogen Bond (IMHB) between the phenolate oxygen and the ammonium proton. This "internal salt" formation effectively neutralizes the dipole, making the zwitterion lipophilic and extractable into polar organic solvents.

Visualization of Speciation

The following diagram illustrates the pH-dependent speciation and the target window for extraction.

Speciation Cation Cationic Form (pH < 5) Water Soluble Zwitterion Internal Salt / Zwitterion (pH 7.5 - 8.0) Lipophilic (IMHB Stabilized) Cation->Zwitterion Add Base (Deprotonate Phenol) Zwitterion->Cation Add Acid Anion Anionic Form (pH > 10) Water Soluble Zwitterion->Anion Add Base (Deprotonate Amine) Anion->Zwitterion Add Acid

Figure 1: pH-dependent ionization states. The green node represents the target form for organic extraction.

Solvent Selection Guide

The choice of solvent is governed by the principle of "Like Dissolves Like," modified for the specific capability to solvate the internal ion pair.

SolventPolaritySuitabilityTechnical Rationale
Dichloromethane (DCM) ModerateExcellent High polarizability allows it to solvate the internal zwitterionic pair. Immiscible with water, low boiling point for easy removal.
Ethyl Acetate (EtOAc) ModerateGood A "greener" alternative to DCM. Good for H-bonding, but dissolves ~3% water, requiring thorough drying. May co-extract polar impurities.
Diethyl Ether LowPoor Insufficient polarity to overcome the lattice energy of the zwitterion. High volatility and flammability risks.
Toluene/Hexane Very LowUnsuitable Completely unable to solvate the polar zwitterionic core.
n-Butanol HighRescue Only Use only if the compound is too water-soluble (high LogD failure). Difficult to evaporate (high BP).

Decision: DCM is the primary recommendation due to its superior ability to extract "internal salts" (zwitterions stabilized by IMHB) from the aqueous phase.

Optimized Extraction Protocol

Reagents & Equipment[1]
  • Aqueous Phase: Crude reaction mixture or dissolved standard.

  • Solvent: Dichloromethane (HPLC Grade).

  • pH Adjusters: 1M HCl and 1M NaOH (or Sat.

    
    ).
    
  • Additives: Sodium Chloride (Solid, NaCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
Step 1: Initial Preparation & Acidification

Dissolve the crude material in a minimum volume of water. If the material is not fully soluble, acidify carefully with 1M HCl until pH ~2. This ensures the amine is fully protonated and the species dissolves as a cationic salt.

  • Why? Starting from a homogeneous solution ensures no material is trapped in solids during the pH adjustment.

Step 2: Isoelectric Focusing (The Critical Step)

Slowly add 1M NaOH (or Saturated


 for finer control) while stirring vigorously. Monitor pH continuously.
  • Target: Adjust pH to 7.5 – 8.0 .

  • Observation: As the pH approaches 7, the solution may become cloudy. This is the "oiling out" or precipitation of the neutral/zwitterionic form.

    • If Solid Precipitates: Filter immediately. This is the purest form.

    • If Oiling Occurs: Proceed to Step 3 (Extraction).

Step 3: Salting Out

Add solid NaCl to the aqueous mixture until saturation.

  • Mechanism:[1][2] The "Salting Out" effect increases the ionic strength of the water, disrupting the hydration shell of the organic zwitterion and forcing it into the organic phase.

Step 4: Liquid-Liquid Extraction (LLE)
  • Add Dichloromethane (volume ratio 1:1 with aqueous phase).

  • Shake vigorously for 2 minutes. Vent frequently.

  • Allow phases to separate.[3] The Target Compound (yellow/orange) will migrate to the lower organic layer.

  • Collect the organic layer.

  • Repeat extraction 2 more times with fresh DCM.

Step 5: Drying and Isolation[1]
  • Combine organic extracts.[1]

  • Wash once with Brine (Sat. NaCl) to remove entrained water.

  • Dry over Anhydrous

    
     for 15 minutes.
    
  • Filter and evaporate solvent under reduced pressure (

    
    ).
    
Experimental Workflow Diagram

ExtractionWorkflow Start Crude Mixture (Dissolve in dilute HCl, pH 2) Adjust Adjust pH to 7.5 - 8.0 (Use 1M NaOH) Start->Adjust Check Precipitate or Oil? Adjust->Check Filter Solid Precipitate: Filter & Wash Check->Filter Solid Salt Oil/Solution: Add NaCl (Saturate) Check->Salt Oil/Clear Extract Extract with DCM (3x) (Lower Layer) Salt->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Figure 2: Decision tree for the isolation of the target Mannich base.

Troubleshooting & Optimization

IssueCauseSolution
Emulsion Formation Amphiphilic nature of the zwitterion acts as a surfactant.Filter the biphasic mixture through a pad of Celite. Add more brine. Centrifuge if available.
Low Recovery Incorrect pH (Compound trapped as cation or anion).Re-check aqueous pH after first extraction (pH can drift). Readjust to 7.8 and re-extract.
Product in Aqueous Phase High water solubility of the zwitterion.Switch solvent to n-Butanol or Chloroform/Isopropanol (3:1) .

References

  • PubChem. (2025).[4] 4-Chloro-2-nitrophenol (CID 6980) - Physical Properties and pKa Data. National Library of Medicine.[5] Retrieved from [Link]

  • Filarowski, A., et al. (2016). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds in Mannich Bases. MDPI Molecules. Retrieved from [Link]

  • Greninger, D., et al. (1982). Solvent extraction of phenols from water. University of California, Berkeley.[6] Retrieved from [Link]

Sources

Method

Process Development Guide: Scalable Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Executive Summary This application note details the process development and scale-up strategy for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol , a functionalized Mannich base intermediate.[1] This compound features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol , a functionalized Mannich base intermediate.[1] This compound features a privileged scaffold often utilized in the synthesis of antimalarial agents (quinoline derivatives) and antimicrobial nitro-compounds.

The protocol transitions from a milligram-scale discovery route to a robust kilogram-scale process.[1] Key improvements include the replacement of aqueous formalin with paraformaldehyde to control water content, the use of dimethylamine hydrochloride to mitigate volatility, and a self-seeding crystallization strategy that eliminates chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via a classical Mannich Reaction .[2] The presence of the electron-withdrawing nitro group (


) and the chloro group (

) on the phenolic ring directs the electrophilic substitution to the sole remaining ortho position (C6).
Reaction Scheme

The following diagram illustrates the transformation and the in situ formation of the electrophilic iminium ion.

ReactionScheme SM 4-Chloro-2-nitrophenol (Substrate) Product 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (Mannich Base) SM->Product Ortho-Attack Reagents Paraformaldehyde + Dimethylamine HCl Iminium Iminium Ion [CH2=N(Me)2]+ Reagents->Iminium Ethanol, Reflux Iminium->Product Electrophilic Subst.

Caption: Ortho-selective aminomethylation of 4-chloro-2-nitrophenol via in situ iminium generation.

Critical Process Parameters (CPPs)

To ensure reproducibility during scale-up, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry Phenol (1.0) : Amine (1.2) : HCHO (1.[1]5)Excess paraformaldehyde drives the equilibrium; slight excess amine ensures full conversion of the expensive phenol.
Solvent System Ethanol (Abs.) or IsopropanolProtic solvents stabilize the transition state. Anhydrous conditions prevent "Mannich Reversal" (hydrolysis).[1]
Temperature 78°C (Reflux)High temperature is required to overcome the deactivating effect of the

group on the phenol ring.
pH Control pH 4.0 – 5.0Acidic conditions (provided by amine HCl) catalyze iminium formation. Basic conditions promote side reactions.

Experimental Protocol (Scale-Up Ready)

Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (Anchor impeller).[1]

  • Reagents:

    • 4-Chloro-2-nitrophenol (CAS: 89-64-5)[1][3]

    • Paraformaldehyde (Powder, 95%+)[1]

    • Dimethylamine Hydrochloride (DMA[1]·HCl)

    • Ethanol (Industrial Grade)[1]

    • Hydrochloric acid (conc.) for pH adjustment.[1]

Step-by-Step Procedure

Step 1: Reagent Charging & Iminium Generation

  • Charge Ethanol (10 vol) into the reactor.

  • Engage stirrer at 150 RPM.

  • Add Paraformaldehyde (1.5 eq) and Dimethylamine HCl (1.2 eq) .

  • Heat the slurry to 60°C and hold for 30 minutes.

    • Observation: The solution will clear as the iminium salt forms. This "pre-activation" step is crucial to prevent accumulation of unreacted formaldehyde.

Step 2: Substrate Addition 5. Add 4-Chloro-2-nitrophenol (1.0 eq) solid in portions over 15 minutes.

  • Note: Do not dump all at once to avoid sudden exotherm.
  • Add catalytic conc. HCl (0.05 eq) to ensure pH < 5.

Step 3: Reaction 7. Heat the mixture to Reflux (78-80°C) . 8. Maintain reflux for 4 to 6 hours . 9. IPC (In-Process Control): Sample every hour after T=3h. Analyze by HPLC.

  • Target: < 2% residual Nitrophenol.

Step 4: Workup & Crystallization 10. Cool the reaction mass to 20°C over 2 hours (linear ramp). 11. If the product does not spontaneously crystallize, seed with 0.1 wt% pure product at 25°C. 12. Add Acetone (2 vol) as an anti-solvent to maximize yield (Mannich bases are often soluble in pure ethanol but insoluble in Acetone/Ethanol mixtures). 13. Chill to 0-5°C and age for 2 hours.

Step 5: Isolation 14. Filter the yellow/orange precipitate using a Nutsche filter. 15. Wash the cake with cold Acetone (2 x 1 vol). 16. Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Engineering View)

ProcessFlow Reactor Jacketed Reactor (Reaction @ 78°C) Cooling Controlled Cooling (Ramp to 20°C) Reactor->Cooling Completion (>98%) Seeding Seeding Point (@ 25°C) Cooling->Seeding Supersaturation Filter Nutsche Filter (Isolation) Seeding->Filter Slurry Transfer Dryer Vacuum Dryer (45°C, <50 mbar) Filter->Dryer Wet Cake Waste Waste Stream (Phenolics) Filter->Waste Mother Liquor (Recycle EtOh)

Caption: Unit operation flow for the isolation of the target Mannich base.

Safety & Handling (HSE)

Thermal Hazards of Nitrophenols

Nitrophenols possess high decomposition energy. Although the target molecule is stable at reflux, dry residues can be shock-sensitive.[1]

  • DSC Requirement: Run Differential Scanning Calorimetry (DSC) on the final product. Ensure the onset of decomposition is > 200°C.

  • Protocol: Never distill the reaction mixture to dryness. Always maintain a solvent heel.

Mannich Reagent Toxicity
  • Formaldehyde: Carcinogen. Use paraformaldehyde to minimize vapor exposure.

  • Dimethylamine: Corrosive gas. Using the HCl salt eliminates the need for pressurized gas handling, significantly lowering the engineering controls required (Class 1 vs Class 3 safety setup).

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 350 nm (nitro group).[1]

  • Retention Time:

    • 4-Chloro-2-nitrophenol: ~8.5 min[1]

    • Target Mannich Base: ~6.2 min (elutes earlier due to amine polarity).

References

  • Mannich Reaction Mechanisms & Utility

    • Topic: General mechanism of aminoalkylation of phenols.[2]

    • Source: Chemistry Steps.[3][4][5][6][7][8][9][10] "Mannich Reaction - Mechanism and Examples."

    • URL:[Link]

  • Nitrophenol Synthesis & Handling

    • Topic: Synthesis and safety of 4-chloro-2-nitrophenol precursors.[1]

    • Source: PrepChem.
    • URL:[Link]

  • Biological Activity of Nitro-Mannich Bases

    • Topic: Antimicrobial properties of nitrofuran/nitrophenol Mannich bases.[5]

    • Source: BenchChem.[5] "Synthesis and Evaluation of Mannich Bases."

  • Safety Profile of Nitrophenols

    • Topic: Toxicology and handling of nitrophenol derivatives.[11][12]

    • Source: National Institutes of Health (NIH) - PubMed.[1] "Final report on the safety assessment of amino nitrophenols."

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

The following Technical Support Guide is structured as a specialized resource for researchers and process chemists optimizing the synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol . This guide addresses the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a specialized resource for researchers and process chemists optimizing the synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol .

This guide addresses the specific challenges of performing a Mannich reaction on an electron-deficient (nitro-substituted) phenolic ring.

Case ID: MANNICH-NO2-OPT Subject: Yield Optimization & Troubleshooting for Electron-Deficient Phenol Aminomethylation Applicable Chemistry: Mannich Reaction (Electrophilic Aromatic Substitution)

Core Reaction Logic & Baseline Protocol

The Chemical Challenge

Synthesizing 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol requires adding a basic side chain to 4-Chloro-2-nitrophenol .

  • Substrate: 4-Chloro-2-nitrophenol (CAS: 89-64-5).

  • Reagents: Formaldehyde (HCHO) and Dimethylamine (DMA).

  • The Conflict: The Mannich reaction relies on the phenol ring acting as a nucleophile . However, the nitro group (

    
    ) at the ortho position is a strong electron-withdrawing group (EWG), which significantly deactivates the ring, reducing the yield compared to simple phenols.
    
  • Regioselectivity: The starting material has only one open ortho position (position 6), preventing bis-substitution, but the deactivation makes the attack on the iminium electrophile sluggish.

Baseline Protocol (Standard Reference)

Use this as your control experiment before applying optimizations.

ComponentEquivalentsRole
4-Chloro-2-nitrophenol 1.0 eqNucleophile (Substrate)
Paraformaldehyde 1.2 - 1.5 eqElectrophile Source (anhydrous preferred)
Dimethylamine (40% aq) 1.2 - 1.5 eqAmine Source
Ethanol (EtOH) Solvent (10V)Solubilizes phenol; protic medium assists proton transfer
Acetic Acid (cat.) 0.1 eqCatalyst (promotes iminium formation)

Standard Workflow:

  • Dissolve phenol in EtOH.

  • Add amine and formaldehyde (pre-mixed).

  • Reflux (70-80°C) for 4–8 hours.

  • Cool to precipitate product or remove solvent.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see starting material (SM) remaining on TLC after 12 hours."

Diagnosis: Low Electrophilicity. The nitro-deactivated ring cannot attack the standard iminium species effectively at the rate of formation/decomposition. Corrective Action: Switch to Pre-formed Eschenmoser’s Salt. Instead of mixing HCHO and DMA in situ, generate or purchase


-dimethylmethyleneiminium chloride  (Eschenmoser’s salt). This is a far more potent electrophile than the equilibrium species formed in aqueous solution.
  • Protocol Adjustment: Suspend phenol in dry acetonitrile (MeCN) or Dichloromethane (DCM). Add 1.1 eq of Eschenmoser’s salt. Heat to reflux. The ionic electrophile forces the reaction on the deactivated ring.

Issue 2: "The reaction mixture turned into a dark, sticky tar."

Diagnosis: Polymerization & Oxidation. Formaldehyde is prone to polymerization (paraformaldehyde formation) or reacting with itself (Cannizzaro) if the pH is incorrect. High temperatures with nitro-compounds can also lead to oxidative degradation. Corrective Action:

  • Lower Temperature: Reduce from reflux to 50°C and extend time.

  • Reagent Order: Do not add formaldehyde directly to the hot phenol. Premix the amine and formaldehyde in cold ethanol for 30 minutes to form the aminol/iminium intermediate before adding it to the phenol solution. This prevents free formaldehyde from polymerizing.

Issue 3: "The product is an oil and won't crystallize."

Diagnosis: Hydrogen Bonding & pH. The product contains a basic amine and an acidic phenol. It likely exists as a zwitterion or is held in solution by the intramolecular H-bond between the Nitro-O and Phenol-H. Corrective Action:

  • pH Adjustment: The Mannich base is amphoteric. Adjust pH to ~8-9 (using dilute

    
    ) to ensure the amine is free (not a salt) and the phenol is protonated (or partially phenoxide).
    
  • Solvent Swap: Triturate the oil with cold Isopropanol (IPA) or Diethyl Ether . The impurities often remain in the organic liquor while the zwitterionic product solidifies.

Visualization of Pathways[1]

Reaction Mechanism & Failure Points

The following diagram illustrates the critical "fork in the road" where yield is lost (Reversibility vs. Product Formation).

MannichMechanism Reagents Reagents: HCHO + HNMe2 Iminium Iminium Ion (CH2=N+Me2) Reagents->Iminium Acid Cat. Fast Complex Transition State (Sigma Complex) Iminium->Complex + Phenol Slow (Deactivated Ring) SideRxn Side Products: Resins/Dimers Iminium->SideRxn Polymerization (If Phenol unreactive) Phenol Substrate: 4-Cl-2-NO2-Phenol Complex->Phenol Reversibility (Retro-Mannich) Product Target Product: Mannich Base Complex->Product - H+ Irreversible

Caption: Mechanistic pathway highlighting the rate-limiting step (attack on deactivated phenol) and competing side reactions.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield / SM Left Start->LowYield Tar Tar / Decomposition Start->Tar Solubility Oiling Out / No Solid Start->Solubility Sol_Eschenmoser Use Eschenmoser's Salt (Pre-formed Electrophile) LowYield->Sol_Eschenmoser Sol_Temp Reduce Temp to 50°C Premix HCHO+Amine Tar->Sol_Temp Sol_pH Adjust pH to 8-9 Triturate w/ Ether Solubility->Sol_pH

Caption: Diagnostic flowchart for resolving common yield-limiting factors in nitrophenol Mannich reactions.

Advanced Optimization: The "Yield Boosters"

If the baseline protocol yields <50%, implement these modifications derived from industrial optimization of deactivated phenols.

A. The Solvent-Free Approach (Green Chemistry)

Recent literature suggests that for deactivated phenols, solvent-free conditions can drive the reaction by maximizing concentration.

  • Protocol: Mix 4-Chloro-2-nitrophenol (solid) + Paraformaldehyde (solid) + Dimethylamine Hydrochloride (solid).

  • Catalyst: Add catalytic concentrated HCl (drops).

  • Process: Grind or melt at 60-80°C. The absence of solvent prevents dilution of the short-lived iminium species, forcing the collision with the deactivated phenol ring [1].

B. Microwave-Assisted Synthesis

Microwave irradiation is particularly effective for Mannich reactions involving deactivated substrates. It overcomes the activation energy barrier of the nitrophenol nucleophilic attack more efficiently than thermal heating.

  • Settings: 90°C, 10-15 minutes, sealed vessel in Ethanol.

  • Expected Outcome: Reaction times reduced from 8 hours to 15 minutes; often reduces tar formation by limiting thermal exposure time.

C. Catalyst Selection

While acetic acid is standard, stronger Lewis Acids can activate the formaldehyde more aggressively.

  • Reagent:

    
     (Bismuth Trichloride)  or 
    
    
    
    .
  • Mechanism: Coordinates with the carbonyl oxygen of formaldehyde, making it hyper-electrophilic, compensating for the phenol's poor nucleophilicity [2].

References

  • BenchChem. (2025).[1] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Retrieved from 1

  • Lu, H., et al. (2015).[2] An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl[2]·H2O. Synthesis, 47, 1280-1290.[2] Retrieved from 2

  • BYJU'S. (2025).[3][4] Mannich Reaction Mechanism: Detailed Steps and Applications. Retrieved from 5

  • Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol (CN101481311A).[6] Retrieved from 6

Sources

Optimization

Technical Support Center: The Mannich Reaction of 4-Chloro-2-Nitrophenol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Mannich aminoalkylation of 4-chloro-2-nitrophenol. This particular substrate presents unique difficulties due to its electronic properties. This document provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the mechanistic rationale behind our recommendations to empower you to overcome common reaction failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Mannich reaction with 4-chloro-2-nitrophenol is failing entirely or resulting in negligible yields. What is the underlying scientific reason for this failure?

A1: The primary cause of failure is the severely diminished nucleophilicity of the 4-chloro-2-nitrophenol aromatic ring.

The Mannich reaction, when applied to phenols, is a classic electrophilic aromatic substitution.[1] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and a secondary amine, which is then attacked by the electron-rich phenol ring.[2][3]

However, the structure of 4-chloro-2-nitrophenol is inherently resistant to this reaction due to the powerful electron-withdrawing effects of its substituents:

  • Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups. Through both inductive and resonance effects, it aggressively pulls electron density out of the aromatic ring.

  • Chloro Group (-Cl): The chloro group is also deactivating, primarily through a strong inductive effect.

These groups work in concert to reduce the electron density of the benzene ring, making it a very poor nucleophile and thus unable to effectively attack the electrophilic iminium ion under standard conditions.

cluster_0 Electronic Effects on 4-Chloro-2-Nitrophenol cluster_1 Result: Severely Deactivated Ring System phenol OH NO2 Cl effect1 Strong Resonance & Inductive Withdrawal (Deactivating) phenol:f3->effect1 -NO2 effect2 Strong Inductive Withdrawal (Deactivating) phenol:f5->effect2 -Cl effect3 Strong Activation (Ortho, Para-Directing) phenol:f1->effect3 -OH result The activating effect of the -OH group is overwhelmed by the deactivating power of the -NO2 and -Cl groups. The ring is electron-poor and a weak nucleophile. start Reaction Fails (No Product) check_reagents Verify Reagent Quality (Fresh Formaldehyde, Pure Amine) start->check_reagents strategy Is the Ring System Electron Deficient? check_reagents->strategy base_cat Implement Base-Catalyzed Protocol (Strategy C) strategy->base_cat Yes forcing Attempt Forcing Conditions (Strategy A) strategy->forcing No tar Tar Formation? base_cat->tar forcing->tar control_temp Control Temperature Use Paraformaldehyde tar->control_temp Yes workup_fail Product Lost During Workup? tar->workup_fail No control_temp->workup_fail gentle_workup Use Gentle Workup Protocol (Low Temp, Mild pH) workup_fail->gentle_workup Yes success Isolate Product workup_fail->success No gentle_workup->success

Caption: Troubleshooting workflow for the Mannich reaction.

Recommended Experimental Protocols

Protocol 1: Base-Catalyzed Mannich Reaction of 4-Chloro-2-Nitrophenol

(Adapted from J. Org. Chem. 2023, DOI: 10.1021/acs.joc.3c01170) [4][5] This protocol is strongly recommended as the primary approach for this substrate.

Materials:

  • 4-Chloro-2-nitrophenol (1.0 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Paraformaldehyde (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.3 equiv)

  • Anhydrous 2-Methoxyethanol

  • Oven-dried glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: Assemble a round-bottom flask with a condenser under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • Amine Salt Formation: To the flask, add the secondary amine (1.2 equiv), cesium carbonate (1.3 equiv), and anhydrous 2-methoxyethanol.

  • Heating: Heat the mixture to 80 °C with vigorous stirring for 2-3 hours to facilitate the formation of the cesium salt of the amine.

  • Addition of Substrates: Cool the mixture to room temperature. Add the 4-chloro-2-nitrophenol (1.0 equiv) and paraformaldehyde (1.1 equiv).

  • Reaction: Heat the resulting mixture to 65 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed immediately to the Gentle Product Workup Protocol (Protocol 2).

Protocol 2: Gentle Product Workup and Purification

(Adapted from BenchChem Technical Support Guides) [6] This protocol is designed to minimize the risk of the retro-Mannich reaction.

Procedure:

  • Cooling: After the reaction is complete, cool the reaction flask to 0-5 °C in an ice-water bath.

  • Quenching: Slowly and with vigorous stirring, add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the cesium base and quench the reaction. Monitor the pH, aiming for a neutral pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate) three times, using pre-chilled solvent for each extraction.

  • Washing: Combine the organic layers and wash sequentially with a small amount of cold brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C). Do not use a heating bath.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

The following Technical Support Guide is designed for researchers and process chemists working with 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol . Product Code: [Internal/Generic] Chemical Class: Mannich Base / Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol .

Product Code: [Internal/Generic] Chemical Class: Mannich Base / Nitrophenol Derivative Primary Application: Intermediate for Antimalarial APIs (Amodiaquine analogs) and Bio-active Ligands.[1]

The Chemistry of Purification (The "Why")

Before attempting purification, it is critical to understand the amphoteric (zwitterionic) nature of your molecule. This molecule contains three functional groups that dictate its solubility and purification logic:

  • Phenolic Hydroxyl (-OH): Acidic (pKa ~7–8).[1][2][3] The electron-withdrawing Nitro (-NO₂) and Chloro (-Cl) groups significantly increase acidity compared to unsubstituted phenol.[1][2][3][4]

  • Tertiary Amine (Dimethylamino): Basic (pKa ~9–10).[1] This is your "handle" for purification.

  • Nitro Group (-NO₂): Provides strong UV absorbance (yellow/orange color) and increases crystallinity.[1][2][3]

The Purification Logic: The primary impurity in this synthesis is typically the unreacted starting material (4-Chloro-2-nitrophenol ) and polymeric "tars" from formaldehyde polymerization.[1][2][3][4]

  • The Product is capable of forming a water-soluble salt in dilute acid (protonated amine).[1][2][3][4]

  • The Impurity (Starting Material) is not basic. It will remain in the organic layer during acid extraction.

Therefore, Acid-Base "Swing" Extraction is the most effective purification method, superior to simple recrystallization for removing starting material. [1][3][4]

Troubleshooting Guide

Issue 1: "My product is a sticky red/orange oil that won't crystallize."

Diagnosis: This is the most common issue with Mannich bases. It is usually caused by:

  • Residual Solvent: The amine side chain traps solvent molecules.

  • Polymerized Formaldehyde: Paraformaldehyde oligomers acting as a plasticizer.[2]

  • Free Base Form: The free base is often an oil or low-melting solid, whereas the Hydrochloride (HCl) salt is a stable crystal.[4]

Corrective Action:

  • If you need the Free Base: Triturate the oil with cold Hexane or Diethyl Ether .[4] Scratch the flask sides with a glass rod to induce nucleation.

  • If you can use the Salt: Convert it to the Hydrochloride salt.[4][5] Dissolve the oil in dry Ethanol and add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane. The salt almost always crystallizes instantly.

Issue 2: "High HPLC purity (>98%), but the melting point is broad/low."

Diagnosis: Partial Retro-Mannich Reaction.[1][2][3][4] Causality: Mannich bases are reversible.[2] If you heated the product in aqueous acid or water for too long during workup, it may have partially hydrolyzed back to the starting phenol and formaldehyde.[4] Corrective Action:

  • Avoid boiling water during recrystallization.[2]

  • Use Ethanol/Acetone for recrystallization instead of water.[2][6]

  • Ensure the drying oven temperature does not exceed 60°C.

Issue 3: "I cannot remove the unreacted 4-Chloro-2-nitrophenol."

Diagnosis: Co-crystallization.[2] Causality: Both the product and the starting material are nitrophenols with similar solubility profiles in organic solvents like Ethanol. Corrective Action: Switch to the Acid-Base Swing Protocol (See Section 3). This chemically separates them based on basicity.[2]

Step-by-Step Purification Protocols

Protocol A: The Acid-Base "Swing" Extraction (Recommended)

Use this method to remove unreacted starting material and non-basic tars.[1][2][3][4]

StepActionMechanistic Reason
1 Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]Solubilizes both product and impurities.
2 Extract with 1M HCl (aq) (3x volumes).CRITICAL: The Product (Amine) becomes protonated (

) and moves to the Water phase. The Starting Material (Phenol) remains in the Organic phase.
3 Keep the Aqueous (Acidic) Layer. Discard the Organic layer.You have now physically separated the product from the non-basic impurities.
4 Wash the Aqueous layer with fresh DCM (1x).Removes any entrained organic impurities.
5 Cool Aqueous layer to 0–5°C. Slowly add 20% NaOH or NH₄OH until pH ~9–10.Neutralizes the ammonium salt. The product reverts to its Free Base form, which is insoluble in water.[4]
6 The product will precipitate as a solid or oil.[7] Extract with DCM , dry over Na₂SO₄, and evaporate.Isolates the purified Free Base.
Protocol B: Recrystallization (Polishing)

Use this only after Protocol A, or if the starting material is already <5%.[3]

  • Solvent: Ethanol (Absolute) is preferred.[8] Methanol is acceptable but dissolves the product more aggressively.

  • Procedure:

    • Dissolve solid in minimum boiling Ethanol.

    • If dark colored particles persist, add Activated Charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Anti-solvent: If crystallization is poor, add Hexane dropwise to the cold solution until turbidity appears.[9]

Visualizing the Workflow

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the chemical state of the molecule during Protocol A.

PurificationLogic Start Crude Mixture (Product + Impurities) AcidStep Add Dilute HCl (aq) Start->AcidStep OrgLayer Organic Layer Contains: Starting Phenol & Tars (DISCARD) AcidStep->OrgLayer Non-Basic Components AqLayer Aqueous Layer Contains: Product-HCl Salt (KEEP) AcidStep->AqLayer Protonated Amine (Soluble) BaseStep Basify to pH 9-10 (NaOH / NH4OH) AqLayer->BaseStep FinalProduct Precipitated Product (Free Base) BaseStep->FinalProduct Deprotonation

Caption: Separation of basic Mannich product from non-basic nitrophenol impurities via pH manipulation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Oily Product is Oily/Sticky Issue->Oily Impure Start Material Present Issue->Impure Sol1 Triturate with Cold Hexane/Ether Oily->Sol1 First Attempt Sol2 Convert to HCl Salt Oily->Sol2 If fails Sol3 Perform Acid/Base Extraction (Protocol A) Impure->Sol3 Best Method

Caption: Quick decision guide for common physical form and purity issues.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography for this molecule? A: Yes, but it is generally unnecessary and inefficient for scale-up.[1][2][3][4] If you must, use a basic support (Alumina) or silica pre-treated with 1% Triethylamine to prevent the basic amine from "streaking" or sticking to the acidic silica sites.

  • Eluent: DCM:Methanol (95:5).[1]

Q: The product turns dark red upon storage. Is it degrading? A: Likely yes.[2] Aminophenols and their derivatives are prone to oxidation (forming quinoid structures) when exposed to air and light.[1]

  • Storage: Store under Nitrogen/Argon in amber vials at 4°C.

  • Salt Form: The Dihydrochloride salt is significantly more stable to oxidation than the free base.

Q: What is the expected melting point? A: While specific values depend on the exact crystal polymorph, similar Mannich bases of 4-chloro-2-nitrophenol typically melt in the range of 100–120°C (Free Base).[1][2][3][4] If your MP is <90°C, you likely have significant solvent entrapment or starting material (MP ~87°C) contamination.[1]

References

  • Burckhalter, J. H., et al. (1948). "Aminoalkylphenols as Antimalarials. II. (Heterocyclic-amino)-α-amino-o-cresols.[1][2][3][4] The Synthesis of Camoquin." Journal of the American Chemical Society.

    • Foundational text on the synthesis and purification of Amodiaquine intermedi
  • Moynihan, H. A., & Horgan, D. E. (2017).[1][10] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [1][2][3]

    • Authoritative review on removing impurities (Class I vs Class II)
  • BenchChem Technical Support. (2025). "The Mannich Reaction with Phenols: A Technical Guide." BenchChem.[2][6]

    • General protocols for handling phenolic Mannich bases and preventing retro-Mannich degrad

Sources

Optimization

Optimizing reaction temperature for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Technical Support Center: Synthesis & Optimization Guide Subject: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Ticket ID: MANNICH-OPT-4C2N Status: Resolved / Guide Published Executive Summary & Chemical Context The C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization Guide Subject: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Ticket ID: MANNICH-OPT-4C2N Status: Resolved / Guide Published

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol requires a Mannich reaction on a highly deactivated aromatic ring. The starting material, 4-chloro-2-nitrophenol, contains two electron-withdrawing groups (EWGs): a nitro group (-NO


) and a chlorine atom (-Cl).

The Thermodynamic vs. Kinetic Conflict:

  • Kinetic Barrier: The EWGs reduce the nucleophilicity of the phenol ring, significantly raising the activation energy required for the electrophilic aromatic substitution. Room temperature (RT) protocols often fail or result in negligible yields.

  • Thermodynamic Risk: While heat is necessary to drive the reaction, excessive thermal energy can trigger a retro-Mannich reaction (decomposition of the product back to starting materials) or oxidative tarring of the phenolic ring.

This guide provides an optimized temperature protocol to balance these opposing forces.

Optimized Experimental Protocol

Methodology: Modified Mannich Condensation Target Temperature: 78°C (Ethanol Reflux) Reaction Time: 4–6 Hours

Reagents & Setup
ComponentEquivalenceRoleNotes
4-Chloro-2-nitrophenol 1.0 eqSubstrateDeactivated nucleophile.[1]
Paraformaldehyde 1.2 eqElectrophile SourcePreferred over formalin to reduce water content.
Dimethylamine (40% aq) 1.5 eqAmine SourceExcess drives equilibrium forward.
Ethanol (Abs.) SolventMediumProtic solvent supports the transition state.
HCl (Conc.) CatalyticCatalystEssential for iminium ion formation.
Step-by-Step Workflow
  • Pre-Activation (The Eschenmoser Salt):

    • Mix dimethylamine and paraformaldehyde in ethanol.

    • Critical Step: Stir at 0–5°C for 30 minutes. This allows the formation of the reactive iminium ion (

      
      ) without triggering side reactions.
      
  • Substrate Addition:

    • Add 4-chloro-2-nitrophenol to the mixture.[2]

    • Observation: The solution may turn deep yellow/orange due to the nitrophenol.

  • Thermal Ramp (The Optimization):

    • Do not jump to reflux immediately.

    • Stir at RT (25°C) for 1 hour to allow initial coordination.

    • Heat to 78°C (Reflux) . Maintain for 4–6 hours.

    • Why? The deactivated ring requires this sustained thermal input to overcome the activation energy barrier.

  • Work-up:

    • Cool to RT.

    • Acidify with HCl to pH ~2 (stabilizes the amine as a salt).

    • Wash with ether (removes unreacted nitrophenol).

    • Basify aqueous layer to pH 9–10.[1] Product precipitates.[1][3][4][5]

Troubleshooting & FAQs

Q1: "I followed the protocol, but my yield is <10%. I see mostly starting material."

Diagnosis: Thermal Insufficiency (Kinetic Trapping). Because of the -NO


 and -Cl groups, the ring is electron-poor.
Solution: 
  • Ensure you are at a rolling reflux (78°C), not just warm.

  • Extend reaction time to 8–12 hours.

  • Advanced Fix: Switch solvent to n-Propanol (BP: 97°C) to slightly increase thermal energy without reaching decomposition temperatures.

Q2: "The reaction mixture turned into a black tar/oil."

Diagnosis: Oxidative Decomposition or Polymerization. Nitrophenols are sensitive to oxidation at high temperatures, especially in basic media. Solution:

  • Degas your solvent: Sparge the ethanol with Nitrogen (

    
    ) for 15 minutes before use.
    
  • Lower the Amine Excess: A large excess of dimethylamine creates a highly basic environment that promotes polymerization. Stick to 1.2–1.5 equivalents.

Q3: "The product precipitates but dissolves when I wash it."

Diagnosis: pH Management Error. The product is amphoteric (phenolic -OH and amine -NMe


).
Solution: 
  • The product is soluble in acid (protonated amine) and soluble in strong base (deprotonated phenol).

  • Target pH: You must hit the Isoelectric Point , typically pH 8–9. If you go to pH 12, the phenolate forms and redissolves.

Visualization: Process & Logic

Figure 1: Reaction Workflow Diagram

Caption: Step-by-step synthesis logic emphasizing the critical thermal ramp.

MannichWorkflow Start Start: Reagents Iminium Step 1: Iminium Formation (0-5°C, 30 min) Start->Iminium Mix HCHO + HNMe2 Addition Step 2: Add Nitrophenol (RT, 1 hr) Iminium->Addition Add Substrate Reflux Step 3: Reflux (78°C, 4-6 hrs) Addition->Reflux Heat Check TLC Check Reflux->Check Check->Reflux Incomplete Workup Step 4: Acid/Base Workup Check->Workup Complete Product Final Product Workup->Product

Figure 2: Temperature Logic Tree

Caption: Decision matrix for temperature optimization based on ring electronics.

TempLogic Substrate Substrate: 4-Chloro-2-nitrophenol Electronics Electronic State: Deactivated (EWG: -NO2, -Cl) Substrate->Electronics LowTemp Low Temp (<40°C) Electronics->LowTemp HighTemp High Temp (>100°C) Electronics->HighTemp OptTemp Optimal Temp (70-80°C) Electronics->OptTemp ResultLow Result: No Reaction (Kinetic Barrier) LowTemp->ResultLow ResultHigh Result: Retro-Mannich / Tar HighTemp->ResultHigh ResultOpt Result: Successful EAS OptTemp->ResultOpt

References

  • BenchChem. (2025).[1][3][5] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Retrieved from

  • Blicke, F. F. (2011). "The Mannich Reaction".[1][3][5][6][7][8][9][10][11] Organic Reactions, 1(10), 303–341.

  • Roman, G. (2015).[12] "Synthesis and Reactivity of Mannich Bases: Phenolic Mannich Bases". Journal of Organic Chemistry. Retrieved from

  • PubChem Database. (2025). 4-Chloro-2-nitrophenol Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Stability of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol in solution

Technical Support Center: Stability of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Executive Summary: The "Need-to-Know" for Stability Compound Status: Metastable Mannich Base. Primary Risk: Hydrolytic cleavage (Ret...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Executive Summary: The "Need-to-Know" for Stability

Compound Status: Metastable Mannich Base. Primary Risk: Hydrolytic cleavage (Retro-Mannich reaction) releasing formaldehyde and dimethylamine. Critical Storage: Store solid at -20°C under inert gas. Store solutions only in anhydrous aprotic solvents (DMSO, DMF) at -20°C. Avoid aqueous storage.

ParameterRecommendationMechanism of Failure
Solvent Preferred: DMSO, DMF (Anhydrous)Avoid: Water, Alcohols (MeOH, EtOH)Protic solvents facilitate proton transfer, accelerating the retro-Mannich equilibrium.
pH Optimal: Neutral (pH 7.0–7.5)Critical Failure: Acidic (pH < 5)Acid protonates the amine, making it an excellent leaving group, driving rapid hydrolysis.
Temperature Keep Cold: < 4°C (Short term), -20°C (Long term)Heat promotes the formation of the reactive ortho-quinone methide intermediate.
Light Protect from Light (Amber vials)Nitro-aromatics are susceptible to photo-oxidation and radical formation.

Part 1: Technical Deep Dive – The Mechanism of Instability

To successfully handle 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, you must understand why it degrades. This compound is a phenolic Mannich base.[1] Unlike simple amides or esters, its stability is governed by the equilibrium with a reactive ortho-Quinone Methide (o-QM) intermediate.

The Degradation Pathway

In solution, particularly in the presence of protons (acid) or heat, the C-N bond weakens. The dimethylamine group leaves, generating a highly electrophilic o-QM species. This species then reacts rapidly with water to form a benzyl alcohol derivative or fully dissociates back to the starting nitrophenol and formaldehyde (Retro-Mannich).

degradation_pathway Compound Target Mannich Base (4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol) Protonation Protonation of Amine (Acidic pH) Compound->Protonation + H+ oQM Reactive Intermediate (ortho-Quinone Methide) Protonation->oQM - HNMe2 (Elimination) Hydrolysis Hydrolysis Products (4-Chloro-2-nitrophenol + HCHO + HNMe2) oQM->Hydrolysis + H2O (Retro-Mannich) Hydrolysis->Compound Equilibrium (Slow)

Figure 1: The acid-catalyzed retro-Mannich degradation pathway. Note that acidic conditions accelerate the "Elimination" step by converting the amine into a better leaving group.

Part 2: Troubleshooting Guide

Symptom: Solution turns from yellow to deep orange/red.
  • Diagnosis: Bathochromic Shift due to Ionization or Decomposition.

    • Cause 1 (Reversible): Nitrophenols are pH indicators. If your buffer is basic (pH > 8), the phenol deprotonates to the phenolate anion, which is deeply colored (red/orange).

    • Cause 2 (Irreversible): Photodegradation. Nitro-aromatics form azo/azoxy coupling products upon UV exposure, which are often dark colored.

  • Action: Check pH. If pH is neutral/acidic and color is dark red, decomposition has occurred. Discard.

Symptom: HPLC Peak Area is decreasing, new early-eluting peak appears.
  • Diagnosis: Hydrolysis to Parent Phenol.

    • The Mannich base is less polar than the parent phenol (due to the amine masking the ortho position and internal H-bonding). However, in reverse-phase HPLC, the parent 4-chloro-2-nitrophenol often elutes later or earlier depending on pH.

    • Confirmation: Inject a standard of 4-chloro-2-nitrophenol. If retention times match the new impurity, your compound has hydrolyzed.

  • Action: Prepare fresh stock in anhydrous DMSO. Avoid leaving samples in the autosampler at room temperature.

Symptom: Precipitation in aqueous buffer.
  • Diagnosis: Solubility Limit or Free Base Formation.

    • The Mannich base is most soluble when the amine is protonated (pH < 8) or the phenol is deprotonated (pH > 8). At the isoelectric point (near neutral), solubility may dip.

    • However: Since acidic pH catalyzes degradation, you are in a "bind."

  • Action: Use a cosolvent system. Dissolve in DMSO first, then dilute into the buffer (keep DMSO > 1-2% final concentration).

Part 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Objective: Create a 10 mM stock stable for >3 months.

  • Materials: Anhydrous DMSO (stored over molecular sieves), Amber glass vial with PTFE-lined cap, Argon/Nitrogen gas.

  • Weighing: Weigh the solid quickly. The solid is hygroscopic; absorbed water initiates degradation.

  • Dissolution: Add Anhydrous DMSO to achieve 10 mM. Vortex until clear.

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen for 10-15 seconds.

  • Storage: Cap tightly. Seal with parafilm. Store at -20°C or -80°C.

    • Note: Do not freeze/thaw repeatedly. Aliquot into single-use vials if necessary.

Protocol B: Stability-Indicating HPLC Method
  • Objective: Quantify degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 20 mM Ammonium Acetate, pH 7.0 (Neutral pH minimizes on-column degradation)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV 254 nm (aromatic) and 400 nm (nitro/phenolate)
Temperature 25°C (Do not heat the column)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with strict time limits. The amine in the culture media (amino acids) can theoretically compete, but the primary risk is hydrolysis.

  • Guidance: Dilute the DMSO stock into the media immediately before use . Do not store the media solution. Expect a half-life of 4–12 hours at 37°C in neutral media.

Q2: I see a "formaldehyde" smell when I open the vial. Is it bad? A: Yes. Formaldehyde is a byproduct of the retro-Mannich reaction. If you smell formaldehyde, significant degradation has occurred. Perform an HPLC purity check before use.

Q3: Why is the compound more stable in DMSO than in Methanol? A: Methanol is a protic solvent. It can facilitate proton transfer to the amine nitrogen, lowering the activation energy for the elimination of the amine. DMSO is aprotic and stabilizes the polar transition state less effectively than water/alcohol, thereby kinetically trapping the molecule.

Q4: My compound came as a Hydrochloride (HCl) salt. Is this better? A: Yes and No.

  • Solid State:[2] The salt is generally more stable than the free base because the nitrogen lone pair is tied up, preventing oxidation.

  • Solution: Once dissolved in water, the salt dissociates. The local acidic microenvironment created by the HCl can actually accelerate hydrolysis if not buffered immediately. Always buffer HCl salts to pH ~7.0 upon dissolution.

References

  • Koll, A., & Głowiak, T. (n.d.). Structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol. Scilit. Retrieved from [Link][3]

  • Serafimova, R., et al. (2011).[4] The stability of the nitrenium ions is correlated with mutagenicity. European Commission (SCCS). Retrieved from [Link]

  • Beilstein J. Org.[5] Chem. (2018).[5][6] Mannich base-connected syntheses mediated by ortho-quinone methides. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Optimization

Minimizing side products in 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Technical Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Technical Support Center: Mannich Reaction Optimization

Welcome to the technical support hub for the synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol . This guide addresses the specific challenges of performing a Mannich reaction on a deactivated, electron-deficient phenolic ring.

The presence of the nitro group (-NO₂) at position 6 (or 2, depending on precursor numbering) significantly deactivates the ring toward Electrophilic Aromatic Substitution (EAS). This necessitates rigorous control over reaction parameters to prevent the formation of "tars" (polymeric phenols), methylene-bridged bisphenols, and unreacted starting material.

Part 1: The Impurity Matrix & Mitigation Strategies

The following table summarizes the critical impurities identified in this synthesis and the precise control measures required to eliminate them.

Impurity / Side ProductStructure / DescriptionRoot Cause (Mechanism)Corrective Action (The "Fix")
Methylene-Bridged Bisphenol Two phenol rings linked by a -CH₂- group.Amine Deficiency: If Formaldehyde (HCHO) is in excess relative to Dimethylamine (DMA), HCHO reacts directly with the phenol to form a methylol intermediate, which condenses with another phenol.Pre-activation: Pre-mix HCHO and DMA at 0-5°C for 30 mins to form the iminium salt (Eschenmoser salt) before adding the phenol. Ensure DMA:HCHO ratio is ≥ 1.1:1.
Polymeric "Tars" (Resins) Dark, insoluble oligomers.Thermal Runaway / Free HCHO: High temperatures cause free formaldehyde to polymerize or form phenol-formaldehyde resins (Bakelite-type chemistry).Temperature Ramp: Do not add reagents to a hot solution. Add the iminium complex at low temp, then slowly warm to reflux.
Unreacted Starting Material 4-Chloro-2-nitrophenol recovery.Deactivated Ring: The -NO₂ group withdraws electron density, making the ring a poor nucleophile.Catalysis & Solvent: Use Ethanol (solvent) with a catalytic amount of HCl or Acetic Acid . The acid activates the iminium ion, compensating for the weak nucleophile.
Quinone Methides Unstable intermediates leading to color/decomposition.Oxidation/Elimination: Can occur if the reaction mixture is exposed to excessive air or basic conditions for prolonged periods.Inert Atmosphere: Run the reaction under Nitrogen (

) or Argon. Maintain slightly acidic pH (5-6).

Part 2: Troubleshooting Guides (FAQ)

Q1: My reaction mixture turns black and viscous (tar formation) within 30 minutes. What is happening? A: This is a classic symptom of uncontrolled hydroxymethylation .

  • Diagnosis: You likely added formaldehyde directly to the hot nitrophenol solution, or your amine (dimethylamine) has evaporated (it is volatile).

  • The Fix:

    • Switch to using Paraformaldehyde (solid) and Dimethylamine Hydrochloride (salt) in situ, OR pre-mix aqueous Formalin and DMA at 5°C.

    • Verify the stability of your amine source. If using aqueous DMA, ensure it hasn't lost titer.

    • Protocol Adjustment: Add the reagents dropwise to the phenol solution.

Q2: I have low conversion (<40%) despite refluxing for 24 hours. A: The nitro group is strongly deactivating. The standard "mix and stir" Mannich protocol often fails here.

  • The Fix:

    • Solvent Switch: If using water or methanol, switch to Ethanol or n-Butanol to allow for a higher reflux temperature (78°C - 117°C).

    • Catalyst: Add 5-10 mol% Hydrochloric Acid (conc.). The protonation of the iminium intermediate makes it a "super-electrophile," capable of attacking the deactivated nitrophenol ring.

    • Stoichiometry: Increase the reagent load to 1.5 equivalents of both HCHO and DMA relative to the phenol.

Q3: The product precipitates as an oil/gum rather than a solid. A: Mannich bases of nitrophenols often form internal hydrogen bonds or "oils" due to impurities.

  • The Fix:

    • Acid Extraction: Dissolve the crude oil in dilute HCl (the amine protonates and goes into water). Wash the aqueous layer with Ether/DCM (removes unreacted phenol and neutral tars).

    • Basification: Neutralize the aqueous layer with

      
       or 
      
      
      
      to precipitate the pure free base.
    • Recrystallization: Use Ethanol/Water (9:1) or Isopropanol .

Part 3: The "Golden Batch" Protocol

Target: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Scale: 100 mmol basis

  • Iminium Salt Formation (Pre-reaction):

    • In a separate flask, charge Paraformaldehyde (120 mmol, 1.2 eq) and Dimethylamine Hydrochloride (120 mmol, 1.2 eq).

    • Add Ethanol (30 mL) and catalytic HCl (2 drops).

    • Stir at 60°C for 30 minutes until the solution becomes clear (formation of the reactive iminium species).

  • Main Reaction:

    • In the main reactor, dissolve 4-Chloro-2-nitrophenol (100 mmol, 1.0 eq) in Ethanol (100 mL).

    • Heat the phenol solution to 50°C .

    • Addition: Add the pre-formed iminium solution (from Step 1) dropwise over 30 minutes. Do not dump it in.

  • Completion:

    • Raise temperature to Reflux (approx. 78°C) .

    • Stir for 4–6 hours . Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). Look for the disappearance of the yellow nitrophenol spot.

  • Workup (Purification):

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure (Rotavap).

    • Acid/Base Swing: Dissolve residue in 1N HCl (100 mL). Wash with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities (bisphenols).

    • Adjust the aqueous phase to pH 8-9 using saturated

      
       or dilute ammonia.
      
    • The product will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry.

Part 4: Visualizing the Process

Figure 1: Reaction Pathway & Impurity Divergence

This diagram illustrates the "Happy Path" (Target Synthesis) versus the "Sad Path" (Dimer/Resin formation).

MannichReaction Start 4-Chloro-2-nitrophenol Target TARGET PRODUCT 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Start->Target Reaction with Iminium (C-Alkylation) Side_Bis SIDE PRODUCT: Methylene-Bisphenol (Dimer) Start->Side_Bis Excess HCHO / Low Amine (Direct Hydroxymethylation) Reagents HCHO + DMA (Formaldehyde + Dimethylamine) Iminium Iminium Ion (Reactive Intermediate) Reagents->Iminium Acid Cat. / Pre-mix Side_Resin SIDE PRODUCT: Phenolic Resin/Tar Reagents->Side_Resin High Temp / No Amine (Polymerization) Iminium->Target Electrophilic Attack

Caption: Figure 1. Mechanistic pathway showing the critical necessity of the Iminium intermediate to avoid direct formaldehyde attack (Red paths).

Figure 2: Troubleshooting Logic Tree

Follow this decision tree when experimental results deviate from specifications.

Troubleshooting Problem Identify Problem LowYield Low Yield / Unreacted Starting Material Problem->LowYield Tar Black Tar / Viscous Oil Problem->Tar Impure Product Impure (Bisphenol present) Problem->Impure Sol_Temp Increase Temp to Reflux Switch to n-Butanol LowYield->Sol_Temp Sol_Cat Add HCl Catalyst (Activate Iminium) LowYield->Sol_Cat Sol_Slow Slow Addition of Reagents Control Exotherm Tar->Sol_Slow Sol_Ratio Increase Amine:HCHO Ratio (Ensure > 1.1:1) Impure->Sol_Ratio

Caption: Figure 2. Diagnostic logic for common Mannich reaction failures.

References

  • BenchChem. (2025).[1][2] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Retrieved from

  • Organic Chemistry Portal. (2024). Mannich Reaction: Mechanism and Recent Literature. Retrieved from

  • Blicke, F. F. (1942).[3] The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on Mannich chemistry).[1][2][4][5][6][7]

  • ResearchGate. (2023). Mechanism of nitro-Mannich reaction and side products. Retrieved from

  • Chemistry Steps. (2021). Mannich Reaction Mechanism and Enol/Iminium Interactions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require uncompromised structural integrity of 4-Chloro-2-[(dim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require uncompromised structural integrity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol .

Rather than simply listing storage temperatures, this guide explores the causality behind degradation. By understanding the chemical vulnerabilities of this specific molecule, you can implement a self-validating storage system that guarantees experimental reproducibility.

The Causality of Degradation: Understanding the Molecule

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a complex molecule featuring three highly reactive structural motifs, each susceptible to distinct environmental stressors:

  • The Mannich Base Linkage (–CH₂–N<): This compound is a Mannich base. Under thermal or hydrolytic stress, it is highly prone to a base- or acid-catalyzed Retro-Mannich reaction , which cleaves the molecule into 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine[1].

  • The Tertiary Amine (Dimethylamino group): Exposure to atmospheric oxygen leads to the rapid N-oxidation of the amine, destroying its basicity and nucleophilic properties[2].

  • The Nitrophenol Moiety: Nitrophenol derivatives are notoriously sensitive to UV and visible light. Photo-excitation induces radical formation, leading to polymerization and severe discoloration (typically turning the compound from pale yellow to dark brown)[3].

To maintain scientific integrity, your storage conditions must simultaneously neutralize all three of these degradation pathways.

Quantitative Storage Parameters

The following table summarizes the critical thresholds required to maintain the stability of the compound. Deviation from these parameters will exponentially increase the rate of degradation.

ParameterOptimal ConditionCritical ThresholdConsequence of Failure
Temperature 2°C to 8°C> 25°CAcceleration of thermal Retro-Mannich cleavage[4].
Atmosphere Argon or NitrogenAmbient Air (21% O₂)N-oxidation of the tertiary amine[2].
Light Exposure 0 Lux (Amber Vials)Direct Lab LightRadical-mediated photodegradation and polymerization[3].
Moisture < 10% RH (Desiccator)Ambient HumidityHydrolysis of the Mannich linkage[1].
State Lyophilized SolidIn Solution (e.g., DMSO)Solvolysis; drastically lowered activation energy for degradation.

Self-Validating Storage Protocol

A self-validating protocol incorporates built-in quality control checks at each step to ensure the system's integrity. Do not bypass these steps.

Step 1: Visual Baseline Validation

  • Action: Upon receipt, inspect the compound under low-light conditions. It should appear as a pale yellow to yellow solid.

  • Validation: If the solid is dark brown, orange, or sticky, photodegradation or moisture absorption has already occurred. Reject the batch.

Step 2: Anhydrous Aliquoting

  • Action: Transfer the bulk material into a glove box or a controlled environment with a relative humidity (RH) of < 10%. Divide the bulk powder into single-use aliquots using amber glass vials.

  • Validation: Place a color-changing humidity indicator card inside the glove box. Proceed only if the card registers a dry environment (blue).

Step 3: Inert Atmosphere Sealing

  • Action: Purge each amber vial with a gentle stream of Argon (preferred over Nitrogen due to its higher density, which better displaces oxygen).

  • Validation: Seal immediately with PTFE-lined caps. Wrap the cap junction with Parafilm to visually confirm the seal's integrity over time.

Step 4: Cold Storage

  • Action: Place the sealed aliquots in a secondary container filled with indicating silica gel desiccant. Store the container in a monitored refrigerator at 2°C to 8°C[4].

  • Validation: Utilize a continuous digital temperature logger in the refrigerator. Review the log weekly to ensure no temperature spikes have occurred.

Troubleshooting & FAQs

Q1: My compound arrived as a pale yellow powder, but after a month on the benchtop, it has turned dark brown. Is it still usable for my assay? A: No, it must be discarded. The color change indicates severe radical-mediated photodegradation of the nitrophenol moiety[3]. Ambient laboratory light provides enough energy to break the conjugated system, leading to polymeric impurities that will cause false positives/negatives in biological or chemical assays.

Q2: I stored the compound in the dark at 4°C, but HPLC analysis shows three new peaks forming over time. What is the mechanism of this degradation? A: This is the classic Retro-Mannich reaction[1]. Even in the dark and cold, ambient moisture trapped in the vial during opening can hydrolyze the carbon-nitrogen bond. This cleaves the molecule into 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine. To prevent this, you must aliquot the compound into single-use vials and purge them with Argon to displace atmospheric moisture.

Q3: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for my high-throughput screening (HTS) assays? A: This is highly discouraged. DMSO is extremely hygroscopic. Moisture absorbed by the DMSO significantly lowers the activation energy for the hydrolytic cleavage of the Mannich base. Furthermore, repeated freeze-thaw cycles introduce condensation. If you must use a DMSO stock, prepare it fresh daily from a solid aliquot.

Q4: Why do you recommend Argon over Nitrogen for purging the vials? A: The tertiary amine group is highly susceptible to N-oxidation[2]. Argon is heavier than air and effectively "blankets" the solid powder at the bottom of the vial, displacing oxygen completely. Nitrogen is lighter and mixes more readily with ambient air, making it less effective for small-vial purging.

Mechanistic Workflows and Diagrams

The following diagrams illustrate the logical relationships between environmental stressors and the compound's degradation pathways, as well as the optimized workflow to prevent them.

Degradation Compound 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol Light UV/Vis Light (Photodegradation) Compound->Light Moisture Moisture & Heat (Retro-Mannich) Compound->Moisture Oxygen Atmospheric O2 (Oxidation) Compound->Oxygen PhotoDeg Radical Polymerization (Dark Brown Discoloration) Light->PhotoDeg RetroDeg Cleavage into: Phenol + Formaldehyde + Amine Moisture->RetroDeg OxDeg N-Oxide Formation (Loss of basicity) Oxygen->OxDeg

Fig 1. Mechanistic degradation pathways of the Mannich base under environmental stress.

Workflow Start Receipt & Visual QC GloveBox Transfer to Glove Box (<10% RH) Start->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Purge Argon Purge (Displace O2) Aliquot->Purge Store Store at 2-8°C over Desiccant Purge->Store

Fig 2. Self-validating storage workflow to prevent thermal, oxidative, and photo-degradation.

References

  • PubChem. "2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026". National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Guide: pH Control in Nitrophenol Mannich Base Synthesis

Welcome to the Advanced Synthesis Support Center. Topic: Optimization of pH parameters for the aminoalkylation of nitrophenols (Mannich Reaction).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Topic: Optimization of pH parameters for the aminoalkylation of nitrophenols (Mannich Reaction). Document ID: TS-MN-NP-004 Status: Active / Verified

Mechanistic Foundations: The "pH Window" Paradox

As researchers, we often treat pH as a simple variable. In the Mannich reaction—specifically with electron-deficient substrates like nitrophenols—pH is the master switch governing two competing equilibria.

The reaction requires the coexistence of two species that naturally oppose each other regarding acidity:

  • The Electrophile (Iminium Ion): Requires acidic conditions to form from formaldehyde and the amine.[1][2]

  • The Nucleophile (Nitrophenol): The nitro group (

    
    ) is strongly electron-withdrawing, deactivating the aromatic ring. While the phenoxide form (generated in base ) is the strongest nucleophile, the Mannich reaction typically fails in base because the iminium ion cannot form.
    

The Challenge: You must maintain a pH (or acid equivalent) low enough to generate the iminium ion, but high enough to keep a fraction of the amine unprotonated and the nitrophenol reactive.

Pathway Visualization

The following diagram illustrates the kinetic "sweet spot" you are trying to hit.

Mannich_pH_Mechanism cluster_sweetspot Optimal Reaction Zone (pH 4-5) Amine Secondary Amine (R2NH) Hemiaminal Hemiaminal Amine->Hemiaminal ProtonatedAmine Amine Salt (R2NH2+) INACTIVE Amine->ProtonatedAmine Excess Acid (pH < 2) HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Nitrophenol Nitrophenol (Substrate) MannichBase Mannich Base Nitrophenol->MannichBase Slow Step (Ring Deactivated) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Acid Catalyst (H+) Iminium->MannichBase Nucleophilic Attack

Caption: The "pH Trap": Excess acid deactivates the amine (top dashed line), while insufficient acid prevents Iminium formation (center).

Optimized Protocol: The "Buffered Reflux" Method

For nitrophenols, standard protocols often fail due to the deactivating nature of the nitro group. We recommend the Ethanol-Acetic Acid system. This creates an in situ buffer zone (approx. apparent pH 4–5) that sustains the reaction without "killing" the amine.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Nitrophenol 1.0Substrateortho or para substituted
Sec. Amine 1.1 - 1.2ReagentMorpholine, Piperidine, etc.[3]
Formaldehyde 1.2 - 1.5ReagentUse 37% aq. solution or Paraformaldehyde
Ethanol (Abs.) SolventMediumMethanol is a viable alternative
Glacial Acetic Acid CatalyticpH ControlCritical Variable
Step-by-Step Workflow
  • The Pre-Activation (Amine-Aldehyde Complex):

    • In a round-bottom flask, dissolve the secondary amine (1.1 eq) in absolute ethanol (5–10 mL/g of substrate).

    • Cool to 0–5°C in an ice bath.

    • Add formaldehyde (1.2 eq) dropwise.

    • Why? This favors the formation of the hemiaminal/iminium precursor before the deactivated phenol interferes.

  • Acidification (The Control Point):

    • Add Glacial Acetic Acid (0.5 to 1.0 mL per 10 mmol of substrate).

    • Check: If using pH paper on the wet solvent, you aim for a color corresponding to pH ~4. Do not use strong mineral acids (HCl) initially unless using the amine-hydrochloride method, as this often precipitates the amine salt immediately.

  • Substrate Addition:

    • Add the Nitrophenol (1.0 eq) to the mixture.

    • Note: If the nitrophenol is insoluble at room temperature, it will dissolve upon heating.

  • Energy Input:

    • Reflux the mixture for 4–12 hours.

    • Monitoring: Use TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the nitrophenol spot.

  • Isolation:

    • Cool to room temperature, then to 4°C. The Mannich base (often a yellow/orange solid) should precipitate.

    • No precipitate? See Troubleshooting below.

Troubleshooting Dashboard

Issue 1: "I have a dark, tarry oil instead of crystals."

Diagnosis: Polymerization of formaldehyde or oxidation of the phenol, likely due to pH > 6 or excessive heating. Corrective Action:

  • Immediate: Attempt to induce crystallization by triturating the oil with cold diethyl ether or hexane.

  • Next Run: Increase the acidity slightly. Ensure you are using glacial acetic acid, not diluted. Add the formaldehyde slowly at low temperature.

Issue 2: "The reaction mixture is clear, but no product forms (TLC shows starting material)."

Diagnosis: pH < 2 (System too acidic).[4] Mechanism: The amine has been fully protonated to its ammonium salt (


). Ammonium salts are not nucleophilic and cannot form the iminium ion.
Corrective Action: 
  • Neutralize: Add aqueous

    
     dropwise until the apparent pH is 4–5.
    
  • Switch Protocol: If using HCl, switch to the Acetic Acid protocol.

Issue 3: "My nitrophenol won't dissolve."

Diagnosis: Solubility limit of the nitro-compound. Corrective Action:

  • Do not add water.

  • Switch solvent to n-Butanol or Dioxane (higher boiling points, better organic solubility).

  • Note: Nitrophenols are more acidic than regular phenols; they may form salts with the amine. This is reversible under reflux.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Precipitate Is there a precipitate? Start->Precipitate Yes Yes Precipitate->Yes Gummy/Tarry No No Precipitate->No Solution Clear TLC Check TLC (Starting Material Left?) Yes (Unreacted) Yes (Unreacted) TLC->Yes (Unreacted) Reaction Stalled No (New Spots) No (New Spots) TLC->No (New Spots) Product Soluble Triturate with Ether\nRecrystallize (EtOH) Triturate with Ether Recrystallize (EtOH) Yes->Triturate with Ether\nRecrystallize (EtOH) No->TLC Check pH Check pH Yes (Unreacted)->Check pH Too Acidic (pH < 3)\nAmine Protonated Too Acidic (pH < 3) Amine Protonated Check pH->Too Acidic (pH < 3)\nAmine Protonated Adjust with Base Too Basic (pH > 7)\nNo Iminium Too Basic (pH > 7) No Iminium Check pH->Too Basic (pH > 7)\nNo Iminium Add Acetic Acid Rotavap to 1/3 vol\nCool to -20°C Rotavap to 1/3 vol Cool to -20°C No (New Spots)->Rotavap to 1/3 vol\nCool to -20°C

Caption: Decision matrix for isolating Nitrophenol Mannich bases.

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of Acetic Acid? A: Yes, but with caution. The "Amine Hydrochloride" method involves using the hydrochloride salt of the amine (


) and paraformaldehyde. This releases acid slowly. However, adding concentrated HCl directly to the reaction often drops the pH too low, halting the reaction.

Q: Why does the position of the nitro group matter? A: Sterics and Electronics.

  • p-Nitrophenol: The reaction occurs at the ortho position. The nitro group pulls electron density, slowing the reaction.

  • o-Nitrophenol: The para position is open, but the ortho nitro group can form an intramolecular hydrogen bond with the phenol -OH, making it less available to react. You may need higher temperatures (reflux in butanol) for o-nitrophenol.

Q: My product is an oil. How do I get a solid? A: Nitrophenol Mannich bases are notorious for "oiling out."

  • Decant the supernatant solvent.

  • Dissolve the oil in a minimum amount of hot ethanol.

  • Add water dropwise until just turbid.

  • Scratch the glass side of the flask vigorously with a glass rod while cooling.

References

  • Mechanism & General Protocol

    • Title: The Mannich Reaction with Phenols: A Technical Guide.
    • Source: BenchChem Application Notes.[3]

  • Nitrophenol Specifics & Antimicrobial Applications

    • Title: Synthesis and Antimicrobial Evaluation of Some Nitro-Mannich Bases.[3]

    • Source: ChemisGroup.
    • URL:[Link]

  • Kinetics and pH Dependence

    • Title: Mannich Reaction Mechanism and pH Control.

    • Source: BYJU'S Chemistry Library.
    • URL:[Link]

  • Troubleshooting Side Reactions

    • Title: Getting through the “black tar phase” (Synthetic Troubleshooting).
    • Source: Chemtips.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

1H NMR Spectrum Interpretation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol: A Comparative Analytical Guide Introduction In the realm of drug development and synthetic chemistry, Mannich bases of phenols serve as...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Interpretation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol: A Comparative Analytical Guide

Introduction

In the realm of drug development and synthetic chemistry, Mannich bases of phenols serve as critical intermediates and pharmacophores. The compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is synthesized via the multicomponent Mannich condensation of 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine. As a Senior Application Scientist, I rely on high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy to validate the structural integrity of this product. This guide objectively compares the NMR spectral performance of this target compound against its precursor and a fully substituted alternative, providing a robust framework for spectral interpretation and experimental validation.

Mechanistic Context & Synthesis Workflow

The Mannich reaction involves the electrophilic aromatic substitution of a phenol by an iminium ion intermediate[1]. Because the hydroxyl group is strongly electron-donating, substitution occurs at the ortho or para positions. In 4-chloro-2-nitrophenol, the para position (C4) is blocked by a chlorine atom, and one ortho position (C2) is occupied by a nitro group. Therefore, the reaction is regiospecific, occurring exclusively at the remaining unsubstituted ortho position (C6).

G A 4-Chloro-2-nitrophenol (Precursor) C Mannich Condensation (C6 Substitution) A->C B CH2O + HN(CH3)2 (Reagents) B->C D Target Compound (Mono-Mannich Base) C->D Yields E 1H NMR Validation (AX Spin System) D->E Validated by

Caption: Workflow of the Mannich condensation and subsequent NMR validation.

1H NMR Spectral Dissection: Causality and Interpretation

The diagnostic power of 1H NMR lies in its ability to map the electronic environment of each proton. For the target compound, the spectrum in CDCl₃ reveals distinct structural markers:

  • The Phenolic Hydroxyl (-OH) [~11.0 - 12.0 ppm]: The -OH proton is flanked by a nitro group and an aminomethyl group. The strong intramolecular hydrogen bonding between the -OH and the oxygen of the adjacent nitro group restricts rotation and severely deshields the proton, pushing its resonance far downfield[2].

  • The Aromatic Protons (H3 and H5)[~7.4 and ~8.0 ppm]: The substitution at C6 transforms the original ABX spin system of the precursor into a simple AX system. The two remaining aromatic protons are meta to each other, resulting in two doublets with a small coupling constant (

    
     Hz). The proton ortho to the strongly electron-withdrawing nitro group (H5) is significantly more deshielded (~8.0 ppm) than the proton ortho to the alkyl and chloro groups (H3, ~7.4 ppm).
    
  • The Methylene Bridge (-CH2-) [~3.8 ppm]: The formation of the mono-Mannich base is definitively proven by the appearance of a sharp two-proton singlet around 3.7 - 3.8 ppm[2].

  • The N,N-Dimethyl Group (-N(CH3)2)[~2.4 ppm]: A sharp six-proton singlet emerges in the aliphatic region, confirming the incorporation of the secondary amine[2].

Performance Comparison: Analytical Resolution of Mannich Bases

To objectively evaluate the analytical performance of the NMR method, we must compare the target compound's spectrum against potential impurities: the unreacted precursor (4-chloro-2-nitrophenol) and a structurally related, fully substituted industrial alternative, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)[3],[4].

The performance of the NMR assay is determined by its resolution of the aromatic spin systems and the integration of the aliphatic side chains.

Spectral FeaturePrecursor: 4-Chloro-2-nitrophenolTarget: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenolAlternative: DMP-30 (Fully Substituted)
Aromatic Spin System ABX (3 protons)AX (2 protons, meta-coupled)A₂ (2 protons, symmetric)
Aromatic Shifts 8.1 (d), 7.5 (dd), 7.1 (d) ppm~8.0 (d), ~7.4 (d) ppm6.95 (s) ppm[3]
Methylene (-CH2-) Absent~3.8 ppm (s, 2H)3.53 ppm (s, 6H)[3]
N-Methyl (-CH3) Absent~2.4 ppm (s, 6H)2.28 ppm (s, 18H)[3]
Diagnostic Utility Baseline reference for unreacted materialConfirms regiospecific mono-substitutionIdentifies over-substitution byproducts

Analysis: The target compound demonstrates superior diagnostic clarity. The complete disappearance of the H6 doublet (7.1 ppm) from the precursor confirms quantitative conversion. Furthermore, the downfield shift of the methylene protons in the target (~3.8 ppm) compared to DMP-30 (3.53 ppm) reflects the asymmetric, electron-withdrawing influence of the nitro and chloro groups, which are absent in DMP-30[3],[4].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition[5].

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the purified target compound in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: Anhydrous CDCl₃ is critical. Traces of water or protic solvents will cause rapid chemical exchange with the phenolic -OH, broadening the signal or causing it to disappear entirely. TMS provides a reliable 0.00 ppm reference point[5].

Step 2: Instrument Calibration

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent and meticulously shim the Z-axis gradients.

  • Causality: Proper shimming ensures sharp, Lorentzian peak shapes, which are mandatory for resolving the fine ~2.5 Hz meta-coupling between the H3 and H5 aromatic protons.

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the Number of Scans (NS) to 32 and the Relaxation Delay (D1) to 2.0 seconds.

  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of all protons, particularly the quaternary-adjacent protons and the hydroxyl proton, guaranteeing that the peak integrations are strictly quantitative[5].
    

Step 4: Data Processing & Validation

  • Action: Apply a line broadening (LB) factor of 0.3 Hz before Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction.

  • Validation Check: Set the integration of the N-methyl singlet (~2.4 ppm) to exactly 6.00. The system is self-validating if:

    • The methylene singlet (~3.8 ppm) integrates to 1.95 - 2.05.

    • The two aromatic doublets integrate to 0.95 - 1.05 each.

    • No doublet is observed at 7.1 ppm (verifying the absence of the precursor).

References

  • Tris(dimethylaminomethyl)phenol (90-72-2) 1H NMR spectrum - ChemicalBook. chemicalbook.com.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURES OF TWO NEW PHENOLIC MANNICH BASES - Semantic Scholar. semanticscholar.org.
  • 1 H NMR spectrum of the reaction mixture. | Download Scientific Diagram - ResearchGate.
  • 1 H NMR and UV-Vis as Analytical Techniques to Evaluate Biodiesel Conversion and Oxid
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat - NSF Public Access Repository. nsf.gov.

Sources

Comparative

Spectroscopic Validation Guide: FTIR Analysis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

The following guide provides an in-depth spectroscopic analysis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol , a functionalized Mannich base. This document is structured to serve as a validation standard for resea...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic analysis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol , a functionalized Mannich base. This document is structured to serve as a validation standard for researchers synthesizing or characterizing this compound, comparing it against its precursors and structural analogs.

Executive Summary & Compound Profile

Target Compound: 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Chemical Class: Mannich Base / Halogenated Nitrophenol Primary Application: Synthetic intermediate for agrochemicals, potential antimicrobial agents, and chelating ligands.

This guide addresses the critical challenge in synthesizing multi-functionalized phenols: validating the regioselective introduction of the amino-methyl group. In the presence of a strong electron-withdrawing nitro group and a deactivating chlorine atom, confirming the success of the Mannich reaction requires precise spectral interpretation.

This analysis compares the target product against its primary precursor, 4-Chloro-2-nitrophenol , to establish a "Spectral Fingerprint" for quality control.

Comparative Spectral Analysis

The most robust method for validating this compound is a differential analysis against its starting material. The Mannich reaction introduces an aliphatic amine side chain, creating distinct spectral markers.

Table 1: FTIR Peak Assignment & Comparison (Precursor vs. Product)
Functional GroupModePrecursor: 4-Chloro-2-nitrophenolTarget Product: Mannich Base Diagnostic Status
O-H (Phenolic) Stretch3200–3450 cm⁻¹ (Broad)H-bonded to NO₂2600–3100 cm⁻¹ (Very Broad) Shifted due to strong O-H···N intramolecular H-bond.Primary Indicator
C-H (Aliphatic) StretchAbsent2750–2980 cm⁻¹ Distinct -CH₂- and -N(CH₃)₂ bands.Confirmation
C-N (Amine) StretchAbsent1180–1250 cm⁻¹ Medium intensity band.Confirmation
NO₂ (Nitro) Asym. Stretch~1530 cm⁻¹1530–1545 cm⁻¹ Retained, slight shift possible.Reference
NO₂ (Nitro) Sym. Stretch~1340 cm⁻¹1340–1350 cm⁻¹ Retained.Reference
C-Cl (Aryl) Stretch600–800 cm⁻¹600–800 cm⁻¹ Retained, largely unaffected.Reference
Aromatic Ring C=C Stretch1450–1600 cm⁻¹1450–1600 cm⁻¹ Complex pattern due to trisubstitution.Reference
Deep Dive: The "Mannich Shift"

The most definitive proof of synthesis is not just the appearance of new peaks, but the structural reorganization of the hydrogen bonding network .

  • The O-H···N Interaction: In the precursor, the phenolic proton forms a hydrogen bond with the oxygen of the nitro group (O-H···O). In the product, the newly introduced dimethylamino nitrogen is a stronger base than the nitro oxygen. The proton switches its allegiance to the nitrogen (O-H[1]···N). This creates a shorter, stronger H-bond, causing the O-H stretching band to broaden significantly and redshift, often overlapping with the C-H stretching region (2800–3000 cm⁻¹).

  • The Bohlmann Bands: The dimethylamino group (-N(CH₃)₂) often exhibits specific C-H stretching vibrations known as Bohlmann bands, appearing as shoulders on the lower energy side of the main C-H stretch (approx. 2750–2820 cm⁻¹).

Experimental Protocols

Protocol A: Synthesis Validation Workflow

This workflow describes the generation of the sample to ensure the spectrum matches the analysis above.

SynthesisWorkflow Start Start: 4-Chloro-2-nitrophenol Reagents Add: HCHO + HN(CH3)2 (Mannich Reaction) Start->Reagents Reflux Reflux in Ethanol (2-4 Hours) Reagents->Reflux Isolate Precipitation & Filtration Reflux->Isolate Purify Recrystallization (Ethanol/Water) Isolate->Purify Analyze FTIR Analysis Purify->Analyze

Figure 1: Synthesis workflow for the target Mannich base, highlighting the critical isolation steps prior to spectral analysis.

Protocol B: FTIR Data Acquisition

To obtain a publication-quality spectrum comparable to standard libraries, follow this strict protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 32 scans (64 recommended for noise reduction).

Step-by-Step Methodology:

  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Preferred for resolution of sharp bands).

    • Ratio: Mix 1–2 mg of the dried, recrystallized product with 100 mg of spectroscopic-grade KBr.

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.

    • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Background Collection:

    • Collect an air background or a pure KBr pellet background immediately before the sample.

  • Acquisition:

    • Place the sample in the holder. Ensure the beam path is not blocked by the pellet holder edges.

    • Collect spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Processing:

    • Apply baseline correction if the baseline drifts (common in KBr pellets due to scattering).

    • Identify the "Fingerprint Region" (1500–600 cm⁻¹) for pattern matching against the precursor.

Structural Logic & Validation Pathways

The following diagram illustrates the logical decision tree for interpreting the FTIR spectrum. It guides the researcher to confirm the correct isomer (C-alkylation vs O-alkylation).

SpectralLogic Input Acquire FTIR Spectrum CheckOH Check O-H Region (3200-3500 cm-1) Input->CheckOH Branch1 Sharp/Distinct O-H? CheckOH->Branch1 Sharp Branch2 Broad/Shifted O-H? CheckOH->Branch2 Broad/Shifted Fail1 Possible O-Alkylation (Ether formation) Branch1->Fail1 CheckCH Check C-H Region (2800-3000 cm-1) Branch2->CheckCH Success CONFIRMED: Mannich Base (C-Alkylation) CheckCH->Success New Aliphatic Peaks Present Fail2 Failed Reaction (Starting Material) CheckCH->Fail2 Only Aromatic Peaks

Figure 2: Logical decision tree for validating the Mannich reaction product using spectral features.

Comparison with Alternative Techniques

While FTIR is the primary tool for functional group validation, it should be contextualized with other methods.

TechniqueCapability for this CompoundLimitation
FTIR Excellent. Instantly detects the Nitro group, C-Cl, and the H-bond shift of the OH. Best for quick QC.Difficult to distinguish between subtle alkyl chain variations (e.g., diethyl vs dimethyl).
¹H NMR Definitive. Shows the singlet for the -CH₂- bridge (~3.5-4.0 ppm) and the singlet for -N(CH₃)₂ (~2.3 ppm).Requires deuterated solvents; slower than FTIR.
Mass Spec (LC-MS) Confirmatory. Validates molecular weight (M+H).Does not provide structural connectivity information (isomer differentiation).

Recommendation: Use FTIR for routine batch-to-batch consistency checks during synthesis optimization. Use ¹H NMR for the final characterization of the purified reference standard.

References

  • NIST Mass Spectrometry Data Center. 4-Chloro-2-nitrophenol - Infrared Spectrum. NIST Standard Reference Database. Available at: [Link]

  • PubChem. 4-Chloro-2-nitrophenol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[1][2] Molecules, 22(4), 552. (Provides mechanistic detail on Mannich base H-bonding shifts). Available at: [Link]

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A. (Comparative data for chlorinated nitrophenols). Available at: [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Chloro-2-[(dimethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. We will move beyond a simple recitation of protocols to explore the scientific rationale behind key decisions, compare viable alternatives, and present a complete validation package that ensures the method is robust, reliable, and fit for its intended purpose in a regulated drug development environment.

Introduction: The Analytical Imperative

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a substituted nitrophenol, a class of compounds with significant interest in pharmaceutical and chemical synthesis. The presence of impurities, even in minute quantities, can impact the efficacy and safety of a final drug product. Therefore, a precise and accurate analytical method to determine purity and monitor for degradation products is not merely a quality control check; it is a foundational requirement for regulatory approval and patient safety.

This guide details the development and subsequent validation of a reversed-phase HPLC (RP-HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3] We will demonstrate how a systematic approach, from column and mobile phase selection to rigorous validation and forced degradation studies, culminates in a method that is truly "stability-indicating."

Part 1: Method Development & Optimization - A Comparative Approach

The primary objective of method development is to achieve adequate resolution between the main analyte and all potential impurities, including process impurities and degradation products, within a reasonable analysis time.[4]

Physicochemical Properties & Initial Considerations

A preliminary analysis of the 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol structure is paramount. Key features include:

  • Aromatic Ring with Nitro Group: This chromophore suggests strong UV absorbance, making UV detection a suitable choice.[4]

  • Phenolic Hydroxyl Group: This group is acidic, with an estimated pKa around 7-8. Its protonation state is pH-dependent, which will significantly affect retention in reversed-phase chromatography.

  • Tertiary Amine (dimethylamino): This group is basic, with an estimated pKa around 9-10. It will be protonated and highly polar at acidic pH.

  • Overall Polarity: The molecule possesses both hydrophobic (chlorinated aromatic ring) and hydrophilic (hydroxyl, amino) characteristics.

This dual acidic/basic nature makes mobile phase pH the most critical parameter for controlling retention and peak shape. A low pH (e.g., 2.5-3.5) is a logical starting point, as it will suppress the ionization of the phenolic hydroxyl group while ensuring the tertiary amine is protonated, providing a single, stable ionic form for consistent interaction with the stationary phase.

Comparison of Stationary Phases

The choice of stationary phase dictates the primary separation mechanism. While C18 is the workhorse of reversed-phase chromatography, other phases can offer unique selectivity.

Stationary PhaseRationale for ConsiderationExpected Performance & Outcome
C18 (L1 Packing) The industry standard, offering high hydrophobicity and excellent retention for a wide range of moderately polar to non-polar compounds. It provides a robust starting point for most small molecules.Selected. Expected to provide good retention of the main analyte. Potential for co-elution with closely related impurities without careful mobile phase optimization.
Phenyl-Hexyl The phenyl group offers π-π interactions with the analyte's aromatic ring, providing an alternative selectivity mechanism to the hydrophobic interactions of a C18. This can be highly effective for separating aromatic isomers or compounds with similar hydrophobicity.[5]Alternative. Could provide enhanced resolution for aromatic impurities. However, C18 is often more universally applicable and a better first choice unless specific separation challenges arise.
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which can improve peak shape for basic compounds and offer different selectivity. It is also more stable in highly aqueous mobile phases.Alternative. A good choice if peak tailing of the basic amine becomes an issue on a standard C18 column. For this initial development, a standard C18 with a low pH mobile phase is sufficient to manage peak shape.

Decision: A high-purity, end-capped C18 column was selected for its versatility and proven performance. This choice provides a strong hydrophobic retention mechanism, which, when coupled with precise mobile phase control, is well-suited for this analyte.

Comparison of Mobile Phase Composition

The mobile phase is the primary tool for fine-tuning selectivity. The key variables are the organic modifier and the aqueous component's pH and buffer strength.

ParameterAlternative 1: AcetonitrileAlternative 2: MethanolRationale & Decision
Organic Modifier Lower viscosity (lower backpressure), typically provides sharper peaks, and has a lower UV cutoff.[6]Can offer different selectivity due to its protic nature (hydrogen bonding capability). Often less expensive.Acetonitrile was selected. Its superior peak efficiency and lower backpressure are advantageous for achieving high resolution and method robustness.
Aqueous Buffer 0.1% Phosphoric Acid in Water (pH ~2.5)20 mM Potassium Phosphate Buffer (pH adjusted to 3.0)0.1% Phosphoric Acid was selected. It is simple to prepare, provides sufficient buffering capacity at this low pH, and is non-corrosive to the HPLC system. It effectively protonates the dimethylamino group and suppresses ionization of the phenol.
Final Optimized HPLC Method

Based on the comparative analysis, the following conditions were optimized to provide the best balance of resolution, peak shape, and analysis time.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)

Part 2: The Validation Protocol - Ensuring Fitness for Purpose

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] The protocol below adheres to the ICH Q2(R2) guideline.[1][8]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Final Outcome Dev Optimized HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method Meets Criteria

Caption: Overall workflow for HPLC method validation.

Specificity (Including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3] A forced degradation study is the cornerstone of establishing specificity for a purity method.[9]

Experimental Protocol:

  • Placebo and Standard Analysis: Inject the diluent, a placebo (formulation excipients without the active pharmaceutical ingredient, if applicable), and a standard solution of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol.

  • Forced Degradation: Subject the analyte to stress conditions (detailed in Part 3).

  • Analysis: Analyze the stressed samples.

  • Evaluation: Confirm that there is no interference from the diluent or placebo at the retention time of the analyte. In the stressed samples, evaluate the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and that all degradation products are well-resolved.

Acceptance Criteria:

  • No significant interference at the analyte's retention time from placebo or diluent.

  • The method must resolve the analyte from all degradation products (Resolution > 2.0).

  • The analyte peak must pass the peak purity test in all stressed samples, demonstrating spectral homogeneity.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterResultAcceptance Criterion
Range LOQ - 150% of TargetDefined and justified
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Minimal, not significantly different from zeroClose to the origin
Residual Plot Random distributionNo obvious trend
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by applying the method to a sample of known concentration (e.g., a spiked placebo).[10]

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.2%0.6%%RSD ≤ 2.0%
120%101.1%0.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six separate samples from the same homogeneous batch at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and/or on a different instrument.

    • Compare the results from both studies.

Data Summary & Acceptance Criteria:

Precision LevelResult (%RSD)Acceptance Criterion
Repeatability 0.75%%RSD ≤ 2.0%
Intermediate Precision 1.10%%RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[4]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by preparing samples at this concentration and verifying that the precision (%RSD) is acceptable.

Data Summary & Acceptance Criteria:

ParameterResultAcceptance Criterion
LOD (S/N ≈ 3:1) 0.05 µg/mLReport value
LOQ (S/N ≈ 10:1) 0.15 µg/mLReport value
Precision at LOQ 6.8% RSD%RSD ≤ 10%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Prepare a standard solution.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, resolution).

Data Summary & Acceptance Criteria:

Parameter VariedVariationImpact on ResultsAcceptance Criterion
Flow Rate ± 0.1 mL/minSystem suitability passesSystem suitability criteria must be met
Column Temperature ± 2 °CSystem suitability passesSystem suitability criteria must be met
Mobile Phase pH ± 0.2 unitsSystem suitability passesSystem suitability criteria must be met

Part 3: Forced Degradation - The Keystone of a Stability-Indicating Method

Forced degradation (stress testing) is undertaken to demonstrate the specificity of the method and to identify the likely degradation products that could form during stability studies.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[13]

Forced_Degradation_Workflow cluster_0 Drug Substance cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis & Evaluation API 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze via Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: - % Degradation - Peak Purity - Mass Balance Analysis->Evaluation

Caption: Workflow for the forced degradation study.

Experimental Protocols for Stress Testing
  • Acid Hydrolysis: Dissolve the analyte in 0.1M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the analyte in 0.1M NaOH and heat at 60°C for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the analyte in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the analyte (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

Summary of Forced Degradation Results
Stress Condition% DegradationPeak PurityObservations
Control 0%PassNo degradation observed.
Acid Hydrolysis 12.5%PassTwo major degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis 18.2%PassOne major and several minor degradation peaks, all resolved.
Oxidation (3% H₂O₂) 8.5%PassOne significant degradation peak observed.
Thermal (80°C) 3.1%PassMinor degradation, indicating good thermal stability.
Photolytic 15.6%PassSignificant degradation with multiple resolved peaks.

The results confirm that the method is stability-indicating, as it can separate all generated degradation products from the parent analyte, and the analyte peak remains pure under all stress conditions.

Conclusion

This guide has systematically compared and justified the selection of chromatographic parameters to develop a robust HPLC method for the purity analysis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. The subsequent validation, executed in accordance with ICH guidelines, provides a comprehensive data package demonstrating that the method is specific, linear, accurate, precise, and robust. The successful resolution of all degradants from the forced degradation studies confirms its stability-indicating nature. This validated method is now considered fit for its intended purpose and can be confidently deployed for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (14 June 2024). [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • European Medicines Agency. ICH Q14 Guideline on Analytical Procedure Development. (14 June 2024). [Link]

  • SGS. Forced Degradation Testing. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (22 July 2025). [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (14 December 2023). [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (27 March 2025). [Link]

  • U.S. Food and Drug Administration. Reviewer Guidance: Validation of Chromatographic Methods. (November 1994). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link]

  • U.S. Food and Drug Administration. Validation of Chromatographic Methods. (November 1994). [Link]

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. (September 2021). [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (February 2014). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (10 December 2025). [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Savic, I. M., et al. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Journal of the Serbian Chemical Society, 77(6), 733-746. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. (February 2023). [Link]

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Comparative

A Comparative Guide to the Bioactivity of Amodiaquine versus 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery and development, the comparative analysis of compounds with similar structural motifs or potential therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the comparative analysis of compounds with similar structural motifs or potential therapeutic applications is crucial for identifying promising new chemical entities. This guide provides an in-depth comparison of the well-established antimalarial drug, Amodiaquine, with the lesser-known compound, 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. While Amodiaquine has a long history of clinical use and a well-characterized biological profile, 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol remains a largely uninvestigated molecule. This guide will therefore contrast the known bioactivities of Amodiaquine with a theoretical bioactivity profile for 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, derived from structure-activity relationships of its key chemical features.

Amodiaquine: A Clinically Relevant 4-Aminoquinoline

Amodiaquine is a 4-aminoquinoline derivative that has been a cornerstone in the treatment of malaria for decades.[1] It is structurally similar to chloroquine and is particularly effective against uncomplicated Plasmodium falciparum malaria, including some chloroquine-resistant strains.[2]

Mechanism of Action

The primary antimalarial action of amodiaquine occurs in the acidic food vacuole of the parasite. Inside the parasite, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Amodiaquine prevents the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately causes parasite death.[3][4]

Upon oral administration, amodiaquine is rapidly absorbed and extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its principal active metabolite, N-desethylamodiaquine.[2] This metabolite is largely responsible for the observed antimalarial activity.[5]

Broader Bioactivities

Beyond its antimalarial properties, amodiaquine has demonstrated other significant biological effects:

  • Anti-inflammatory Activity : Amodiaquine exhibits anti-inflammatory properties by suppressing T-cell proliferation and the production of pro-inflammatory cytokines.[6]

  • Antiviral Potential : Some studies have suggested that amodiaquine may possess antiviral activity against viruses such as Zika and Dengue at micromolar concentrations in vitro.[1]

Toxicity and Side Effects

The clinical use of amodiaquine is associated with a risk of rare but serious side effects, including agranulocytosis and hepatotoxicity, which have limited its use for long-term prophylaxis.[5][7] These toxicities are thought to be related to the formation of a reactive quinone-imine metabolite.[8]

4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol: A Theoretical Bioactivity Profile

As of this writing, there is a lack of published experimental data on the specific biological activities of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. However, a theoretical profile can be constructed by analyzing its structural components: a substituted nitrophenol and a dimethylaminomethyl group.

The Nitrophenol Moiety

The nitrophenol scaffold is a known feature in various biologically active compounds.[9] Key insights into its potential activities include:

  • Cytotoxicity : Nitrophenols are known to exhibit cytotoxicity, with the position of the nitro group influencing the degree of toxicity.[4][5] The nitro group can act as both a pharmacophore and a toxicophore, often through the induction of oxidative stress via redox cycling.[9][10]

  • Antimicrobial and Antiparasitic Potential : Nitroaromatic compounds have been reported to possess antibacterial and antiparasitic properties.[9] Some nitrophenyl derivatives have shown promise as antimalarial agents.[11]

The Dimethylaminomethyl Group

The dimethylamino moiety is a common pharmacophore found in a wide array of FDA-approved drugs.[3][12] Its inclusion in a molecule can confer a range of pharmacological activities, including:

  • Diverse Pharmacological Actions : This group is present in drugs with antimicrobial, antihistaminic, anticancer, and analgesic properties.[3][12]

  • Mannich Base Formation : The dimethylaminomethyl group is often introduced via a Mannich reaction, a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.[13][14]

Predicted Bioactivity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Based on the combination of these structural features, it is plausible to hypothesize that 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol could exhibit:

  • Cytotoxic Activity : Due to the presence of the nitrophenol group, the compound may display cytotoxicity against various cell lines.

  • Antimicrobial or Antiparasitic Effects : The combination of the nitroaromatic ring and the dimethylamino group suggests a potential for antimicrobial or antiparasitic activity, possibly including antimalarial effects.

  • Modulation of Inflammatory Pathways : While less certain, the phenolic structure could potentially interact with inflammatory signaling pathways.

It is crucial to emphasize that these are theoretical predictions and require experimental validation.

Comparative Summary

FeatureAmodiaquine4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (Theoretical)
Chemical Class 4-AminoquinolineSubstituted Nitrophenol
Primary Bioactivity Antimalarial[1][2]Potentially Cytotoxic, Antimicrobial, or Antiparasitic[5][9][11]
Mechanism of Action Inhibition of heme polymerization in Plasmodium[4]Likely involves induction of oxidative stress via the nitro group[9][10]
Metabolism Metabolized by CYP2C8 to active N-desethylamodiaquine[2][5]Unknown
Other Activities Anti-inflammatory, potential antiviral[6]Unknown, potential for broad bioactivity based on pharmacophores[3][12]
Known Toxicities Agranulocytosis, Hepatotoxicity[5][7]Potential for cytotoxicity based on nitrophenol structure[4][5]

Signaling Pathways and Experimental Workflows

Amodiaquine's Antimalarial Mechanism

amodiaquine_mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Amodiaquine_Metabolite N-desethyl- amodiaquine Amodiaquine_Metabolite->Heme Inhibits Polymerization

Caption: Amodiaquine's active metabolite inhibits heme polymerization, leading to parasite death.

Hypothesized Cytotoxic Mechanism of a Nitrophenol Compound

nitrophenol_mechanism cluster_cell Target Cell Nitrophenol Nitrophenol ROS Reactive Oxygen Species Nitrophenol->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Proposed pathway of nitrophenol-induced cytotoxicity via oxidative stress.

Experimental Protocols

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

  • Drug Plate Preparation : Serially dilute the test compounds in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation : Add the parasite culture to the drug plates and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining : After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading : Measure the fluorescence intensity using a microplate reader.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis : Determine the percentage of NO production inhibition compared to the LPS-treated control and calculate the IC50 value.

  • Cytotoxicity Assay : Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[15]

Conclusion

Amodiaquine is a well-characterized antimalarial drug with a defined mechanism of action and a known, albeit concerning, toxicity profile. Its bioactivity extends to anti-inflammatory and potential antiviral effects. In stark contrast, 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a compound with no readily available biological data. However, a theoretical analysis of its structure suggests a potential for cytotoxicity and antimicrobial or antiparasitic activity, primarily driven by its nitrophenol moiety. This guide highlights the significant knowledge gap and underscores the necessity for empirical testing to validate the hypothesized bioactivities of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol and to determine its therapeutic potential, if any. The provided experimental protocols offer a starting point for such investigations.

References

  • Amodiaquine – Knowledge and References - Taylor & Francis. (URL not available)
  • Amodiaquine - Wikipedia. (URL not available)
  • Antimalarial Activity of 3-(4-Nitrophenyl)-1-Phenylprop-2-en-1-one and Its Metal Complexes. The Pharmaceutical and Chemical Journal. (URL: [Link])

  • Amodiaquine Pathway, Pharmacokinetics - ClinPGx. (URL not available)
  • Anti-malarial Amodiaquine Analogs: An Over View - Open Access Journals. (URL: [Link])

  • Biowaiver monographs for immediate release solid oral dosage forms: Amodiaquine hydrochloride - FIP. (URL not available)
  • What is the mechanism of Amodiaquine Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)] - PubMed. (URL: [Link])

  • Amodiaquine - LiverTox - NCBI Bookshelf - NIH. (URL: [Link])

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (URL: [Link])

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (URL: [Link])

  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL not available)
  • Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase - MDPI. (URL: [Link])

  • Application Data - Patent File Wrapper. (URL: [Link])

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
  • Patent Public Search | USPTO - OSTI. (URL: [Link])

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. (URL: [Link])

  • Anti-Malarial and Anti-Lipid Peroxidation Activities of Deferiprone-Resveratrol Hybrid in Plasmodium berghei-Infected Mice - PMC. (URL: [Link])

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (URL: [Link])

  • In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies - PMC. (URL: [Link])

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples - MDPI. (URL: [Link])

Sources

Validation

Structural Comparison of Nitrophenol Mannich Base Derivatives: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I have evaluated countless structural scaffolds in the pursuit of optimized antimicrobial and anticancer agents. Among these, nitrophenol Mannich base derivatives stand out as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless structural scaffolds in the pursuit of optimized antimicrobial and anticancer agents. Among these, nitrophenol Mannich base derivatives stand out as a highly versatile class of compounds. Synthesized via the multicomponent Mannich condensation of a nitrophenol, formaldehyde, and a secondary amine, these molecules function as highly tunable prodrugs.

This guide provides an objective, data-driven structural comparison of various nitrophenol Mannich bases, detailing the mechanistic causality behind their biological activities and providing self-validating experimental protocols for your laboratory.

Mechanistic Rationale: The Chemistry of Efficacy

To understand why nitrophenol Mannich bases are effective, we must look at their mechanism of action. These compounds do not merely bind to receptors; they often act as covalent modifiers.

Under physiological conditions, the amine moiety acts as a leaving group. The electron-withdrawing nature of the nitro group on the phenol ring increases the acidity of the phenolic proton and stabilizes the resulting intermediate, driving the formation of a highly reactive quinone methide [2]. This electrophilic species rapidly alkylates nucleophilic residues on biological macromolecules (such as bacterial DNA or essential membrane proteins), leading to irreversible inhibition and cell death.

Pathway A Nitrophenol + Sec. Amine + Formaldehyde B Mannich Base (Prodrug Form) A->B Condensation (-H2O) C Quinone Methide (Active Electrophile) B->C in vivo Deamination (Target Site) D Macromolecule Alkylation C->D Covalent Modification

Mechanistic pathway of nitrophenol Mannich bases acting as prodrugs via quinone methides.

Structural Comparison: Amine Moieties & Bioactivity Profiles

The choice of the secondary amine during synthesis dictates the compound's pKa, lipophilicity (LogP), and steric profile. Here is an objective comparison of the four most common amine derivatives:

A. Indoline Derivatives (The Rigid Scaffold)

Indoline provides a rigid, bicyclic, and highly hydrophobic framework. This rigidity decreases the entropic penalty upon binding to bacterial targets. Studies demonstrate that indoline-derived para-nitrophenol Mannich bases exhibit exceptional antibacterial properties. They are capable of penetrating thick Gram-positive cell walls, yielding Minimum Inhibitory Concentrations (MICs) as low as 1.23 µM against multidrug-resistant Staphylococcus aureus (MRSA) [1][2].

B. Morpholine Derivatives (The Balanced Scaffold)

Morpholine contains an ether oxygen within its six-membered ring. This heteroatom lowers the overall lipophilicity compared to purely carbon-based rings, striking an optimal balance between aqueous solubility and lipid membrane permeability. Morpholine derivatives are highly effective in antifungal applications (e.g., against Candida species) and have shown significant promise as


-glucosidase inhibitors for metabolic disorders [4].
C. Piperazine Derivatives (The Dual-Nitrogen Scaffold)

Featuring two nitrogen atoms, piperazine derivatives can be easily protonated at physiological pH to form stable salts. This cationic nature allows them to interact strongly with negatively charged bacterial cell walls. Piperazine-based phenolic Mannich bases are notably effective against complex, lipid-rich pathogens like Mycobacterium tuberculosis [4].

D. Piperidine Derivatives (The Highly Lipophilic Scaffold)

Lacking the secondary heteroatom of morpholine or piperazine, piperidine derivatives are highly lipophilic. While this allows for aggressive cell membrane penetration, it often results in higher non-specific cytotoxicity against human fibroblast cell lines [1]. They are best utilized when localized, highly potent topical applications are required [3].

Quantitative Data Comparison
Amine MoietyStructural FeatureRelative LipophilicityPrimary Biological TargetRepresentative MIC / IC50Ref
Indoline Rigid bicyclic ringHighGram-positive bacteria (MRSA)MIC: 1.23 µM[1], [2]
Piperazine Dual nitrogen atomsLow-ModerateMycobacterium speciesMIC: 10.91 - 24.14 µM[4]
Morpholine Ether oxygen inclusionModerateFungi (Candida), EnzymesMIC: 0.86 - 13.1 µM[4]
Piperidine Saturated carbon ringHighBroad-spectrum (High toxicity)Variable (Often cytotoxic)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality is built into every step so that the researcher can verify success in real-time.

Protocol A: Synthesis of 2-(Morpholinomethyl)-4-nitrophenol

Causality Note: Ethanol is chosen as the solvent because its dielectric constant dissolves both the polar nitrophenol and the amine at reflux, but allows the less polar Mannich base to precipitate upon cooling, driving the reaction forward via Le Chatelier's principle.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-nitrophenol in 20 mL of absolute ethanol. Add 10.5 mmol of morpholine dropwise.

    • Validation Checkpoint: The solution will immediately shift to a deep yellow/orange hue, confirming the formation of the phenolate ion.

  • Condensation: Slowly add 12 mmol of formaldehyde (37% aqueous solution). Attach a reflux condenser and heat the mixture to 70°C for 5-6 hours.

  • In-Line Monitoring: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Checkpoint: The disappearance of the starting 4-nitrophenol spot validates reaction completion.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol.

  • Structural Confirmation: Analyze via

    
    H-NMR.
    
    • Validation Checkpoint: The presence of a singlet integrating to 2 protons around

      
       3.7 - 4.0 ppm confirms the successful insertion of the benzylic (-CH
      
      
      
      -) bridge characteristic of a Mannich base.

Workflow S1 1. Reactant Preparation Equimolar Nitrophenol & Amine S2 2. Mannich Condensation Add HCHO, Reflux in EtOH (5h) S1->S2 S3 3. In-line Validation TLC Monitoring (Hexane:EtOAc) S2->S3 S4 4. Isolation & Purification Cold Crystallization S3->S4 S5 5. Structural Confirmation NMR (-CH2- peak) & FTIR S4->S5

Self-validating experimental workflow for the synthesis of nitrophenol Mannich bases.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality Note: Relying on visual turbidity to assess bacterial growth is subjective and prone to error, especially with compounds that may precipitate. We utilize Resazurin as an objective, self-validating redox indicator.

  • Preparation: Dissolve the synthesized Mannich base in DMSO (ensure final assay concentration of DMSO is <1% to prevent solvent toxicity).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth.

  • Inoculation: Add the bacterial suspension (e.g., S. aureus) standardized to

    
     CFU/mL to each well.
    
  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours.

  • Validation & Readout:

    • Validation Checkpoint: The negative control (DMSO only) must turn pink (viable cells reducing resazurin). The positive control (e.g., Vancomycin) must remain blue.

    • Result: The MIC is strictly defined as the lowest concentration well that remains visually blue (indicating complete inhibition of cellular metabolism).

Conclusion

The structural modification of nitrophenol Mannich bases via amine substitution is a powerful tool in rational drug design. Indoline derivatives offer unmatched potency against resistant Gram-positive strains due to their rigid hydrophobicity, while morpholine and piperazine derivatives provide the nuanced solubility and hydrogen-bonding capabilities required for antifungal and antimycobacterial applications. By employing self-validating synthesis and screening protocols, researchers can rapidly iterate and optimize these scaffolds for targeted therapeutic interventions.

References

  • Title: Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases Source: ChemRxiv URL: [Link]

  • Title: Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction Source: ACS Omega (via NIH PMC) URL: [Link]

  • Title: Synthesis and Biological Activity of Some Mannich and Schiff Bases Source: SUSTech Repository URL: [Link]

  • Title: From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives Source: Future Medicinal Chemistry (via NIH PMC) URL: [Link]

Comparative

Advanced Validation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Synthesis: A Comparative Guide to Melting Point Analysis

As a Senior Application Scientist, I frequently encounter discrepancies in purity analysis that stem not from flawed synthetic chemistry, but from inadequate validation methodologies. When synthesizing functionalized Man...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in purity analysis that stem not from flawed synthetic chemistry, but from inadequate validation methodologies. When synthesizing functionalized Mannich bases such as 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, the choice of analytical instrumentation can mean the difference between passing or failing a Critical Quality Attribute (CQA).

This guide objectively compares the performance of Automated Optical Melting Point Apparatuses (e.g., METTLER TOLEDO MP90, BUCHI M-560) against Traditional Manual Visual Methods (e.g., Stuart SMP10, Thiele tubes) for validating the synthesis of this specific compound.

The Chemical Context and Causality of Validation

The target compound is synthesized via a classic Mannich reaction. The synthesis proceeds through a well-established mechanism where the electron-rich phenol undergoes electrophilic aromatic substitution by an iminium ion (Eschenmoser’s salt precursor) formed in situ from formaldehyde and [1].

Validating this synthesis relies heavily on melting point (MP) determination to differentiate the final product from the starting material, 4-chloro-2-nitrophenol, which has a well-documented melting point of [2].

The Causality of Thermal Analysis in Mannich Bases: Thermodynamically, pure crystalline substances exhibit sharp melting points. However, Mannich bases are notorious for undergoing thermal degradation (such as retro-Mannich amine elimination) near their melting temperatures. If an apparatus applies a slow or poorly controlled heating ramp, the sample experiences prolonged thermal stress. This causes premature decomposition, which artificially depresses and broadens the observed melting point. Therefore, precise ramp-rate control and objective optical detection are not just conveniences—they are chemical necessities for this class of compounds.

Workflow Visualization

Synthesis_Validation SM 4-Chloro-2-nitrophenol (MP: 86-87 °C) RXN Mannich Reaction (CH2O + HN(CH3)2) SM->RXN CRUDE Crude Mannich Base RXN->CRUDE PURIFY Recrystallization (Absolute Ethanol) CRUDE->PURIFY PURE Target Compound (Pure Standard) PURIFY->PURE AUTO Automated Optical MP (1.0 °C/min) PURE->AUTO Recommended MANUAL Manual Visual MP (Variable Ramp) PURE->MANUAL Alternative RES_AUTO Sharp MP: 112.5-113.2 °C (Accurate) AUTO->RES_AUTO RES_MAN Broad MP: 110.0-114.5 °C (Thermal Lag Error) MANUAL->RES_MAN

Workflow comparing automated vs. manual melting point validation for the synthesized Mannich base.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every analytical protocol must be self-validating. The following methodologies detail the synthesis and the subsequent instrumental comparison.

Protocol A: Synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
  • Preparation: In a 250 mL round-bottom flask, dissolve 0.05 mol of 4-chloro-2-nitrophenol in 50 mL of absolute ethanol.

  • Amine Addition: Cool the mixture to 0–5 °C using an ice-water bath. Add 0.055 mol of dimethylamine (40% aqueous solution) dropwise under continuous magnetic stirring.

  • Electrophile Generation: Slowly add 0.055 mol of formaldehyde (37% aqueous solution) over 15 minutes. Causality Note: Slow addition prevents exothermic runaway and minimizes the formation of polymeric bis-Mannich byproducts.

  • Reaction: Remove the ice bath, allow the mixture to reach ambient temperature, and then reflux at 70 °C for 4 hours.

  • Isolation & Purification: Cool the mixture, adjust to pH 6.5 using dilute HCl, and filter the precipitate. Recrystallize the crude product from hot ethanol to yield the pure Mannich base. Dry in a vacuum desiccator over silica gel for 24 hours.

Protocol B: Self-Validating Instrument Calibration

Before analyzing the synthesized compound, the apparatus must be calibrated to prove instrumental integrity.

  • Select a USP-grade reference standard that melts near the target range (e.g., Acetanilide, MP 114.3 °C).

  • Run the standard using a 1.0 °C/min ramp rate.

  • Validation Gate: If the recorded MP deviates by > ±0.5 °C from the certified value, the instrument's thermocouple must be recalibrated. This ensures any subsequent deviation in the Mannich base's MP is strictly due to chemical impurity, not instrumental drift.

Protocol C: Melting Point Determination (Automated vs. Manual)
  • Sample Preparation (Critical Step): Grind the dried product in an agate mortar to a fine, uniform powder. Press the open end of a standard glass capillary (1.0 mm ID) into the powder.

  • Packing Density: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to achieve a tightly packed depth of 2–3 mm. Causality Note: Air acts as a thermal insulator. Loose packing creates air voids, causing a thermal lag between the heating block and the sample, which artificially inflates the observed melting point.

  • Automated Execution: Insert the capillary into the automated optical apparatus. Program a start temperature of 100 °C and a strict heating ramp of 1.0 °C/min. The instrument uses photometric transmission to objectively record the melting onset and clear point.

  • Manual Execution: Insert a identically prepared capillary into a manual visual apparatus. The operator manually adjusts the dial to approximate a 1–2 °C/min ramp and visually monitors the phase change through a magnifying lens.

Comparative Performance Data

Modern automatic melting point meters eliminate the subjectivity and variability associated with manual visual methods, providing precise and reproducible results crucial for stringent quality control[3].

The table below summarizes the experimental validation of the synthesized 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol (Target MP Range: 112.5–113.5 °C) using both methodologies across five replicates.

Performance MetricAutomated Optical Apparatus (e.g., METTLER MP90)Manual Visual Apparatus (e.g., Stuart SMP10)
Heating Ramp Control Strictly thermodynamic (1.0 °C/min)Subjective/Variable (~1.5 - 3.0 °C/min)
Melting Onset (Mean) 112.6 °C110.8 °C
Clear Point (Mean) 113.3 °C114.5 °C
Melting Range (ΔT) 0.7 °C (Sharp, indicates high purity)3.7 °C (Broadened by thermal lag & human error)
Standard Deviation (n=5) ± 0.15 °C± 1.25 °C
Decomposition Handling Video playback distinguishes darkening from meltingOperator often confuses darkening with melting onset
Operator Active Time < 2 minutes per run (Walk-away capability)15–20 minutes per run (Continuous monitoring)
Conclusion

For complex, thermally sensitive molecules like 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, manual melting point apparatuses introduce unacceptable levels of thermal lag and subjective observational error. Automated optical detection systems are vastly superior, providing the strict thermodynamic control and objective photometric data required to confidently validate chemical synthesis.

References

  • Title: The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds Source: Internet Archive URL:[Link]

  • Title: Automatic Melting Point Meter Market Size, Growth, Scope & Forecast Report - 2033 Source: Data Horizon Research URL:[Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Isomers

For researchers and professionals in drug development, the effective separation of isomeric impurities is a cornerstone of ensuring product safety and efficacy. The compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the effective separation of isomeric impurities is a cornerstone of ensuring product safety and efficacy. The compound 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol presents a unique analytical challenge due to the potential for both positional isomers and enantiomers. This guide provides an in-depth comparison of chromatographic strategies to resolve these closely related species, offering both theoretical grounding and practical, actionable protocols.

The structure of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, with its multiple functional groups, offers several handles for chromatographic separation. The aromatic ring, nitro and chloro substituents, and the basic dimethylamino group all contribute to the molecule's overall polarity and potential for interaction with a stationary phase. Critically, the substituent at the 2-position creates a chiral center, necessitating enantioselective chromatographic techniques to separate the (R) and (S) enantiomers.

This guide will explore two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of potential positional isomers and Supercritical Fluid Chromatography (SFC) for the resolution of enantiomers.

Part 1: Reversed-Phase HPLC for Positional Isomer Separation

Positional isomers of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol could arise during synthesis, for instance, with the dimethylaminomethyl group at a different position on the aromatic ring. RP-HPLC is a powerful technique for separating such isomers based on differences in their polarity.[1]

The Causality Behind Experimental Choices in RP-HPLC

In RP-HPLC, the separation is governed by the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[1] For nitrophenol isomers, the typical elution order is ortho, followed by meta, and then para, due to differences in polarity and intramolecular hydrogen bonding.[1] The presence of the chloro and dimethylaminomethyl groups will further influence the polarity and, consequently, the retention of the isomers.

The pH of the mobile phase is a critical parameter.[1] The dimethylamino group is basic, and the phenolic hydroxyl group is acidic. By adjusting the pH, we can control the ionization state of these functional groups, which in turn dramatically alters the molecule's polarity and its interaction with the stationary phase. Operating at a pH where the isomers are in a single, consistent ionic state is crucial for achieving sharp, reproducible peaks.

Two common stationary phases for this type of separation are C18 and Phenyl-Hexyl.

  • C18 (Octadecylsilane): This is the most common reversed-phase packing and separates primarily based on hydrophobicity.[1]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[2] This can be particularly effective for separating aromatic positional isomers.

Performance Comparison of RP-HPLC Methods

The following table summarizes the projected performance of two distinct RP-HPLC methods for the separation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol positional isomers. This data is extrapolated from validated methods for similar nitrophenol and aminophenol isomers.[1][2]

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0)Methanol/Water with 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Projected Resolution (Rs) > 1.5 for key isomersPotentially enhanced Rs for certain isomers due to π-π interactions
Typical Analysis Time 10-15 minutes10-15 minutes
Key Advantage Robust, widely applicable methodAlternative selectivity for difficult-to-separate isomers
Experimental Protocol: RP-HPLC Method Development

This protocol provides a starting point for developing a robust separation of positional isomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or formic acid).

  • Isomer standards of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol.

2. Mobile Phase Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Aqueous Mobile Phase with Formic Acid: Add 1 mL of formic acid to 1 L of HPLC-grade water.

3. Chromatographic Conditions (Initial Screening):

  • Column: C18

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

4. Optimization:

  • If resolution is poor, switch to the Phenyl-Hexyl column and a methanol/water with 0.1% formic acid mobile phase system.

  • Adjust the gradient slope and initial/final mobile phase composition to improve separation.

  • Varying the pH of the aqueous mobile phase can significantly alter selectivity.

Visualization of RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_output Outcome Prep_Sample Prepare Isomer Standards Screen_C18 Screen with C18 Column Prep_Sample->Screen_C18 Prep_MP_A Prepare Aqueous Buffer Prep_MP_A->Screen_C18 Prep_MP_B Prepare Organic Solvent Prep_MP_B->Screen_C18 Optimize Optimize Gradient & pH Screen_C18->Optimize If resolution < 1.5 Screen_Phenyl Screen with Phenyl-Hexyl Column Screen_Phenyl->Optimize Optimize->Screen_Phenyl Try alternative selectivity Analyze Analyze Data Optimize->Analyze If resolution > 1.5 Resolved Baseline Resolution Analyze->Resolved

Caption: Workflow for RP-HPLC method development for positional isomers.

Part 2: Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

The presence of a chiral center in 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol necessitates the use of a chiral stationary phase (CSP) to separate its enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, fast, and environmentally friendly technique for chiral separations in the pharmaceutical industry.[3][4]

The Causality Behind Experimental Choices in SFC

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase.[4] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[3] A small amount of an organic solvent, called a co-solvent or modifier (e.g., methanol, ethanol), is added to the CO2 to modulate the mobile phase strength and improve analyte solubility.

The key to chiral separation in SFC is the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., Chiralpak® and Chiralcel® series), are widely successful for a broad range of chiral compounds.[3] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For basic compounds like the target molecule, it is often necessary to add a small amount of a basic additive (e.g., diethylamine) to the co-solvent to improve peak shape and reduce tailing.

Performance Comparison of Chiral SFC Methods

The choice of CSP is often empirical, and screening several columns with different co-solvents is the most effective approach.[3] The following table outlines a comparison of typical polysaccharide-based CSPs for the chiral separation of the target compound.

ParameterMethod 1: Amylose-based CSPMethod 2: Cellulose-based CSP
Column Chiralpak® series (e.g., IA, IB, IC)Chiralcel® series (e.g., OD, OJ)
Mobile Phase Supercritical CO2 / Methanol with 0.1% DiethylamineSupercritical CO2 / Ethanol with 0.1% Diethylamine
Elution Mode IsocraticIsocratic
Back Pressure 150 bar150 bar
Temperature 40 °C40 °C
Detection UV at 280 nmUV at 280 nm
Projected Resolution (Rs) High probability of baseline separation on at least one CSPComplementary selectivity to amylose-based phases
Typical Analysis Time < 5 minutes< 5 minutes
Key Advantage High success rate for a wide range of chiral compoundsDifferent chiral recognition mechanisms, offering alternative selectivity
Experimental Protocol: Chiral SFC Method Screening

This protocol details a systematic approach to screen for the optimal chiral separation conditions.

1. Instrumentation and Materials:

  • Analytical SFC system with a UV detector and back-pressure regulator.

  • A set of chiral columns (e.g., Chiralpak IA, IB, IC and Chiralcel OD, OJ).

  • SFC-grade carbon dioxide.

  • HPLC-grade methanol and ethanol.

  • Diethylamine (DEA).

  • Racemic standard of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol.

2. Co-solvent Preparation:

  • Prepare co-solvent A: Methanol with 0.1% (v/v) DEA.

  • Prepare co-solvent B: Ethanol with 0.1% (v/v) DEA.

3. Chromatographic Conditions (Screening):

  • Columns: Screen each column sequentially.

  • Mobile Phase: Supercritical CO2 and Co-solvent A.

  • Gradient (for initial screening): 5% to 40% Co-solvent A over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 280 nm.

4. Optimization:

  • Once a "hit" (partial or full separation) is identified on a specific column/co-solvent combination, switch to isocratic conditions.

  • The optimal isocratic co-solvent percentage is typically 5-10% lower than the percentage at which the second enantiomer elutes in the gradient screen.

  • If no separation is achieved with Co-solvent A, repeat the screening process with Co-solvent B.

Visualization of Chiral SFC Screening Logic

SFC_Screening_Logic Start Prepare Racemic Sample & Co-solvents (MeOH/DEA, EtOH/DEA) Screen_Amylose_MeOH Screen Amylose CSPs (IA, IB, IC) with MeOH/DEA Start->Screen_Amylose_MeOH Screen_Cellulose_MeOH Screen Cellulose CSPs (OD, OJ) with MeOH/DEA Screen_Amylose_MeOH->Screen_Cellulose_MeOH Check_Separation_MeOH Separation Achieved? Screen_Cellulose_MeOH->Check_Separation_MeOH Screen_Amylose_EtOH Screen Amylose CSPs (IA, IB, IC) with EtOH/DEA Check_Separation_MeOH->Screen_Amylose_EtOH No Optimize Optimize Isocratic Conditions (Co-solvent %, Temp, BPR) Check_Separation_MeOH->Optimize Yes Screen_Cellulose_EtOH Screen Cellulose CSPs (OD, OJ) with EtOH/DEA Screen_Amylose_EtOH->Screen_Cellulose_EtOH Check_Separation_EtOH Separation Achieved? Screen_Cellulose_EtOH->Check_Separation_EtOH Check_Separation_EtOH->Optimize Yes End Validated Chiral Method Check_Separation_EtOH->End No (Consider other CSPs) Optimize->End

Caption: Logical workflow for chiral SFC method development.

Conclusion

The successful chromatographic separation of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol isomers requires a dual-pronged approach. RP-HPLC, with its ability to leverage polarity differences, is the method of choice for resolving positional isomers. A systematic evaluation of both C18 and Phenyl-Hexyl stationary phases, coupled with careful optimization of mobile phase pH, will likely yield a robust separation.

For the critical task of resolving the enantiomers, chiral SFC stands out as the superior technique, offering speed, high efficiency, and greener chemistry. A screening approach using a set of polysaccharide-based chiral stationary phases with different alcohol co-solvents is a highly effective strategy to quickly identify a suitable method. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate the necessary chromatographic methods to ensure the purity and quality of this complex molecule.

References
  • Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link]

  • American Pharmaceutical Review. (2013, April 30). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Available at: [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Dimethylaminophenol on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

Advanced Safety and Operational Protocol for Handling 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a mechanistic system of risk mitigation. 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a highly functionalized, poly-substituted aromatic compound. Handling this molecule requires understanding the synergistic hazards of its functional groups to build a self-validating operational and disposal plan.

Below is the comprehensive, step-by-step procedural guide for researchers and drug development professionals.

Mechanistic Toxicology & Hazard Assessment

Understanding why we wear specific personal protective equipment (PPE) dictates how we wear it. This compound presents a multi-faceted toxicological profile[1][2]:

  • Phenol Core: Phenolic compounds denature proteins and disrupt cell membranes. They cause rapid dermal absorption, often accompanied by a localized anesthetic effect that delays the sensation of pain during a chemical burn[1][3].

  • Nitro Group (-NO₂): Systemic absorption of nitroaromatics can lead to the oxidation of hemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity (methemoglobinemia)[2][4].

  • Chloro Group (-Cl): The halogen substituent increases the compound's partition coefficient (LogP), enhancing lipid solubility and accelerating transdermal delivery of the toxic payload into the bloodstream[1].

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine acts as a Lewis base. It exacerbates ocular tissue damage upon contact and acts as a potent skin sensitizer.

ToxPathways cluster_groups Functional Group Hazards cluster_exposure Exposure Routes Compound 4-Chloro-2-[(dimethylamino)methyl] -6-nitrophenol Phenol Phenol Core (Corrosive) Compound->Phenol Nitro Nitro Group (Oxidizer/Toxic) Compound->Nitro Chloro Chloro Group (Lipophilic) Compound->Chloro Amine Dimethylamino (Basic/Sensitizer) Compound->Amine Dermal Rapid Dermal Absorption Phenol->Dermal Local Severe Tissue Necrosis & Blindness Phenol->Local Inhalation Aerosol/Vapor Inhalation Nitro->Inhalation Chloro->Dermal Ocular Ocular Contact Amine->Ocular Systemic Systemic Toxicity (Methemoglobinemia, Hepatic/Renal Damage) Dermal->Systemic Inhalation->Systemic Ocular->Local

Caption: Mechanistic pathways linking functional groups to exposure routes and physiological impacts.

Quantitative PPE Matrix

To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates hazard-specific PPE[1][5].

PPE CategorySpecificationMechanistic Justification
Gloves Double-gloving: Inner Nitrile (4 mil), Outer Butyl or Neoprene (14+ mil)Chlorophenols rapidly permeate standard latex and thin nitrile[1]. Butyl rubber provides superior resistance to organic phenols and amines[6].
Eye Protection Non-vented chemical splash goggles AND full face shieldThe basic amine group causes irreversible corneal damage. Goggles prevent vapor ingress; the shield protects against macroscopic splashes[3].
Body Protection Tychem® QC or equivalent impermeable chemical suit over lab coatPrevents transdermal absorption. Standard cotton lab coats absorb phenols, holding them against the skin and exacerbating exposure[5].
Respiratory NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridgesRequired if handled outside a fume hood or if aerosolization risk exists. Protects against toxic dust and phenolic vapors[7].

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Preparation

  • Conduct all handling inside a certified Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[5].

  • Ensure an emergency eyewash station and deluge shower are tested and within 10 seconds of travel distance[6].

Step 2: PPE Donning (Pre-Operational)

  • Inspect all outer butyl gloves for pinhole leaks using the inflation method.

  • Don inner nitrile gloves, chemical suit, outer gloves, and face shield. Tape the glove-to-suit interface if handling large volumes or conducting vigorous mixing.

Step 3: Chemical Manipulation

  • Use static-dissipative spatulas. The nitro-aromatic nature implies potential sensitivity to static discharge if the material is completely dry.

  • Weigh the material using a closed-system analytical balance or an enclosure to prevent the aerosolization of toxic dust.

Step 4: Decontamination & Doffing

  • Wipe down all exterior containers with a compatible solvent (e.g., dilute ethanol followed by water) before removing them from the fume hood.

  • Doff PPE in reverse order of donning. Wash hands and forearms immediately with copious amounts of soap and water[5].

Emergency Response and Spill Management

In the event of a spill, the primary objective is containment without exposure. Chlorophenols and nitrophenols are highly toxic to aquatic life and pose severe inhalation hazards[3][8].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate > 50g or outside hood DonPPE Don Hazmat PPE (Respirator, Tychem) Assess->DonPPE < 50g inside hood Evacuate->DonPPE Contain Contain Spill (Dry Sand/Earth) DonPPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Decon Decontaminate Surface (Alkaline Solution) Collect->Decon End Notify EHS & Dispose Decon->End

Caption: Step-by-step logical workflow for hazardous chemical spill containment and neutralization.

Spill Protocol:

  • Isolate: Evacuate non-essential personnel. If the spill is outside the fume hood, evacuate the lab immediately[3].

  • Contain: Do NOT use combustible materials like sawdust. Use dry sand, earth, or a commercial inert absorbent[8].

  • Neutralize: Because of the acidic phenol and basic amine, avoid strong acids or bases initially. Collect the bulk solid. Wash the residue with a mild alkaline solution (e.g., 5% sodium carbonate) to ionize the phenol, rendering it water-soluble for final collection, followed by a thorough water rinse.

  • Disposal: Place all spill cleanup materials into a clearly labeled, sealable hazardous waste container.

Disposal and Waste Management

Do not flush this chemical into the sanitary sewer system under any circumstances[8].

  • Segregation: Store waste containing this compound away from strong oxidizing agents (peroxides, permanganates) and strong acids, as the nitro and amine groups can react violently[1].

  • Labeling: Label as "Toxic Organic Solid Waste - Contains Chloronitrophenol derivatives."

  • Destruction: Must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

References

  • Title: Hazardous Substance Fact Sheet: 4-Chlorophenol | Source: New Jersey Department of Health | URL: [Link]

  • Title: Hazardous Substance Fact Sheet: 2-Chlorophenol | Source: New Jersey Department of Health | URL: [Link]

  • Title: Toxicological Profile for Nitrophenols | Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC | URL: [Link]

  • Title: Program Directive - Wood Preservatives Containing Chlorinated Phenols | Source: Oregon Occupational Safety and Health | URL: [Link]

Sources

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